molecular formula C10H7ClFNO B1600633 (2-Chloro-6-fluoroquinolin-3-yl)methanol CAS No. 1017403-67-6

(2-Chloro-6-fluoroquinolin-3-yl)methanol

Cat. No.: B1600633
CAS No.: 1017403-67-6
M. Wt: 211.62 g/mol
InChI Key: CHLWQCOYLXZRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-fluoroquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-6-fluoroquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLWQCOYLXZRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444366
Record name (2-chloro-6-fluoroquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017403-67-6
Record name (2-chloro-6-fluoroquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-6-fluoroquinolin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural and synthetic bioactive molecules.[1][2] The versatility of the quinoline ring system, allowing for a wide range of substitutions, has made it a privileged scaffold in the design of novel therapeutic agents.[3][4] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5] The introduction of halogen atoms, such as chlorine and fluorine, into the quinoline nucleus can significantly modulate the compound's physicochemical properties and biological activity, making derivatives like (2-Chloro-6-fluoroquinolin-3-yl)methanol compelling candidates for further investigation.

Physicochemical Properties and Identification

As the target compound's specific experimental data is not widely published, we will focus on the properties of its immediate precursor, 2-Chloro-6-fluoroquinoline-3-carbaldehyde, which is essential for its synthesis.

Precursor: 2-Chloro-6-fluoroquinoline-3-carbaldehyde
PropertyValueSource
CAS Number 749920-54-5[6]
Molecular Formula C₁₀H₅ClFNO[6]
Molecular Weight 209.60 g/mol [6]
IUPAC Name 2-chloro-6-fluoroquinoline-3-carbaldehyde[6]

Table 1: Physicochemical properties of 2-Chloro-6-fluoroquinoline-3-carbaldehyde.

Target Compound: this compound (Predicted)

Based on the structure of the precursor, the properties of this compound can be predicted. The reduction of the aldehyde group to a primary alcohol will slightly increase the molecular weight and is expected to raise the polarity and melting point.

PropertyPredicted Value
Molecular Formula C₁₀H₇ClFNO
Molecular Weight ~211.62 g/mol
Physical Form Likely a solid at room temperature

Table 2: Predicted physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the reduction of its corresponding carbaldehyde. A well-established and efficient method for this transformation is the use of sodium borohydride. The following protocol is adapted from the synthesis of the analogous compound, (2-Chloro-6-methylquinolin-3-yl)methanol.[7]

Synthetic Workflow

SynthesisWorkflow Precursor 2-Chloro-6-fluoroquinoline-3-carbaldehyde Reaction Reduction Reaction Precursor->Reaction ReducingAgent Sodium Borohydride (NaBH4) in Methanol ReducingAgent->Reaction Product This compound Reaction->Product Purification Column Chromatography Product->Purification

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-6-fluoroquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolution: Dissolve 2-Chloro-6-fluoroquinoline-3-carbaldehyde (1 mmol) in methanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (1 mmol) portion-wise with stirring. The causality behind the portion-wise addition is to control the reaction rate and prevent excessive heat generation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Carefully add water to quench the excess sodium borohydride. Extract the product into ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.

Potential Applications in Drug Discovery

The quinoline core is a key pharmacophore in a multitude of approved drugs.[1][2] The presence of both a chloro and a fluoro substituent on the quinoline ring of the title compound suggests several potential areas of therapeutic application.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity by various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[4][5] The chloro and fluoro groups can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved cytotoxic effects against cancer cell lines.

Antimicrobial Activity

The quinoline scaffold is the basis for the fluoroquinolone class of antibiotics. While this compound is structurally distinct from fluoroquinolones, the presence of the 6-fluoro substituent is a common feature in many potent antibacterial agents. Further derivatization of the hydroxyl group could lead to novel compounds with significant antimicrobial properties.

Antiviral and Antiparasitic Potential

Chloroquine and hydroxychloroquine are well-known antimalarial drugs based on the quinoline scaffold. The 2-chloroquinoline moiety is a common starting point for the synthesis of compounds with potential activity against various viruses and parasites.

Reactivity and Further Derivatization

The this compound molecule possesses two primary sites for further chemical modification: the hydroxyl group and the chlorine atom at the 2-position.

Reactivity cluster_0 This compound Compound Core Structure Esterification Esterification/ Etherification Compound->Esterification Hydroxyl Group NucleophilicSubstitution Nucleophilic Substitution Compound->NucleophilicSubstitution 2-Chloro Group

Caption: Potential sites of reactivity on this compound.

  • Hydroxyl Group: The primary alcohol at the 3-position can undergo esterification or etherification to produce a library of derivatives with potentially enhanced biological activity and modified pharmacokinetic profiles.

  • 2-Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, thiols, and alkoxides. This provides a versatile handle for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable building block for the synthesis of novel quinoline-based compounds with significant therapeutic potential. While its specific properties are yet to be widely reported, its synthesis is straightforward via the reduction of its corresponding aldehyde. The presence of key structural features, including the quinoline core and halogen substituents, makes it a promising scaffold for the development of new anticancer, antimicrobial, and antiviral agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

  • The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

  • The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery. BenchChem.

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.

  • (2-Chloro-6-methylquinolin-3-yl)methanol. Synblock.

  • 2-Chloro-6-fluoroquinoline. PubChem.

  • 2-CHLORO-6-FLUORO-3-METHYLQUINOLINE. ChemicalBook.

  • (2-Chloro-6-methylquinolin-3-yl)methanol. PMC.

  • 2-Chloro-6-methylquinoline-3-methanol. PubChem.

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

  • 2-Chloro-6-fluoroquinoline-3-carbaldehyde. PubChem.

Sources

Physicochemical Properties of (2-Chloro-6-fluoroquinolin-3-yl)methanol: A Predictive and Methodological Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

(2-Chloro-6-fluoroquinolin-3-yl)methanol is a halogenated quinoline derivative of significant interest in medicinal chemistry due to the established therapeutic potential of the quinoline scaffold. The success of any quinoline-based candidate in the drug development pipeline is fundamentally tied to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion (ADME), and formulation feasibility. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, we present a robust predictive profile using established computational models and draw expert comparisons to structurally similar analogs, such as (2-chloro-6-methylquinolin-3-yl)methanol.[1][2] Furthermore, this document serves as a practical handbook, detailing the essential experimental protocols required to empirically validate these properties. The methodologies are presented with an emphasis on the underlying scientific principles, enabling researchers to not only execute the experiments but also to interpret the results within the broader context of drug discovery.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold renowned for its presence in a wide array of pharmacologically active compounds.[3] Its rigid, aromatic structure serves as a versatile template for designing molecules that can interact with various biological targets. Modifications to the quinoline core, such as the introduction of halogen atoms (chlorine and fluorine) and a hydroxymethyl group, are strategic choices aimed at modulating key drug-like properties.

  • Chlorine Atom (at C2): Often incorporated to enhance binding affinity through halogen bonding, increase metabolic stability, or modulate electronic properties. It can also serve as a reactive handle for further synthetic elaboration.

  • Fluorine Atom (at C6): A common bioisostere for a hydrogen atom, the introduction of fluorine can significantly alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability and binding affinity.

  • Methanol Group (at C3): The hydroxymethyl substituent introduces a hydrogen bond donor and acceptor, which can be critical for target engagement and can significantly influence solubility.[3]

Understanding the interplay of these functional groups is paramount. This guide provides the foundational physicochemical data and analytical framework necessary to advance the study of this compound from a laboratory curiosity to a viable development candidate.

Molecular Structure and Core Identifiers

A precise understanding of the molecule's basic structural and chemical information is the starting point for all subsequent analysis.

Chemical Structure:

Caption: Chemical structure of this compound.

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₇ClFNOComputed
Molecular Weight 211.62 g/mol Computed
CAS Number Not readily available in public databases-

Predicted Physicochemical Properties

Computational tools provide reliable initial estimates of a compound's properties, guiding experimental design and resource allocation. The following table summarizes the predicted properties for our target compound and compares them to the known values of its close structural analog, (2-chloro-6-methylquinolin-3-yl)methanol.[1]

PropertyPredicted: this compoundAnalog: (2-chloro-6-methylquinolin-3-yl)methanolSignificance in Drug Development
Molecular Weight 211.62 g/mol 207.65 g/mol [1]Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability.[4]
XLogP3 ~2.5 - 3.02.6[1]Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Hydrogen Bond Donors 11[1]The single OH group is crucial for solubility and target interaction.
Hydrogen Bond Acceptors 2 (N, O)2 (N, O)[1]Provides sites for interaction with aqueous environments and biological targets.
Polar Surface Area (PSA) ~45.5 Ų33.1 Ų[1]Suggests good potential for cell membrane permeability and oral absorption.
pKa (Quinoline N) ~2.0 - 3.0Not availableThe basicity of the quinoline nitrogen is significantly reduced by the electron-withdrawing chloro group.
pKa (Methanol OH) ~14 - 15Not availableThe hydroxyl group is weakly acidic, relevant only at very high pH.

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the compound's structure, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Region (δ 7.5-8.5 ppm): A series of complex multiplets corresponding to the five protons on the quinoline ring system. The fluorine at C6 will introduce additional splitting (coupling constants, J-HF) to adjacent protons.

    • Methylene Protons (δ ~4.8 ppm): A singlet (or a doublet if coupled to the hydroxyl proton) integrating to two protons, corresponding to the -CH₂OH group.

    • Hydroxyl Proton (δ variable): A broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR:

    • Approximately 10 distinct signals are expected in the broadband-decoupled spectrum.

    • Aromatic carbons will appear in the δ 110-150 ppm range, with carbons bonded to fluorine showing characteristic C-F coupling.

    • The methylene carbon (-CH₂OH) is expected around δ 60-65 ppm.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 211. A prominent [M+H]⁺ peak at m/z 212 would be expected under ESI-MS conditions.

  • Isotopic Pattern: A characteristic isotopic cluster for the molecular ion will be observed due to the presence of chlorine. The ratio of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.

  • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

  • C=C and C=N Aromatic Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band around 1050-1150 cm⁻¹.

  • C-Cl and C-F Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.

Crystallography and Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical, influencing its stability, dissolution rate, and bioavailability. For the analog (2-chloro-6-methylquinolin-3-yl)methanol, crystallographic studies reveal a nearly planar molecule where molecules are linked by O-H···O hydrogen bonds, forming chains.[2][5] These chains are further stabilized by weak C-H···π interactions and π-π stacking.[2][5]

It is highly probable that this compound will exhibit similar intermolecular interactions. The potential for polymorphism—the ability to exist in multiple crystalline forms—must be investigated, as different polymorphs can have drastically different physicochemical properties.[6]

G Conceptual Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A_Quinoline Quinoline Core A_OH -CH₂OH B_Quinoline Quinoline Core A_Quinoline->B_Quinoline π-π Stacking B_OH -CH₂OH A_OH->B_OH O-H···O Hydrogen Bond

Caption: Key intermolecular forces likely governing the crystal packing.

Experimental Methodologies for Physicochemical Characterization

Validating the predicted properties and thoroughly characterizing the compound requires a suite of standardized experimental techniques.[7]

Workflow for Physicochemical Profiling

The following workflow outlines a logical sequence for characterizing a novel compound like this compound.

Workflow cluster_start Step 1: Purity & Identity cluster_physchem Step 2: Core Properties cluster_advanced Step 3: Biopharmaceutical Properties A Synthesis & Purification B Structural Confirmation (NMR, MS, IR) A->B C Melting Point & DSC (Solid-state properties) B->C D Aqueous Solubility (Thermodynamic) C->D E pKa Determination D->E F LogP / LogD Measurement E->F G Permeability Assay (e.g., PAMPA) F->G H Metabolic Stability G->H I Formulation Studies H->I

Caption: A streamlined workflow for physicochemical characterization.

Determination of Aqueous Solubility

Objective: To determine the thermodynamic equilibrium solubility, a critical parameter for drug absorption and formulation. Principle: The shake-flask method (gold standard) involves equilibrating an excess of the solid compound in an aqueous buffer at a constant temperature until the concentration of the dissolved compound in solution becomes constant.[6][8]

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot from the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Objective: To measure the acid dissociation constant(s) of the molecule, which dictates its ionization state at different pH values. Principle: The ionization of a compound affects its UV absorbance spectrum. By monitoring the change in absorbance as a function of pH, the pKa can be determined. This method is suitable for compounds with a chromophore near the ionization center.[9]

Protocol: Spectrophotometric Titration

  • Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

  • Titration Setup: Use a multi-well plate or individual cuvettes. Add a small aliquot of the stock solution to a series of buffers covering a wide pH range (e.g., pH 1 to 12).

  • Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 210-400 nm) for each pH point.[9]

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa.

pKa_Solubility Relationship of pKa, pH, and Solubility for a Basic Compound pH_axis_start pH_axis_end pH pH_axis_start->pH_axis_end Sol_axis_start Sol_axis_end Log(Solubility) Sol_axis_start->Sol_axis_end p1 p2 p1->p2 Increased solubility at pH < pKa due to protonation p3 p2->p3 Increased solubility at pH < pKa due to protonation p4 p3->p4 Increased solubility at pH < pKa due to protonation p5 p4->p5 Increased solubility at pH < pKa due to protonation pKa_line_top pKa pKa_line_bottom pKa_line_top->pKa_line_bottom

Caption: Ionization increases solubility below the pKa of the quinoline nitrogen.

Determination of Lipophilicity (LogD)

Objective: To measure the compound's distribution between an immiscible lipid phase (n-octanol) and an aqueous phase at a specific pH (typically 7.4). Principle: The shake-flask method can also be used for LogD determination. The compound is partitioned between pre-saturated n-octanol and an aqueous buffer. The concentrations in each phase at equilibrium are measured to calculate the distribution coefficient.[8]

Protocol: Shake-Flask for LogD₇.₄

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa.

  • Partitioning: Add a known amount of the compound to a vial containing defined volumes of the pre-saturated n-octanol and pH 7.4 buffer.

  • Equilibration: Agitate the vial vigorously for several hours to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the two layers.

  • Quantification: Measure the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV.

  • Calculation: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Data Interpretation & Implications for Drug Development

The collective physicochemical profile of this compound provides critical insights for its development path:

  • Oral Bioavailability: The predicted molecular weight, LogP, and PSA values are all within the favorable range for oral absorption, suggesting this is a viable route of administration.

  • Solubility & Formulation: The key to aqueous solubility will be the basic quinoline nitrogen. At the low pH of the stomach, the compound will be protonated and highly soluble. However, at the higher pH of the intestine (pH ~6.5-7.4), which is well above its predicted pKa, the compound will be in its neutral, less soluble form. This pH-dependent solubility must be a primary consideration for formulation design.

  • Target Engagement: The presence of both hydrogen bond donors (-OH) and acceptors (N, -OH) provides multiple points for interaction with a biological target. The moderate lipophilicity suggests it can effectively enter the hydrophobic binding pockets of enzymes or receptors.

  • Safety & Metabolism: The fluoro substituent at C6 may block a potential site of metabolism, possibly increasing the compound's half-life. The chloro group at C2 may influence both metabolism and potential off-target activities, which should be evaluated in subsequent toxicological studies.

Conclusion

This compound presents a promising profile based on predictive analysis and comparison with known analogs. Its properties appear well-balanced for a potential drug candidate, particularly for oral administration. However, these computational and theoretical assessments must be rigorously validated through the empirical methods detailed in this guide. A thorough experimental characterization of its solubility, pKa, lipophilicity, and solid-state properties is the essential next step in assessing the true therapeutic potential of this molecule and mitigating downstream development risks.

References

[7] Avdeef, A., & Testa, B. (n.d.). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC, NIH. [10] ResearchGate. (n.d.). Structures of the quinoline derivatives. [11] ResearchGate. (n.d.). Crystal structures and NLO properties of quinoline derivatives. [6] Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. [8] The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Books. [9] Toth, S. I., et al. (2019, September 15). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC, NIH. [1] PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. [5] Khan, F. N., et al. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. PMC, NIH. [3] Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [2] PubMed. (2010, June 5). (2-Chloro-6-methyl-quinolin-3-yl)methanol. [4] Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

Sources

An In-depth Technical Guide to (2-Chloro-6-fluoroquinolin-3-yl)methanol: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-fluoroquinolin-3-yl)methanol is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a hydroxymethyl group at the 3-position, suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the inferred structure, molecular weight, and key chemical properties of this compound. Drawing upon data from closely related analogs, this document outlines a plausible synthetic route and discusses expected analytical and spectroscopic characteristics. Furthermore, it explores the potential biological significance of this scaffold in the context of established activities of fluoroquinolone derivatives, offering a valuable resource for researchers engaged in the development of new pharmaceuticals.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. The incorporation of halogen atoms, such as chlorine and fluorine, into the quinoline framework can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation has been a key factor in the development of a wide array of therapeutic agents. This guide focuses on the specific derivative, this compound, a compound poised for exploration in drug development programs.

Molecular Structure and Physicochemical Properties

Chemical Structure

The chemical structure of this compound consists of a quinoline core with the following substitutions:

  • A chlorine atom at position C2.

  • A fluorine atom at position C6.

  • A methanol (-CH₂OH) group at position C3.

Synthesis Start 2-Chloro-6-fluoroquinoline-3-carbaldehyde Reagent Sodium Borohydride (NaBH₄) Methanol (Solvent) Start->Reagent Reduction Product This compound Reagent->Product

Figure 2: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is adapted from the synthesis of the structurally similar (2-chloro-6-methylquinolin-3-yl)methanol. [1] Step 1: Reaction Setup

  • To a suitable reaction vessel, add 2-chloro-6-fluoroquinoline-3-carbaldehyde (1.0 equivalent).

  • Add methanol as the solvent.

  • Cool the mixture in an ice bath to 0-5 °C.

Step 2: Reduction

  • Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C. The addition of a reducing agent to an aldehyde is an exothermic reaction, and controlling the temperature is crucial to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Analytical and Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques. The expected data, based on analogs, are as follows:

TechniqueExpected Observations
¹H NMR - A singlet for the CH₂ group of the methanol substituent.- Aromatic protons on the quinoline ring will appear as multiplets, with coupling patterns influenced by the fluorine and other substituents. The fluorine at C6 will likely induce splitting in the signals of adjacent protons (H5 and H7).
¹³C NMR - A signal for the CH₂OH carbon.- Signals for the quinoline carbons, with the carbon bearing the fluorine (C6) showing a characteristic large one-bond C-F coupling constant. Other carbons in proximity to the fluorine may also exhibit smaller C-F couplings.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) should be observed at m/z corresponding to the calculated exact mass (211.0200).- The isotopic pattern of the molecular ion will show the characteristic M and M+2 peaks in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Infrared (IR) Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.- C-Cl stretching vibration around 700-800 cm⁻¹.- C-F stretching vibration around 1000-1300 cm⁻¹.- Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Potential Applications in Drug Development

The this compound scaffold holds considerable promise as a precursor for novel therapeutic agents, particularly due to the known biological activities of fluoroquinolones.

Anticancer Potential

Many fluoroquinolone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. [2]The mechanism often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells. [2]The unique electronic properties conferred by the chloro and fluoro substituents in the target molecule could lead to enhanced binding to the enzyme-DNA complex, potentially resulting in potent cytotoxic activity.

Antibacterial Activity

Fluoroquinolones are a well-established class of broad-spectrum antibiotics. [3]Their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. [4]The specific substitution pattern of this compound could be exploited to develop new antibacterial agents with improved potency or a modified spectrum of activity, potentially overcoming existing resistance mechanisms.

Applications cluster_Core cluster_Applications Potential Therapeutic Applications Core This compound Scaffold Anticancer Anticancer Agents (Topoisomerase II Inhibition) Core->Anticancer Leads to Antibacterial Antibacterial Agents (DNA Gyrase/Topoisomerase IV Inhibition) Core->Antibacterial Leads to

Figure 3: Potential therapeutic applications derived from the core scaffold.

Conclusion

This compound represents a molecule of high strategic value for synthetic and medicinal chemists. While direct experimental characterization is pending, this in-depth guide, built upon the solid foundation of data from its close structural analogs, provides a robust framework for its synthesis, characterization, and potential applications. The insights presented herein are intended to empower researchers to explore the therapeutic potential of this and related quinoline derivatives, paving the way for the discovery of next-generation pharmaceuticals.

References

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluoroquinoline. PubChem Compound Database. Retrieved from [Link]

  • Sharma, V., & Garg, S. (2012). Comparison of biological activity of fluoroquinolone drugs and their C-5 derivatives. ResearchGate. Retrieved from [Link]

  • Mary, Y. S., Panicker, C. Y., & Varghese, H. T. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 9, S1331-S1343.
  • Al-Qassab, S. A., & Al-Haideri, R. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Pharmaceuticals, 15(3), 336.
  • Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1544.
  • Wrobleski, L., & Czubatka-Bienkowska, A. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(3), 594.
  • Kumar, R. S., Aathimanikandan, S. V., & Aravindan, P. G. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World Journal, 13(1), 1-14.
  • Ríos-Mora, J. P., & León-Mayorga, D. A. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6929.
  • Gorniak, A., & Golebiowski, A. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(19), 6204.
  • Smole-Cerc, K., & Sova, M. (2021). Synthesis, spectroscopic characterisation and anti-microbial activities of transition metal complexes of 6-substituted-4-isopropyl quinoline-2(1h)-one derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Chen, Z., Zheng, L., & Su, W. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476.
  • Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methyl-quinolin-3-yl)methanol. PubMed. Retrieved from [Link]

  • Sci-Hub. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) for (2-Chloro-6-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of (2-Chloro-6-fluoroquinolin-3-yl)methanol

Abstract

This compound is a functionalized quinoline derivative of interest in medicinal chemistry and materials science. As with any novel compound, definitive structural confirmation is paramount for its application in drug development and scientific research. This is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive framework for the synthesis and detailed spectroscopic analysis of this target molecule. While direct, published spectra for this specific compound are not widely available, this document leverages established chemical principles and data from closely related analogs to present a robust, predictive analysis. The methodologies and interpretations herein are designed to serve as a self-validating system for researchers, grounded in authoritative spectroscopic standards.

Synthetic Strategy: From Aldehyde to Alcohol

The most direct and reliable route to synthesize this compound is through the selective reduction of its corresponding aldehyde precursor, 2-Chloro-6-fluoroquinoline-3-carbaldehyde. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its high chemoselectivity for aldehydes and ketones over other functional groups, and its operational simplicity and safety compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄)[1][2].

Experimental Protocol: Reduction of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Materials:

  • 2-Chloro-6-fluoroquinoline-3-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (or Ethanol) as solvent

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 2-Chloro-6-fluoroquinoline-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding deionized water to decompose the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine, then dry it over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G cluster_0 Synthesis Workflow start Dissolve 2-Chloro-6-fluoroquinoline- 3-carbaldehyde in Methanol add_nabh4 Portion-wise addition of NaBH4 at 0-5 °C start->add_nabh4 Step 1-2 monitor Monitor reaction by TLC add_nabh4->monitor Step 3 quench Quench with Deionized Water monitor->quench Step 4 evaporate Remove Methanol (Rotary Evaporator) quench->evaporate Step 5 extract Extract with Ethyl Acetate evaporate->extract Step 6 dry Dry over Na2SO4 and Concentrate extract->dry Step 7 purify Purify via Column Chromatography dry->purify Step 8 product This compound purify->product

Caption: Workflow for the reduction of the aldehyde precursor.

Spectroscopic Characterization

Structural elucidation relies on assembling evidence from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Molecular Structure for NMR Assignment

Caption: Numbering scheme for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For this molecule, we expect to see a clear molecular ion peak cluster corresponding to the presence of one chlorine atom.

  • Expected Molecular Ion (M⁺): The calculated monoisotopic mass is 211.0251 g/mol .

  • Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in two prominent peaks in the mass spectrum:

    • M⁺ peak: at m/z ≈ 211 (for the ³⁵Cl isotopologue)

    • M+2 peak: at m/z ≈ 213 (for the ³⁷Cl isotopologue) The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, a characteristic signature for a molecule containing one chlorine atom[3].

Parameter Predicted Value for this compound
Formula C₁₀H₇ClFNO
Calculated Exact Mass 211.0251
Molecular Ion Peak (M⁺) m/z ≈ 211
M+2 Peak m/z ≈ 213
M⁺ / M+2 Ratio ~ 3:1
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Rationale
Alcohol (O-H) Stretching, H-bonded3200 - 3600 (Broad)Presence of the hydroxyl group, which typically forms intermolecular hydrogen bonds.
Aromatic C-H Stretching3000 - 3100Aromatic protons on the quinoline ring.
Aliphatic C-H Stretching2850 - 2960Protons of the -CH₂OH group.
Aromatic C=C/C=N Stretching1450 - 1600Multiple bands corresponding to the quinoline ring system.
C-O Stretching1000 - 1250Stretching of the primary alcohol C-O bond.
C-F Stretching1000 - 1400Strong absorption due to the aryl-fluorine bond.
C-Cl Stretching600 - 800Characteristic absorption for an aryl-chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule, providing information about the chemical environment, connectivity, and stereochemistry of atoms. All predicted shifts are relative to TMS (Tetramethylsilane)[4].

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The integration will correspond to the number of protons, and the splitting pattern (multiplicity) will reveal adjacent protons.

Proton(s) Predicted Shift (δ, ppm) Predicted Multiplicity Rationale & Expected Couplings
H4 8.2 - 8.4Singlet (s)This proton is on a carbon between a nitrogen and a carbon bearing a substituent, leading to a downfield shift. It has no adjacent proton neighbors.
H5 7.9 - 8.1Doublet of doublets (dd)Coupled to H7 (meta, J ≈ 2-3 Hz) and influenced by the electron-withdrawing fluorine at C6.
H7 7.5 - 7.7Doublet of doublets (dd)Coupled to H5 (meta) and H8 (ortho, J ≈ 7-9 Hz). Also coupled to the fluorine at C6 (J ≈ 8-10 Hz).
H8 7.7 - 7.9Triplet or ddCoupled to H7 (ortho) and potentially a smaller coupling to the fluorine at C6.
-CH₂- 4.8 - 5.0Singlet (s) or Doublet (d)Appears as a singlet if the OH proton exchange is fast. May appear as a doublet coupled to the OH proton if exchange is slow (J ≈ 5-7 Hz).
-OH 2.5 - 4.0Broad Singlet (br s)Labile proton; its chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a signal for each unique carbon atom. The presence of fluorine will cause characteristic splitting of the signals for nearby carbons (C-F coupling).

Carbon(s) Predicted Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Rationale
C2 150 - 152Singlet (s)Carbon bearing the chlorine atom, significantly downfield.
C3 135 - 137Singlet (s)Carbon bearing the methanol group.
C4 138 - 140Doublet (d, ⁴JCF ≈ 3-5 Hz)Aromatic CH carbon, small coupling to fluorine.
C4a 128 - 130Doublet (d, ³JCF ≈ 8-10 Hz)Bridgehead carbon adjacent to the fluorine-bearing ring.
C5 120 - 122Doublet (d, ³JCF ≈ 20-25 Hz)Aromatic CH carbon, significant coupling to fluorine.
C6 158 - 162Doublet (d, ¹JCF ≈ 240-260 Hz)Carbon directly bonded to fluorine, showing a very large one-bond coupling constant and a significant downfield shift.
C7 115 - 118Doublet (d, ²JCF ≈ 20-25 Hz)Aromatic CH carbon ortho to fluorine.
C8 130 - 132Doublet (d, ⁴JCF ≈ 3-5 Hz)Aromatic CH carbon para to fluorine.
C8a 146 - 148Singlet (s)Bridgehead carbon attached to nitrogen.
-CH₂OH 60 - 65Singlet (s)Aliphatic carbon of the methanol group.

Conclusion

The structural confirmation of this compound requires a multi-faceted analytical approach. This guide outlines a robust and scientifically sound methodology for its synthesis via aldehyde reduction and its subsequent characterization. The provided protocols for MS, IR, and both ¹H and ¹³C NMR, complete with predicted data and their theoretical underpinnings, offer a comprehensive roadmap for researchers. By following these self-validating experimental and interpretive workflows, scientists can confidently verify the identity and purity of the target compound, enabling its reliable use in further research and development applications.

References

  • Roopan, S. M., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1544. [Link]

  • National Center for Biotechnology Information. (2010). (2-Chloro-6-methyl-quinolin-3-yl)methanol. PubMed. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society, 15, 1-21. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluoroquinoline-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Acta Crystallographica Section E Structure Reports Online. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Retrieved from [Link]

  • Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2686. [Link]

  • Tursun, M., et al. (2014). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. Journal of Molecular Structure, 1074, 532-541. [Link]

  • Zeynizadeh, B., & Shirini, F. (2007). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 23(2), 557. [Link]

  • Google Patents. (2014). CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole.
  • Antonov, L., et al. (2008). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 46(11), 1073-1077. [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]

  • Chen, Z., et al. (2011). A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: a useful pharmaceutical intermediate. Journal of Chemical Research, 2011(8), 474-476. [Link]

  • Reddy, G. O., et al. (2010). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Journal of the Serbian Chemical Society, 75(12), 1641-1651. [Link]

Sources

The Synthesis of (2-Chloro-6-fluoroquinolin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a privileged scaffold in the landscape of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, underpinning the development of drugs for a wide array of therapeutic areas.[1][2] From the historical significance of quinine in combating malaria to the modern clinical use of fluoroquinolone antibiotics like ciprofloxacin, the quinoline motif continues to be a fertile ground for the discovery of novel therapeutic agents.[1] The inherent structural features of quinoline allow for versatile functionalization, enabling the fine-tuning of physicochemical properties and biological activities. This has led to the identification of quinoline-based compounds with anticancer, anti-inflammatory, antiviral, and antimalarial properties.[2][3][4]

(2-Chloro-6-fluoroquinolin-3-yl)methanol is a key intermediate in the synthesis of more complex quinoline derivatives. The presence of a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a hydroxymethyl group at the 3-position provides multiple points for chemical modification, making it a valuable building block for the construction of compound libraries in drug discovery campaigns. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of this compound points to a two-step synthetic sequence. The primary disconnection is at the carbon-oxygen bond of the alcohol, leading back to the corresponding aldehyde, 2-chloro-6-fluoroquinoline-3-carbaldehyde. This aldehyde is a stable and readily accessible precursor. The second key disconnection involves the formation of the quinoline ring itself, which can be efficiently constructed using the Vilsmeier-Haack reaction.

Synthetic Route I: The Vilsmeier-Haack Reaction and Subsequent Reduction

The most direct and widely employed route for the synthesis of this compound involves a two-step process:

  • Vilsmeier-Haack Cyclization and Formylation: Construction of the 2-chloro-6-fluoroquinoline-3-carbaldehyde core from 4-fluoroacetanilide.

  • Reduction of the Aldehyde: Conversion of the carbaldehyde to the target primary alcohol.

Step 1: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] In this context, it is utilized not only to introduce the formyl group but also to construct the quinoline ring system in a single, elegant step. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[7][8]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃). This forms the electrophilic Vilsmeier reagent.[5][8] The electron-rich aromatic ring of the starting material, 4-fluoroacetanilide, then attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to yield the quinoline ring. A final hydrolysis step during workup reveals the aldehyde functionality.[9]

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Materials:

  • 4-Fluoroacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for recrystallization)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a calcium chloride guard tube, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add freshly distilled phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Addition of Acetanilide: Once the addition of POCl₃ is complete, add 4-fluoroacetanilide portion-wise to the reaction mixture, ensuring the temperature remains controlled.

  • Reaction: After the addition of the acetanilide, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C using a heating mantle or water bath. Maintain this temperature for 4-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate of 2-chloro-6-fluoroquinoline-3-carbaldehyde will form. Continue stirring for 30 minutes to ensure complete precipitation.[10]

  • Isolation and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water. Dry the crude product. Further purification can be achieved by recrystallization from ethyl acetate to yield the pure 2-chloro-6-fluoroquinoline-3-carbaldehyde.

Data Summary: Vilsmeier-Haack Reaction Parameters

ParameterRecommended RangeRationale
Initial Temperature 0 - 10 °CControlled formation of the Vilsmeier reagent and its addition to the substrate.[10]
Reaction Temperature 80 - 90 °CTo facilitate the cyclization and formylation step.[10]
Reaction Time 4 - 10 hoursDependent on the substrate and scale; monitored by TLC for completion.[10]
Work-up pH ~7Crucial for the precipitation of the final product.[10]
Step 2: Reduction of 2-Chloro-6-fluoroquinoline-3-carbaldehyde to this compound

The reduction of the aldehyde to the primary alcohol is a straightforward transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its selectivity for aldehydes and ketones, its operational simplicity, and its milder nature compared to other hydride reagents like lithium aluminum hydride (LiAlH₄).[11][12]

Mechanism of Sodium Borohydride Reduction:

The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxyborate intermediate. Subsequent protonation of the oxygen atom during the work-up furnishes the desired primary alcohol.[11]

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • 2-Chloro-6-fluoroquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-chloro-6-fluoroquinoline-3-carbaldehyde in methanol or ethanol at room temperature.

  • Addition of Reducing Agent: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.[13]

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product. A similar procedure has been reported for a related compound.[14]

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction A 4-Fluoroacetanilide C 2-Chloro-6-fluoroquinoline-3-carbaldehyde A->C Cyclization & Formylation B Vilsmeier Reagent (DMF, POCl₃) D 2-Chloro-6-fluoroquinoline-3-carbaldehyde F This compound D->F Hydride Reduction E Sodium Borohydride (NaBH₄)

Caption: Synthetic pathway for this compound.

Conclusion and Future Perspectives

The synthetic route detailed in this guide, commencing with the Vilsmeier-Haack reaction of 4-fluoroacetanilide followed by the selective reduction of the resulting aldehyde with sodium borohydride, represents an efficient and reliable method for the preparation of this compound. The protocols provided are robust and can be adapted for various scales of synthesis. The strategic placement of the chloro, fluoro, and hydroxymethyl functionalities on the quinoline core makes the title compound an exceptionally versatile intermediate for further chemical exploration. As the demand for novel therapeutics continues to grow, the development of efficient synthetic routes to key building blocks like this compound will remain a critical endeavor in the field of drug discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Vilsmeier-Haack reaction. Name-Reaction.com. Available at: [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6334-6355. Available at: [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19379-19404. Available at: [Link]

  • Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

  • Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (2021). European Journal of Chemistry, 12(1), 37-44. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]

  • Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta crystallographica. Section E, Structure reports online, 66(Pt 7), o1544. Available at: [Link]

  • Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH4/Charcoal System in Wet THF. (2002). Phosphorus, Sulfur, and Silicon and the Related Elements, 177(12), 2701-2705. Available at: [Link]

  • 2-Chloro-6-fluoroquinoline. PubChem. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

  • (2-Chloro-6-methyl-quinolin-3-yl)methanol. PubMed. Available at: [Link]

  • NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry. Available at: [Link]

  • 2-Chloro-6-fluorotoluene. Wikipedia. Available at: [Link]

  • 2-Chloro-6-methylquinoline-3-methanol. PubChem. Available at: [Link]

Sources

The Versatile Scaffold: A Technical Guide to 2-Chloro-6-fluoroquinoline Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The quinoline nucleus represents a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. Among these, the 2-chloro-6-fluoroquinoline scaffold has emerged as a particularly versatile building block for the development of novel drug candidates. Its unique electronic properties, conferred by the electron-withdrawing chloro and fluoro substituents, render the C2 position highly susceptible to nucleophilic substitution, providing a gateway to a diverse array of functionalized molecules. This guide offers an in-depth exploration of the synthesis, reactivity, and burgeoning biological applications of 2-chloro-6-fluoroquinoline derivatives, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and illuminate the therapeutic potential of this remarkable scaffold.

I. The Genesis of a Privileged Scaffold: Synthesis of 2-Chloro-6-fluoroquinoline

The efficient construction of the 2-chloro-6-fluoroquinoline core is paramount for its exploration in drug discovery. While various methods for quinoline synthesis exist, the Vilsmeier-Haack reaction stands out as a robust and widely applicable strategy for obtaining functionalized 2-chloroquinolines.[1][2][3][4][5]

The Vilsmeier-Haack Approach: A Powerful Cyclization

The Vilsmeier-Haack reaction provides a direct and efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1] This one-pot cyclization leverages the Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] The resulting 2-chloro-3-formylquinolines are invaluable synthetic intermediates, as the chloro and formyl groups can be readily transformed into a multitude of other functionalities.[1]

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then engages in an electrophilic substitution and subsequent cyclization with the N-arylacetamide. Electron-donating groups on the N-arylacetamide substrate generally enhance the reaction rate and improve yields.[1]

Experimental Protocol: Synthesis of 2-Chloro-6-fluoro-3-formylquinoline via Vilsmeier-Haack Reaction

Materials:

  • 4-Fluoroacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate solution

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (3 equivalents) to 0 °C in an ice bath.

  • Slowly add POCl₃ (5 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • To this reagent, add 4-fluoroacetanilide (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until a precipitate forms.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-chloro-6-fluoro-3-formylquinoline.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is highly effective, other cyclization methods can also be employed for the synthesis of the quinoline core. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with a diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization and subsequent saponification, decarboxylation, and chlorination to yield the desired 2-chloroquinoline.[6][7]

II. Unlocking Molecular Diversity: Key Reactions of the 2-Chloro-6-fluoroquinoline Scaffold

The synthetic utility of 2-chloro-6-fluoroquinoline lies in the high reactivity of the C2-chloro substituent towards a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Gateway to Functionalization

The electron-deficient nature of the quinoline ring, further accentuated by the fluorine atom at the 6-position, makes the 2-chloro group an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

  • Amination: The reaction of 2-chloro-6-fluoroquinoline with various primary and secondary amines is a cornerstone for the synthesis of biologically active compounds. This transformation is typically carried out in a polar solvent at elevated temperatures.

  • Hydrazinolysis: Treatment with hydrazine hydrate readily displaces the chloro group to furnish 2-hydrazinyl-6-fluoroquinoline derivatives. These intermediates are valuable precursors for the synthesis of fused heterocyclic systems and other bioactive molecules.[8][9][10][11]

Experimental Protocol: Synthesis of 2-(N-arylamino)-6-fluoroquinoline

Materials:

  • 2-Chloro-6-fluoroquinoline

  • Substituted aniline

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., K₂CO₃, Et₃N) (optional)

Procedure:

  • In a sealed tube, dissolve 2-chloro-6-fluoroquinoline (1 equivalent) and the desired substituted aniline (1.2 equivalents) in a suitable solvent.

  • If necessary, add a base to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(N-arylamino)-6-fluoroquinoline.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules, and palladium-catalyzed cross-coupling reactions are at the forefront. These methods provide a versatile platform for the derivatization of the 2-chloro-6-fluoroquinoline scaffold.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling 2-chloro-6-fluoroquinoline with a boronic acid or its ester in the presence of a palladium catalyst and a base. This is a highly efficient method for introducing aryl, heteroaryl, or alkyl groups at the C2 position.[12][13][14]

  • Buchwald-Hartwig Amination: As an alternative to traditional SNAr amination, the Buchwald-Hartwig reaction offers a milder and more general method for the formation of C-N bonds. It involves the palladium-catalyzed coupling of 2-chloro-6-fluoroquinoline with amines. This reaction is particularly useful for coupling with less nucleophilic amines.[15][16][17]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-fluoroquinoline

Materials:

  • 2-Chloro-6-fluoroquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • To a degassed mixture of 2-chloro-6-fluoroquinoline (1 equivalent), arylboronic acid (1.5 equivalents), and base (2-3 equivalents) in a suitable solvent, add the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 2-aryl-6-fluoroquinoline derivative.

Diagram: Key Reactions of 2-Chloro-6-fluoroquinoline

Reactions cluster_reactions Functionalization at C2 cluster_products Diverse Derivatives 2-Chloro-6-fluoroquinoline 2-Chloro-6-fluoroquinoline Nucleophilic Substitution (S N Ar) Nucleophilic Substitution (S N Ar) 2-Chloro-6-fluoroquinoline->Nucleophilic Substitution (S N Ar)  R-NH₂, R-OH, R-SH Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling 2-Chloro-6-fluoroquinoline->Pd-Catalyzed Cross-Coupling  R-B(OH)₂, R₂NH 2-Amino/Alkoxy/Thio-derivatives 2-Amino/Alkoxy/Thio-derivatives Nucleophilic Substitution (S N Ar)->2-Amino/Alkoxy/Thio-derivatives 2-Aryl/Alkyl/Amino-derivatives 2-Aryl/Alkyl/Amino-derivatives Pd-Catalyzed Cross-Coupling->2-Aryl/Alkyl/Amino-derivatives

Caption: Key synthetic transformations of the 2-chloro-6-fluoroquinoline scaffold.

III. Therapeutic Promise: Biological Significance and Drug Discovery Applications

Derivatives of the 2-chloro-6-fluoroquinoline scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.

Anticancer Activity

A significant body of research has highlighted the potential of 2-substituted quinoline derivatives as potent anticancer agents.[18][19][20][21][22] The mechanism of action often involves the inhibition of key cellular targets such as topoisomerases and protein kinases.

  • Topoisomerase Inhibition: Certain fluoroquinolone derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.[19][22] By stabilizing the enzyme-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in cancer cells.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of 2-chloro-6-fluoroquinoline can be designed to target specific kinases involved in cancer cell signaling pathways, such as receptor tyrosine kinases or intracellular signaling kinases.

Table 1: Anticancer Activity of Selected 2-Substituted Quinoline Derivatives

CompoundSubstitution at C2Cancer Cell LineIC₅₀ (µM)Reference
Derivative A 4-AnisylaminoMCF-7 (Breast)5.2Fictional Example
Derivative B 3,4-DimethoxyphenylaminoA549 (Lung)2.8Fictional Example
Derivative C N-PiperazinylHCT-116 (Colon)7.1Fictional Example
Antimicrobial Activity

The fluoroquinolone class of antibiotics, characterized by a fluorine atom at the 6-position, are renowned for their broad-spectrum antibacterial activity.[7][23] While many clinically used fluoroquinolones possess a carboxylic acid at the 3-position and a cyclic amine at the 7-position, modifications at the 2-position of the quinoline ring can also modulate their antimicrobial properties. Derivatives incorporating hydrazinyl or other nitrogen-containing heterocycles at the C2 position have been investigated for their potential as novel antibacterial agents.[8][9][10][11]

Diagram: General Drug Discovery Workflow

Workflow Scaffold_Synthesis Synthesis of 2-Chloro-6-fluoroquinoline Derivatization Derivatization via S N Ar & Cross-Coupling Scaffold_Synthesis->Derivatization Library_Synthesis Compound Library Synthesis Derivatization->Library_Synthesis Screening Biological Screening (Anticancer, Antimicrobial, etc.) Library_Synthesis->Screening Lead_Identification Lead Compound Identification Screening->Lead_Identification Optimization Lead Optimization (SAR Studies) Lead_Identification->Optimization Preclinical Preclinical Development Optimization->Preclinical

Caption: A typical workflow for drug discovery utilizing the 2-chloro-6-fluoroquinoline scaffold.

IV. Conclusion and Future Perspectives

The 2-chloro-6-fluoroquinoline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the C2-chloro group provide a robust platform for the generation of diverse molecular libraries. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the immense therapeutic potential harbored within this chemical framework.

Future research in this area will likely focus on the exploration of novel and more efficient synthetic methodologies, including continuous flow chemistry and advanced catalytic systems. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of potent and selective inhibitors for a range of therapeutic targets. As our understanding of disease biology deepens, the rational design of novel 2-chloro-6-fluoroquinoline derivatives will continue to be a fruitful endeavor in the quest for next-generation medicines.

V. References

  • PubMed. (n.d.). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

  • PubMed. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. [Link]

  • PubMed. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. [Link]

  • Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐chloro‐6‐fluoroquinoline‐3‐carbaldehyde (170) using.... [Link]

  • Journal of Applied and Advanced Research. (2021). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. [Link]

  • Zarqa University. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

  • Taylor & Francis Online. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. [Link]

  • MDPI. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]

  • Speciality Chemicals. (n.d.). The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]

  • MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. [Link]

  • Digital Medicine Association. (n.d.). New polyfunctionalized 2-hydrazinoanthraquinone derivatives as potential antimicrobial agents. [Link]

  • Royal Society of Chemistry. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. [Link]

  • International Journal of ChemTech Research. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. [Link]

  • ResearchGate. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. [Link]

  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • PubMed. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]

  • Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-Fluoronitrobenzene. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (2-Chloro-6-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, novel heterocyclic compounds are the building blocks of innovation. Among these, quinoline derivatives hold a place of prominence due to their wide-ranging biological activities. (2-Chloro-6-fluoroquinolin-3-yl)methanol is one such molecule of interest, a key intermediate in the synthesis of potential therapeutic agents. As with any novel compound, a thorough understanding of its safe handling, potential hazards, and emergency procedures is not just a regulatory requirement but a cornerstone of responsible science.

This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) considerations for this compound. In the absence of a specific, publicly available MSDS for this exact compound, this guide synthesizes data from structurally analogous compounds, including the parent quinoline molecule, other substituted quinolines, and relevant functional group toxicology. This approach, rooted in established chemical principles, offers a robust framework for risk assessment and the implementation of safe laboratory practices.

Compound Profile and Inferred Hazard Identification

This compound is a substituted quinoline carrying a chloromethyl group and a fluorine atom. The toxicological profile of this compound is not extensively documented. Therefore, a conservative approach, treating it as a potentially hazardous substance, is imperative. The hazard identification is based on the known profiles of its constituent parts: the quinoline core, the chloro-substituent, the fluoro-substituent, and the methanol group.

Structural Analogs and Their Implications:

  • Quinoline: The parent heterocycle, quinoline, is classified as toxic in contact with skin, harmful if swallowed, and a cause of serious skin and eye irritation.[1][2][3] It is also suspected of causing genetic defects and may cause cancer.[1][2] Given that this compound is a derivative, it is prudent to assume it may share some of these hazardous properties.

  • 2-Chloro-6-methylquinoline-3-methanol: This closely related analog is identified as being corrosive and an irritant.[4] Its GHS hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage).[4] The primary difference is the substitution of a methyl group for a fluorine atom, which is unlikely to significantly diminish these acute hazards.

  • Methanol: The methanol functional group introduces its own set of toxicological concerns. Methanol is toxic if swallowed, in contact with skin, or if inhaled, and it can cause damage to organs, particularly the eyes and central nervous system.[5][6][7][8]

Based on this analysis, a summary of the inferred hazards for this compound is presented in the table below.

Hazard ClassificationInferred GHS Hazard StatementsPrimary Concerns
Acute Toxicity (Oral) H302: Harmful if swallowed Ingestion may lead to systemic toxicity.
Skin Corrosion/Irritation H315: Causes skin irritation Direct contact can cause inflammation and redness.
Serious Eye Damage/Irritation H318: Causes serious eye damage High risk of severe eye injury upon contact.
Acute Toxicity (Dermal) H311: Toxic in contact with skin Absorption through the skin may be harmful.
Carcinogenicity/Mutagenicity H350: May cause cancer; H341: Suspected of causing genetic defects Long-term or repeated exposure may pose chronic health risks.
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects Release into the environment should be avoided.[1][2]

Prudent Practices for Safe Handling and Storage

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

Caption: Essential PPE for handling this compound.

Step-by-Step PPE Protocol:

  • Eye and Face Protection: Always wear chemical splash goggles that meet ANSI Z87.1 standards. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for chlorinated and fluorinated aromatic compounds. Gloves should be inspected before each use and replaced immediately if signs of degradation appear.

  • Body Protection: A flame-retardant lab coat should be worn and kept buttoned.

  • Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.

Caption: The chemical fume hood as the primary engineering control.

Best Practices for Fume Hood Use:

  • Ensure the fume hood has a current inspection sticker and is functioning correctly.

  • Work with the sash at the lowest practical height.

  • Keep all chemicals and equipment at least six inches from the face of the hood.

  • Do not store excess chemicals or equipment in the fume hood.

Storage Requirements

Proper storage is critical to maintaining the stability of the compound and preventing accidental release.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The storage area should be secure and accessible only to authorized personnel.

  • Light Sensitivity: As quinoline itself can be light-sensitive, turning brown upon exposure, it is advisable to store this compound in an amber or opaque container to protect it from light.[10]

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures
Exposure RouteImmediate ActionMedical Attention
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][10]Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][10]Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5][9]Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.Seek immediate medical attention.[5]
Spill Response

Spill_Response Spill Small Spill of this compound Evacuate Evacuate immediate area Spill->Evacuate Alert Alert nearby personnel and supervisor Evacuate->Alert PPE Don appropriate PPE (gloves, goggles, lab coat) Alert->PPE Contain Contain the spill with absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully collect the absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose

Caption: Step-by-step procedure for a small chemical spill.

In the event of a large spill, evacuate the laboratory and contact your institution's emergency response team.

Disposal Considerations

All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Conclusion: A Commitment to Safety

This compound represents a valuable tool in the arsenal of the medicinal chemist. However, its potential hazards necessitate a culture of safety and a commitment to best practices. By understanding the inferred risks based on structural analogs and implementing the handling, storage, and emergency procedures outlined in this guide, researchers can confidently and responsibly advance their scientific endeavors. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) demand a proactive and informed approach to chemical safety, ensuring the well-being of laboratory personnel and the integrity of the research environment.

References

  • Quinoline | C9H7N | CID 7047 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Quinoline - SAFETY DATA SHEET - Penta chemicals. (2025, May 13). Retrieved from [Link]

  • Safety data sheet. (2023, January 31). Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (2008, November). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • SAFETY DATA SHEET - Methanex Corporation. (2023, June 12). Retrieved from [Link]

  • SAFETY DATA SHEET - Methanex Corporation. (2023, February 9). Retrieved from [Link]

Sources

A Strategic Guide to Sourcing (2-Chloro-6-fluoroquinolin-3-yl)methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Chloro-6-fluoroquinolin-3-yl)methanol represents a highly valuable, yet specialized, chemical building block for drug discovery and medicinal chemistry. Its structure combines the biologically significant quinoline core with strategically placed chloro and fluoro substituents, making it a precursor for novel therapeutics. The fluoroquinolone scaffold is renowned for its role in potent antibacterial agents, and modifications at the 3-position offer a vector for developing new chemical entities.[1][2] This guide provides a comprehensive technical overview for researchers aiming to source this compound, addressing the critical challenge that it is not typically available as a stock item. We present a strategic framework for its acquisition, focusing on the procurement of its immediate precursor, 2-Chloro-6-fluoroquinoline-3-carbaldehyde , and providing detailed protocols for its synthesis and quality verification.

Part 1: Chemical Profile and Strategic Importance

The Fluoroquinoline Scaffold: A Privileged Structure in Medicine

Quinolone-based structures are foundational in modern medicine. The introduction of a fluorine atom, particularly at the C-6 position, was a watershed moment in the development of antibiotics, dramatically enhancing their potency.[3][4] This substitution improves the drug's interaction with bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication, leading to effective bacterial cell death.[3][5] Beyond antibacterial applications, the quinolone core is being explored for anticancer, antiviral, and anti-inflammatory agents, making derivatives like this compound highly sought after for library synthesis and lead optimization campaigns.[2]

Profile: this compound

While this compound is the target compound, its direct commercial availability is extremely limited. The most practical and reliable sourcing strategy involves its immediate synthetic precursor, the corresponding aldehyde.

Key Precursor Compound:

  • Name: 2-Chloro-6-fluoroquinoline-3-carbaldehyde

  • CAS Number: 749920-54-5[6]

  • Molecular Formula: C₁₀H₅ClFNO[6]

  • Molecular Weight: 209.60 g/mol [6]

  • Structure:

    
    
    

The conversion from this aldehyde to the target alcohol, this compound, is achieved through a standard and high-yielding chemical reduction of the aldehyde group to a primary alcohol.

Part 2: Sourcing Strategy: A Decision Framework

Acquiring this compound requires a strategic decision between in-house synthesis from the precursor or commissioning a full custom synthesis. The following workflow is designed to guide this decision.

G cluster_0 Sourcing Workflow start Define Research Need: This compound search_alcohol Search for Direct Suppliers of the Alcohol start->search_alcohol search_aldehyde Search for Suppliers of Precursor Aldehyde (CAS: 749920-54-5) search_alcohol->search_aldehyde Likely Unavailable eval_aldehyde Evaluate Supplier Purity, Cost, and Lead Time search_aldehyde->eval_aldehyde decision In-house Synthetic Capability? eval_aldehyde->decision purchase_aldehyde Purchase Precursor Aldehyde decision->purchase_aldehyde Yes custom_synth Commission Custom Synthesis from a CRO/Supplier decision->custom_synth No protocol_1 Execute In-house Synthesis (See Protocol 1) purchase_aldehyde->protocol_1 qc_protocol Perform Incoming QC (See Protocol 2) protocol_1->qc_protocol custom_synth->qc_protocol end_product Verified Compound Ready for Research qc_protocol->end_product

Caption: Sourcing decision workflow for acquiring this compound.

Path A: Procure the Precursor for In-House Synthesis

This is the recommended path for laboratories equipped for basic organic synthesis. The precursor, 2-Chloro-6-fluoroquinoline-3-carbaldehyde, is readily available from several chemical suppliers.

Rationale:

  • Cost-Effectiveness: Purchasing the precursor and performing the final reduction step is significantly more economical than a full custom synthesis.

  • Control: Researchers have direct control over the reaction, purification, and final product quality.

  • Speed: The reduction is a rapid, often single-step, procedure, minimizing lead time once the precursor is in hand.

Path B: Commission a Custom Synthesis

For labs focused on biology or screening, or those without synthetic facilities, commissioning a custom synthesis is the most viable option. Many of the suppliers that stock the precursor also offer custom synthesis services.

Process:

  • Provide the supplier with the target structure and name: this compound.

  • Specify the required quantity and purity level (typically ≥98%).

  • Request a quote that includes a timeline and the analytical data to be provided with the final product (e.g., ¹H NMR, LC-MS).

Part 3: Supplier Landscape and Compound Evaluation

The quality of the starting material is paramount to the success of subsequent research. Rigorous evaluation of both the supplier and the compound is a non-negotiable step.

Commercial Suppliers of the Precursor Aldehyde

The following table summarizes known commercial sources for 2-Chloro-6-fluoroquinoline-3-carbaldehyde (CAS 749920-54-5) . Researchers should always verify current stock and request a Certificate of Analysis (CoA) before purchase.

SupplierExample Product NumberStated PurityNotes
Crescent ChemicalBBO000134-1G774[7]Typically >95%Research chemical grade.
Sigma-Aldrich (Merck)AldrichCPRNot specifiedSold as part of their AldrichCPR collection; buyer assumes responsibility for purity confirmation.
PubChem Listed VendorsVariesVariesPubChem provides an aggregated list of suppliers for this CAS number.[6]
BLD PharmBD00789728≥98.0%Offers various grades and quantities.
EnamineEN300-70365295%A well-known supplier for drug discovery building blocks.

Note: Availability and product numbers are subject to change. This table is for illustrative purposes.

The Certificate of Analysis (CoA): A System of Trust

The CoA is the single most important document for validating a research chemical.

  • Identity Verification: The CoA must provide structural confirmation data. For this compound, look for a ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum. The spectrum should be consistent with the expected structure of 2-chloro-6-fluoroquinoline-3-carbaldehyde.

  • Purity Assessment: Purity is typically determined by HPLC (High-Performance Liquid Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). For use in sensitive biological assays or multi-step synthesis, a purity of ≥98% is strongly recommended.

  • Causality: An impurity, even at 2-3%, could be structurally related and possess its own biological activity, leading to confounding results. Alternatively, it could be a residual catalyst that poisons downstream reactions. Insisting on high purity mitigates these risks.

Part 4: Essential Technical Protocols

This section provides actionable, field-proven methodologies for the synthesis and verification of the target compound.

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from a reliable, published procedure for the analogous 6-methyl derivative and is expected to work with high efficiency for the 6-fluoro compound.[8]

Reaction: Reduction of an aldehyde to a primary alcohol. Reagents:

  • 2-Chloro-6-fluoroquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-Chloro-6-fluoroquinoline-3-carbaldehyde in methanol (approx. 10-15 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Slowly add sodium borohydride (NaBH₄) portion-wise (approx. 1.1 equivalents). Causality Note: Adding the reducing agent slowly to a cooled solution safely manages the exothermic reaction and hydrogen gas evolution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

  • Once complete, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, typically as a solid.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel as needed to achieve the desired purity.

Protocol 2: Incoming Material QC and Final Product Verification

This workflow ensures that the material you are using is indeed what the supplier claims. It serves as a self-validating system for your research.

G cluster_1 Incoming Material Verification Workflow receive Receive Compound (Precursor or Final Product) log Log Sample: Assign Lot #, Date receive->log compare_coa Compare Physical Appearance to CoA Description log->compare_coa prep_nmr Prepare Sample for NMR (1-5 mg in CDCl₃ or DMSO-d₆) compare_coa->prep_nmr acquire_nmr Acquire ¹H NMR Spectrum prep_nmr->acquire_nmr analyze Analyze Spectrum: - Chemical Shifts - Integration - Coupling Patterns acquire_nmr->analyze decision Data Consistent with Expected Structure? analyze->decision accept Accept Lot for Research Use decision->accept Yes reject Reject Lot & Contact Supplier decision->reject No

Caption: A self-validating workflow for incoming chemical quality control (QC).

Protocol 3: Safe Handling and Storage

Halogenated heterocyclic compounds require careful handling.[9] While a specific Safety Data Sheet (SDS) for the title alcohol may not be available, the handling procedures should be based on those for the quinoline class and the precursor aldehyde.[9][10]

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store the material in a tightly sealed container in a cool, dry, and dark place. The compound is expected to be stable under normal conditions, but protection from light and moisture is good laboratory practice.[9]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not discard it down the drain.

References

  • RSC Publishing. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Publishing. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • National Institutes of Health (NIH). (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH. [Link]

  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2024). Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. IJRASET. [Link]

  • YouTube. (2020). MEDICINAL CHEMISTRY OF QUINOLONES & FLUROQUINOLONES. YouTube. [Link]

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. PubChem. [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoroquinoline-3-carbaldehyde. PubChem. [Link]

  • National Institutes of Health (NIH). (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. NIH. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐chloro‐6‐fluoroquinoline‐3‐carbaldehyde (170) using POCl3 as a catalyst. ResearchGate. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR. [Link]

  • National Institutes of Health (NIH). (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. NIH. [Link]

  • RSC Publishing. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. RSC Publishing. [Link]

  • ACS Publications. (2024). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. ACS Publications. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Quinolines: Human health tier II assessment. NICNAS. [Link]

  • GlobalChemMall. (n.d.). (2-chloro-6-fluoro-3-methylphenyl)methanol. GlobalChemMall. [Link]

  • National Institutes of Health (NIH). (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. NIH. [Link]

  • ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2....

Sources

The Quinoline Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold, a fused heterocyclic system consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural and electronic properties have established it as a "privileged scaffold," consistently appearing in a multitude of pharmacologically active compounds across a wide therapeutic spectrum.[3][4] This guide provides an in-depth exploration of the quinoline motif's pharmacological relevance, delving into its physicochemical characteristics, diverse mechanisms of action, and extensive applications in drug discovery. We will examine its critical role in the development of antimalarial, anticancer, antimicrobial, and neuroactive agents, supported by detailed structure-activity relationships (SAR), validated experimental protocols, and a review of clinically successful drugs. This document serves as a technical resource for researchers and scientists dedicated to leveraging this versatile scaffold in the design and development of next-generation therapeutics.

The Quinoline Core: Physicochemical Properties and Synthetic Versatility

Quinoline, also known as 1-aza-naphthalene, is a weak tertiary base.[1] Its unique arrangement of a benzene and a pyridine ring creates an electron-deficient system, making it amenable to both electrophilic and nucleophilic substitution reactions.[2][5] This reactivity is fundamental to its role in drug design, as it allows for extensive functionalization at numerous positions, enabling the fine-tuning of a molecule's pharmacological profile.[5]

Key Physicochemical Properties:

  • Appearance: A colorless to yellow hygroscopic liquid with a distinct odor.[6]

  • Solubility: Sparingly soluble in cold water but readily soluble in hot water and many organic solvents.[6]

  • Chemical Nature: A weak base (pKa of 4.85) that forms salts with acids.[7]

  • Stability: It is a very stable compound, which contributes to the metabolic stability of drugs derived from it.[7]

The synthetic versatility of the quinoline scaffold is a primary driver of its prevalence in medicinal chemistry. Various classical and modern synthetic routes allow for the creation of a vast library of derivatives.

Diagram: The Quinoline Scaffold

Caption: The fundamental bicyclic structure of the quinoline scaffold with standard IUPAC numbering.

Therapeutic Landscape of Quinoline-Based Drugs

The quinoline nucleus is a key component in numerous drugs approved by the U.S. Food and Drug Administration (FDA) and is a focal point of many ongoing clinical trials.[8][9] Its derivatives have demonstrated a wide array of biological activities, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects.[4][10]

Antimalarial Agents: The Historical Cornerstone

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural alkaloid extracted from Cinchona bark, was the first effective treatment for this devastating disease.[9] This discovery paved the way for synthetic quinoline-based antimalarials like chloroquine and mefloquine, which became mainstays of malaria chemotherapy.[11][12]

Mechanism of Action: Quinoline antimalarials primarily target the blood stages of the Plasmodium parasite's life cycle.[13] The parasite digests hemoglobin within its acidic food vacuole, releasing toxic free heme.[13] To protect itself, the parasite polymerizes this heme into non-toxic hemozoin. Chloroquine, being a weak base, accumulates to high concentrations in the acidic vacuole and is believed to inhibit this heme polymerization process.[11] The resulting buildup of toxic free heme kills the parasite.[11][13]

Table 1: Prominent Quinoline-Based Antimalarial Drugs

Drug Name Chemical Class Key Mechanism of Action Status
Quinine Natural Alkaloid Interferes with heme polymerization WHO Essential Medicine
Chloroquine 4-Aminoquinoline Accumulates in the parasite food vacuole, inhibiting heme polymerization[11][14] WHO Essential Medicine
Mefloquine Quinolinemethanol Interferes with heme polymerization; may have alternative sites of action[11] Used for treatment and prophylaxis
Tafenoquine 8-Aminoquinoline Induces oxidative stress; active against dormant liver stages FDA-approved (2018)[9]

| Bedaquiline | Diarylquinoline | Inhibits mycobacterial ATP synthase (primarily for Tuberculosis, but a quinoline scaffold) | FDA-approved (2012)[9] |

Anticancer Agents: Targeting Cellular Proliferation

The quinoline scaffold is a prolific source of anticancer agents, with derivatives designed to interact with a variety of molecular targets crucial for cancer cell survival and proliferation.[1][7] Several quinoline-based drugs are now in clinical use for various malignancies.[9]

Mechanisms of Action in Oncology: Quinoline derivatives exert their anticancer effects through diverse mechanisms, including:

  • Tyrosine Kinase Inhibition: Many quinoline-based drugs, such as Bosutinib, Lenvatinib, and Cabozantinib, are potent inhibitors of tyrosine kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][2]

  • Topoisomerase Inhibition: Certain analogues can intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.[7][15]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a process vital for cell division, thereby inducing mitotic arrest.[2][7]

  • Induction of Apoptosis: By targeting various signaling pathways, many quinoline compounds can trigger programmed cell death (apoptosis) in cancer cells.[2][6]

Table 2: Selected FDA-Approved Quinoline-Based Anticancer Drugs

Drug Name Approval Year Target/Mechanism of Action Primary Indications
Bosutinib 2012 Src/Abl tyrosine kinase inhibitor[1] Chronic Myeloid Leukemia (CML)
Cabozantinib 2012 Inhibits MET, VEGFR2, and RET tyrosine kinases[1] Medullary Thyroid Cancer, Renal Cell Carcinoma
Lenvatinib 2015 Inhibits VEGFR, FGFR, PDGFR, RET, and KIT tyrosine kinases[1] Thyroid Cancer, Renal Cell Carcinoma
Neratinib 2017 Pan-HER (EGFR, HER2, HER4) tyrosine kinase inhibitor[9] HER2-positive Breast Cancer

| Capmatinib | 2020 | MET inhibitor[9] | Non-Small Cell Lung Cancer (NSCLC) with MET mutations |

Diagram: Tyrosine Kinase Inhibition Pathway

TKI_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates & Activates Quinoline_TKI Quinoline-based TKI (e.g., Neratinib) Quinoline_TKI->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Binds to kinase domain Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Mechanism of a quinoline-based Tyrosine Kinase Inhibitor (TKI) blocking ATP binding to prevent downstream signaling.

Antiviral and Antibacterial Agents

The quinoline scaffold is also prominent in the development of anti-infective agents beyond malaria.[10]

  • Antiviral Activity: Quinoline derivatives have shown promise against a range of viruses, including HIV, Zika virus, Ebola virus, and coronaviruses.[16][17] For some viruses, their mechanism involves increasing the pH of endosomes, which prevents the virus from uncoating and releasing its genetic material into the host cell.[14] Chloroquine and hydroxychloroquine were investigated for this activity against SARS-CoV-2.[8]

  • Antibacterial Activity: The related quinolone and fluoroquinolone class of antibiotics, which contain a 4-oxo-1,4-dihydroquinoline core, are highly effective broad-spectrum antibacterial agents. While structurally distinct from the aromatic quinolines discussed primarily here, their development underscores the versatility of the core bicyclic structure in targeting microbial enzymes like DNA gyrase.

Experimental Protocols: Synthesis and Pharmacological Evaluation

The translation of a quinoline-based lead compound from concept to clinic requires robust and reproducible experimental methodologies. This section provides validated, step-by-step protocols for a common synthesis reaction and a standard in vitro cytotoxicity assay.

Synthesis Protocol: The Friedländer Annulation

The Friedländer synthesis is a classical and highly effective method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Objective: To synthesize a 2,4-disubstituted quinoline derivative.

Materials:

  • 2-aminobenzophenone (1 equivalent)

  • Acetophenone (1.2 equivalents)

  • Potassium hydroxide (KOH) (2 equivalents)

  • Ethanol (solvent)

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate and Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone and acetophenone in absolute ethanol.

  • Base Addition: Add powdered potassium hydroxide to the solution. The causality here is that the strong base is required to deprotonate the α-methylene group of the acetophenone, generating a nucleophilic enolate which is essential for the subsequent cyclization reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the condensation and intramolecular cyclization steps.

  • Workup: After cooling to room temperature, pour the mixture into ice-cold water. Neutralize the solution with 2M HCl until it reaches pH 7. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with distilled water to remove inorganic salts.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane). This step is a self-validating system for purity; a sharp melting point and clean analytical spectra post-recrystallization confirm the removal of impurities.

  • Characterization: Confirm the structure of the synthesized 2,4-diphenylquinoline derivative using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry to ensure the final product matches the expected structure.[18]

Biological Evaluation Protocol: MTS Cytotoxicity Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It is crucial for the initial screening of potential anticancer compounds.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized quinoline derivative against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa (human cervical cancer) cell line

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized quinoline compound, dissolved in DMSO to create a stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. This initial growth period ensures that the cells are in a logarithmic growth phase, providing a consistent baseline for the assay.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Addition: Add 20 µL of MTS reagent to each well. The tetrazolium salt in the MTS reagent is bioreduced by metabolically active (i.e., viable) cells into a colored formazan product. This direct correlation between metabolic activity and color formation is the core principle of the assay's self-validating nature.

  • Final Incubation & Reading: Incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The quinoline scaffold is an undeniably versatile and enduringly relevant pharmacophore in drug discovery.[3][5] Its journey from the natural antimalarial quinine to modern targeted anticancer therapies showcases a remarkable capacity for structural modification and biological optimization.[1][9] The ease of synthesis and the ability to functionalize the core ring system have allowed medicinal chemists to explore vast chemical space, leading to the discovery of agents with highly specific mechanisms of action.[5]

Future research will likely focus on the development of novel quinoline hybrids, where the scaffold is combined with other pharmacophores to create dual-action agents or to overcome drug resistance.[5] As our understanding of disease biology deepens, the rational design of new quinoline derivatives targeting novel pathways will continue to be a highly productive strategy in the quest for safer and more effective medicines.

References

Please note that for this demonstration, the URLs are linked to a search proxy as per the tool's functionality. In a final publication, these would be direct links to the source.

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv
  • Chloroquine - Wikipedia. (n.d.). Wikipedia.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers in Chemistry.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025).
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • List of Antimalarial quinolines. (n.d.). Drugs.com.
  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect.
  • Quinoline: An Attractive Scaffold in Drug Design. (2021). PubMed.
  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2025).
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme Chemistry.
  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). PubMed.
  • New quinoline-based antiviral shows strong promise against SARS-CoV-2. (2025). News-Medical.net.
  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Bentham Science.

Sources

Methodological & Application

Application Notes and Protocols: Detailed Synthetic Protocol for (2-Chloro-6-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of (2-Chloro-6-fluoroquinolin-3-yl)methanol, a key intermediate in pharmaceutical research. The protocol is presented in a two-step process, commencing with the Vilsmeier-Haack formylation of a substituted acetanilide to yield 2-Chloro-6-fluoroquinoline-3-carbaldehyde, followed by its selective reduction to the target alcohol. This guide is designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All safety precautions for the hazardous reagents involved are detailed to ensure safe laboratory practice.

Introduction and Significance

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, including roles as anticancer, antibacterial, and antiviral agents. The specific functionalization of the quinoline scaffold is crucial for modulating its biological activity. This compound serves as a versatile building block, with the chloro, fluoro, and hydroxymethyl groups offering multiple points for further chemical modification. The 2-chloro substituent is particularly useful for nucleophilic substitution reactions, while the 6-fluoro group can enhance metabolic stability and binding affinity. The 3-hydroxymethyl group allows for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This application note provides a reliable and detailed protocol for the synthesis of this important intermediate.

Synthetic Strategy Overview

The synthesis is achieved through a two-step sequence starting from the commercially available N-(4-fluorophenyl)acetamide.

Step 1: Vilsmeier-Haack Reaction The first step involves the formylation and cyclization of N-(4-fluorophenyl)acetamide using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction, known as the Vilsmeier-Haack reaction, is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism where the chloroiminium ion (Vilsmeier reagent) attacks the aromatic ring, leading to cyclization and the formation of the quinoline core.[2][4][5]

Step 2: Selective Reduction The second step is the selective reduction of the aldehyde functional group in 2-Chloro-6-fluoroquinoline-3-carbaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones to alcohols without affecting other reducible functional groups that might be present in the molecule, such as the chloro-substituent on the quinoline ring.[6][7][8]

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
N-(4-fluorophenyl)acetamide≥98%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexaneACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

All reactions should be performed in a well-ventilated fume hood. Standard laboratory glassware, including round-bottom flasks, condensers, dropping funnels, and magnetic stirrers, are required. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Causality behind Experimental Choices:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride is a powerful dehydrating agent that activates DMF to form the electrophilic Vilsmeier reagent ((chloromethylene)dimethyliminium chloride).[4][5] This in situ generation is crucial for the subsequent formylation.

  • Reaction Conditions: The reaction is initially cooled to control the exothermic formation of the Vilsmeier reagent and then heated to drive the cyclization and aromatization to the quinoline ring.

  • Work-up: The reaction mixture is poured into ice water to hydrolyze the intermediate iminium salt to the final aldehyde product and to quench any remaining reactive reagents.

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (0.15 mol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (0.35 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add N-(4-fluorophenyl)acetamide (0.05 mol) portion-wise to the reaction mixture.

  • Once the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 16 hours. Monitor the reaction progress by TLC (eluent: 30% Ethyl acetate in Hexane).

  • After completion, carefully pour the reaction mixture into 300 mL of crushed ice with vigorous stirring.

  • Stir the resulting suspension for 30 minutes at a temperature below 10 °C.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethyl acetate to afford 2-Chloro-6-fluoroquinoline-3-carbaldehyde as a solid.[1]

Characterization Data for 2-Chloro-6-fluoroquinoline-3-carbaldehyde:

  • Appearance: Solid

  • Molecular Formula: C₁₀H₅ClFNO[9]

  • Molecular Weight: 209.60 g/mol [9]

  • ¹H NMR (CDCl₃, 300 MHz): δ 10.57 (s, 1H, CHO), 8.68 (s, 1H, H-4), 8.32 (d, 1H, H-8), 7.56 (dd, 1H, H-7), 7.23 (s, 1H, H-5).[1]

  • IR (KBr) cm⁻¹: 1682 (C=O stretching), 2729, 2842 (aldehyde C-H stretching).[1]

Step 2: Synthesis of this compound

Causality behind Experimental Choices:

  • Reducing Agent: Sodium borohydride is chosen for its mildness and selectivity, which allows for the reduction of the aldehyde to a primary alcohol without affecting the chloro-substituent or the aromatic ring.[6][8]

  • Solvent: Methanol is used as the solvent as it readily dissolves both the starting material and the sodium borohydride. It also acts as a proton source during the work-up.

  • Work-up: The reaction is quenched with water to destroy any excess sodium borohydride. The product is then extracted into an organic solvent.

Protocol:

  • In a 100 mL round-bottom flask, dissolve 2-Chloro-6-fluoroquinoline-3-carbaldehyde (1 mmol) in anhydrous methanol (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 mmol) portion-wise to the solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC (eluent: 50% Ethyl acetate in Hexane).

  • Once the reaction is complete, quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound.

Expected Characterization Data for this compound:

  • Appearance: Solid

  • Molecular Formula: C₁₀H₇ClFNO

  • Molecular Weight: 211.62 g/mol

  • ¹H NMR: The spectrum is expected to show the disappearance of the aldehyde proton peak around δ 10.5 ppm and the appearance of a singlet for the CH₂OH protons around δ 4.5-5.0 ppm, along with a broad singlet for the OH proton. The aromatic proton signals will be shifted accordingly.

  • ¹³C NMR: The spectrum should show the disappearance of the aldehyde carbonyl carbon signal (around δ 190 ppm) and the appearance of a signal for the CH₂OH carbon around δ 60-65 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass.

Safety and Handling Precautions

Phosphorus oxychloride (POCl₃):

  • Hazards: Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water.[10][11][12][13] Causes severe skin and eye burns.[10]

  • Precautions: Must be handled in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene).[10] Ensure an eyewash station and safety shower are readily accessible.[10] Keep away from water and moisture.[10][11]

  • Spill & Disposal: In case of a spill, do not use water.[14] Absorb with an inert, dry material and dispose of as hazardous waste.[10][14]

Sodium borohydride (NaBH₄):

  • Hazards: Toxic if swallowed or in contact with skin.[15] Causes severe skin burns and eye damage.[15] Reacts with water to release flammable gases which may ignite spontaneously.[15]

  • Precautions: Handle in a well-ventilated area, preferably in a fume hood or glove box.[15][16][17] Wear appropriate PPE, including a lab coat, safety goggles, and nitrile or neoprene gloves.[15][16] Store in a tightly sealed container in a cool, dry place away from moisture and acids.[15][18][19]

  • Spill & Disposal: In case of a spill, do not expose to water.[18] Cover with dry sand or another non-combustible material.[19] Quench excess sodium borohydride carefully with isopropanol before disposal.[15]

Visualization of the Synthetic Workflow

Synthetic_Protocol cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Selective Reduction A N-(4-fluorophenyl)acetamide B POCl3, DMF 0 °C to 60 °C, 16 h A->B Reacts with C 2-Chloro-6-fluoroquinoline-3-carbaldehyde B->C Yields D 2-Chloro-6-fluoroquinoline-3-carbaldehyde E NaBH4, MeOH 0 °C to RT, 4 h D->E Reduced by F This compound E->F Yields

Caption: Synthetic scheme for this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductMolar Ratio (SM:Reagent)Expected Yield
1N-(4-fluorophenyl)acetamidePOCl₃, DMF2-Chloro-6-fluoroquinoline-3-carbaldehyde1 : 7 : 3~55-65%
22-Chloro-6-fluoroquinoline-3-carbaldehydeNaBH₄This compound1 : 1.2>90%

Conclusion

This application note provides a detailed and reliable two-step synthetic protocol for the preparation of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently synthesize this valuable intermediate for further applications in drug discovery and development. The rationale behind the choice of reagents and reaction conditions has been explained to provide a comprehensive understanding of the chemical transformations involved.

References

  • Sodium borohydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. [Link]

  • Sodium Borohydride SOP. Oregon State University. [Link]

  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025). Acros Organics. [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Standard Operating Procedure for the use of Sodium borohydride. Western Carolina University. [Link]

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie. [Link]

  • Sodium Borohydride. ESPI Metals. [Link]

  • Choudhary, D., & Khokra, S. L. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1629-1631. [Link]

  • Chavan, N. D., et al. (2023). A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ResearchGate. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Gribble, G. W., & Nutaitis, C. F. (1975). Reactions of Sodium Borohydride in Acidic Media; III. Reduction and Alkylation of Quinoline and Isoquinoline with Carboxylic Acids. Synthesis, 1975(10), 670-672. [Link]

  • Bakr, R. B., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7485-7505. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • 2-Chloro-6-fluoroquinoline-3-carbaldehyde. PubChem. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. (2021). YouTube. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]

  • Khan, F. N., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1544. [Link]

  • (2-Chloro-6-methyl-quinolin-3-yl)methanol. (2010). PubMed. [Link]

  • Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2686. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • (2-Chloro-6-methylquinolin-3-yl)methanol. Sci-Hub. [Link]

  • 2-Chloro-6-methylquinoline-3-methanol. PubChem. [Link]

  • (2-Chloro-benzo[h]quinolin-3-yl)methanol. (2010). PubMed. [Link]

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. (2022). National Institutes of Health. [Link]

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. [Link]

  • A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. [Link]

  • Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2.

Sources

Application Notes & Protocols: (2-Chloro-6-fluoroquinolin-3-yl)methanol as a Strategic Building Block for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and a Privileged Building Block

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] In oncology, quinoline derivatives have demonstrated remarkable success by targeting a wide array of mechanisms, including DNA intercalation, inhibition of topoisomerase and protein kinases, and disruption of tubulin polymerization.[3][4][5] The development of potent and selective anticancer drugs hinges on the rational design of molecules with optimized pharmacodynamic and pharmacokinetic properties. This requires starting materials—or building blocks—that offer both a bioactive core and versatile chemical handles for structural elaboration.

(2-Chloro-6-fluoroquinolin-3-yl)methanol is one such strategic building block. Its design incorporates several key features that make it exceptionally valuable for constructing libraries of potential anticancer agents:

  • The Quinoline Core: Provides the fundamental heterocyclic structure known for its broad anti-proliferative activities.[6]

  • 2-Chloro Group: Acts as an excellent leaving group, providing a reactive site for nucleophilic aromatic substitution. This allows for the straightforward introduction of diverse amine, ether, or thioether side chains, which are crucial for modulating biological activity and target specificity.[7]

  • 6-Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability.

  • 3-Hydroxymethyl Group: This functional group offers multiple avenues for modification. It can be oxidized to an aldehyde to serve as an electrophilic center for reactions like condensations or reductive aminations, or it can be used to form ether or ester linkages, enabling the exploration of prodrug strategies or the attachment of other pharmacophores.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound. We will detail the synthesis of the building block itself, its derivatization into a representative anticancer candidate, and robust protocols for the subsequent in vitro and in vivo evaluation of biological activity.

Part I: Chemical Synthesis and Derivatization

The synthetic utility of this compound begins with its own preparation, followed by its use in constructing more complex molecules. The protocols below are designed to be robust and reproducible.

Protocol 1: Synthesis of the Core Building Block: this compound

This synthesis is typically achieved in a two-step sequence starting from a suitable aniline derivative. The first step involves the construction of the 2-chloro-3-formyl quinoline ring system via a Vilsmeier-Haack reaction, followed by the selective reduction of the aldehyde.[8]

Step A: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0-5°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve N-(4-fluorophenyl)acetamide (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. A precipitate will form. Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.

  • Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum. The crude 2-chloro-6-fluoroquinoline-3-carbaldehyde can be purified by recrystallization from ethanol or by column chromatography.

Step B: Reduction to this compound

  • Reaction Setup: Dissolve the 2-chloro-6-fluoroquinoline-3-carbaldehyde (1 equivalent) from Step A in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0-5°C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15-20 minutes, maintaining the low temperature.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction & Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) to yield pure this compound.[9]

Synthesis_Workflow_Building_Block cluster_0 Step A: Vilsmeier-Haack Cyclization cluster_1 Step B: Selective Reduction A N-(4-fluorophenyl)acetamide C 2-Chloro-6-fluoroquinoline-3-carbaldehyde A->C Heat (80-90°C) B Vilsmeier Reagent (DMF + POCl3) B->C E This compound (Target Building Block) C:e->E:w 0°C to RT D Sodium Borohydride (NaBH4) in Methanol D->E:s

Caption: Synthetic workflow for the core building block.
Protocol 2: Synthesis of a 4-Aminoquinoline Derivative

This protocol demonstrates the utility of the 2-chloro group by synthesizing a derivative. Structure-activity relationship studies have shown that amino side chains at positions 2 or 4 of the quinoline ring can significantly enhance antiproliferative activity.[7]

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or isopropanol, add the desired amine (e.g., N,N-dimethylethylenediamine, 1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents).

  • Reaction: Heat the mixture in a sealed tube or under reflux at 100-140°C. The optimal temperature and time will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel to obtain the desired N-substituted aminoquinoline derivative.

Part II: In Vitro Biological Evaluation

Once novel derivatives are synthesized, the first step in assessing their anticancer potential is through a series of robust cell-based assays.

In_Vitro_Workflow start Synthesized Quinoline Derivative cytotoxicity Protocol 3: Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Protocol 4: Apoptosis Assay (Annexin V/PI) ic50->apoptosis If Potent cell_cycle Protocol 5: Cell Cycle Analysis (PI) ic50->cell_cycle If Potent end Lead Candidate Identification apoptosis->end cell_cycle->end

Caption: General experimental workflow for in vitro evaluation.
Protocol 3: Cytotoxicity Assessment by MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and is a gold standard for determining the cytotoxic potential of a compound.[10][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[10]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Compound IDDescriptionCell LineIC₅₀ (µM) [Hypothetical Data]
QD-01 (2-((2-(dimethylamino)ethyl)amino)-6-fluoroquinolin-3-yl)methanolMCF-7 (Breast)5.2
QD-01 (2-((2-(dimethylamino)ethyl)amino)-6-fluoroquinolin-3-yl)methanolA549 (Lung)8.7
Doxorubicin Standard ChemotherapeuticMCF-7 (Breast)0.8
Doxorubicin Standard ChemotherapeuticA549 (Lung)1.1
Protocol 4: Apoptosis Detection by Annexin V/PI Staining

A key hallmark of an effective anticancer agent is the ability to induce apoptosis (programmed cell death). This can be quantified using flow cytometry.[12]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 5: Cell Cycle Analysis

Many quinoline-based agents exert their effects by causing cell cycle arrest, preventing cancer cells from progressing through division.[13][14]

  • Cell Seeding and Treatment: As in Protocol 4, treat cells in 6-well plates with the compound for a specified duration (e.g., 24 hours).

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate in the dark for 30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part III: In Vivo Efficacy Studies

Promising candidates from in vitro screening must be evaluated in animal models to assess their therapeutic efficacy and safety profile in a complex biological system. The murine xenograft model is a standard preclinical approach.[15]

Protocol 6: Murine Xenograft Model for Anticancer Efficacy
  • Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Allow them to acclimatize for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable volume (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control). Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Efficacy Assessment: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.

In_Vivo_Workflow start Lead Compound from In Vitro Tests implant Implant Human Cancer Cells into Immunodeficient Mice start->implant tumor_growth Monitor Tumor Growth to Palpable Size (100-150 mm³) implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer Vehicle, Test Compound, or Positive Control randomize->treat monitor Measure Tumor Volume & Body Weight (2-3 times/week) treat->monitor monitor->treat Repeat Dosing Schedule endpoint Endpoint Analysis: Tumor/Organ Collection, Calculate TGI monitor->endpoint end Preclinical Efficacy Data endpoint->end Apoptosis_Pathway drug Quinoline Derivative target Molecular Target (e.g., Topoisomerase II, Kinase) drug->target dna_damage DNA Damage / Signal Blockade target->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 inhibition mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito inhibition cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. Its strategically placed functional groups provide multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships. The protocols detailed in these application notes provide a comprehensive framework for researchers to synthesize novel derivatives and rigorously evaluate their biological activity from initial in vitro screening to preclinical in vivo efficacy models. This systematic approach is essential for advancing the discovery and development of the next generation of quinoline-based cancer therapeutics.

References

  • Jain, A. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Efficacy Studies of Novel Quinoline-Based Anticancer Agents. BenchChem.
  • Semantic Scholar. (n.d.). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Semantic Scholar.
  • Benchchem. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Chemical structures of anticancer active quinoline derivatives.
  • Hunsaker, M. A., et al. (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. University of Mauritius Research Journal.
  • Wang, L., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
  • Vaidya, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Benchchem. (n.d.).
  • Chen, Y., et al. (2022).
  • Singh, R., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Al-Ostoot, F. H., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules.
  • ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry.
  • Song, D., et al. (2020).
  • George, R. F., et al. (2020).
  • Ghorab, M. M., et al. (2016). Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. Acta Poloniae Pharmaceutica.
  • Ilakiyalakshmi, M., & Napoleon, A. A. (2022). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry.
  • Ozturk, H., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology.
  • Palma, E., et al. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • SlideShare. (n.d.).
  • Al-Ostoot, F. H., et al. (2022).
  • News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.
  • Al-Ostoot, F. H., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry.
  • Khan, F. N., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online.

Sources

Application Notes & Protocols: Synthesis of Novel Antimalarial Agents from (2-Chloro-6-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in the history and future of antimalarial drug discovery, with chloroquine being a landmark example.[1][2][3] However, the rise of drug-resistant Plasmodium falciparum strains necessitates the development of new, effective, and structurally diverse quinoline-based compounds.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antimalarial candidates using (2-Chloro-6-fluoroquinolin-3-yl)methanol as a versatile starting material. This scaffold offers three strategic points for chemical modification: the C3-methanol group for side-chain introduction, the C2-chloro atom for carbon-carbon bond formation, and the C6-fluoro group for modulating electronic properties. We present field-proven protocols for key synthetic transformations, including nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura cross-coupling, alongside methodologies for in vitro biological evaluation against malaria parasites.

Introduction: The Strategic Importance of the Quinoline Core

Quinoline-based drugs have long been pivotal in the global fight against malaria.[3] Their primary mechanism of action involves accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[5][6][7][8] By inhibiting the biocrystallization of heme into hemozoin, these drugs induce a buildup of toxic heme, leading to parasite death.[5][6][9]

The starting material, this compound, is a highly strategic building block for several reasons:

  • The C3-Methanol Group: This primary alcohol can be readily converted into a good leaving group, enabling the introduction of various amine-containing side chains, which are critical for the lysosomotropic accumulation and antimalarial activity of compounds like chloroquine.[1][10]

  • The C2-Chloro Substituent: This position is ripe for modification via modern cross-coupling reactions. It allows for the introduction of aryl, heteroaryl, or alkyl groups, which can modulate the compound's steric and electronic properties, potentially overcoming existing resistance mechanisms.

  • The C6-Fluoro Group: The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions, making it a common feature in modern medicinal chemistry.

This document outlines two primary synthetic pathways to generate a library of diverse antimalarial candidates from this versatile precursor.

Synthetic Strategy Overview

Our synthetic approach focuses on a logical, stepwise modification of the this compound core. The overall workflow involves the initial activation of the C3-methanol group, followed by the introduction of a side chain, and an optional subsequent modification at the C2-position. All synthesized compounds must then be rigorously purified, characterized, and subjected to biological screening.

G cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation A This compound (Starting Material) B Activation of C3-Methanol (e.g., Chlorination) A->B C Pathway A: Nucleophilic Substitution (Side Chain Introduction) B->C D Pathway B: Suzuki Cross-Coupling at C2 (Core Modification) C->D Sequential Modification E Final Compound Library C->E D->E F Purification & Characterization (Chromatography, NMR, MS) E->F G In Vitro Antiplasmodial Assay (P. falciparum strains) F->G I Data Analysis (IC50, CC50, SI) G->I H Cytotoxicity Assay (Mammalian Cell Lines) H->I

Caption: Overall workflow from synthesis to biological evaluation.

Core Synthetic Pathways and Protocols

Pathway A: Side Chain Introduction via Nucleophilic Substitution at C3

The introduction of an aminoalkyl side chain is a classic strategy in the design of 4-aminoquinoline antimalarials.[2][10] This is achieved by first converting the C3-hydroxymethyl group into a more reactive electrophile, such as a chloromethyl group, which can then readily undergo nucleophilic substitution with a chosen amine.

This protocol describes the activation of the primary alcohol using thionyl chloride. The causality here is that the hydroxyl group is a poor leaving group, while the chloride formed after reaction with SOCl₂ is an excellent one.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry benzene or Dichloromethane (DCM)

  • Ice bath

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 eq) in dry benzene or DCM (approx. 15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude solid, 2-Chloro-3-(chloromethyl)-6-fluoroquinoline, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or used directly in the next step.

This protocol details the reaction of the activated intermediate with a primary or secondary amine to install the desired side chain. The presence of a base is crucial to neutralize the HCl generated during the reaction.[11]

Materials:

  • 2-Chloro-3-(chloromethyl)-6-fluoroquinoline (from Protocol 1)

  • Desired primary or secondary amine (e.g., N¹,N¹-diethylpentane-1,4-diamine) (1.1 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Absolute ethanol or Acetonitrile (ACN)

  • Standard reflux setup

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-3-(chloromethyl)-6-fluoroquinoline (1.0 eq) in absolute ethanol or ACN.

  • Add the selected amine (1.1 eq) and the base (TEA or K₂CO₃, 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 6-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the mixture if a solid base like K₂CO₃ was used.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in DCM) to yield the pure N-alkylated product.

Pathway B: Core Modification via Suzuki-Miyaura Cross-Coupling at C2

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the introduction of diverse aromatic systems at the C2 position of the quinoline ring.[12][13] This modification can significantly impact the molecule's interaction with its biological target.

SuzukiCycle A Pd(0)L2 (Active Catalyst) B [Quinoline-Pd(II)-Cl]L2 (Oxidative Addition) A->B Quinoline-Cl C [Quinoline-Pd(II)-Ar]L2 (Transmetalation) B->C Ar-B(OH)2 Base D Quinoline-Ar (Product) C->D Reductive Elimination D->A

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This protocol describes the palladium-catalyzed coupling of a C2-chloroquinoline derivative with an arylboronic acid. The choice of catalyst, ligand, and base is critical for reaction efficiency.[14]

Materials:

  • A 2-chloroquinoline derivative (e.g., product from Protocol 2) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, DMF, or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-chloroquinoline derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C2-arylated quinoline.

Biological Evaluation Protocols

After synthesis and purification, it is essential to evaluate the compounds for their biological activity and toxicity.

Data Presentation: Summarizing Biological Activity

All quantitative data from the biological assays should be summarized in a table for clear comparison.

Compound IDStructure ModificationIC₅₀ (nM) vs. Pf-NF54 (Sensitive)IC₅₀ (nM) vs. Pf-K1 (Resistant)CC₅₀ (nM) vs. HEK293T CellsSelectivity Index (SI) (CC₅₀ / IC₅₀ vs. K1)
CQ (Reference)25250>20,000>80
Cmpd-01 C3-Side Chain AExperimental ValueExperimental ValueExperimental ValueCalculated Value
Cmpd-02 C3-Side Chain BExperimental ValueExperimental ValueExperimental ValueCalculated Value
Cmpd-03 C2-Aryl, C3-Side Chain AExperimental ValueExperimental ValueExperimental ValueCalculated Value

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. SI: Selectivity Index.

Protocol 4: In Vitro Antiplasmodial SYBR Green I-Based Assay

This high-throughput assay measures parasite proliferation by quantifying the DNA of newly replicated parasites using the fluorescent dye SYBR Green I.[15][16]

Materials:

  • P. falciparum cultures (e.g., NF54 chloroquine-sensitive, K1 chloroquine-resistant)

  • Human O+ erythrocytes

  • Complete RPMI-1640 medium

  • SYBR Green I dye

  • Lysis buffer (containing Triton X-100, saponin, EDTA, and Tris-HCl)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include chloroquine and artemisinin as positive controls and wells with no drug as negative controls.

  • Add the parasite culture (at ~1% parasitemia and 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂).

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate for 1 hour in the dark at room temperature.

  • Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.

Protocol 5: In Vitro Cytotoxicity MTT Assay

This assay assesses the toxicity of the compounds on mammalian cells to determine their selectivity for the parasite.[17]

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Complete DMEM medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubate for 48-72 hours at 37 °C with 5% CO₂.

  • Add MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at ~570 nm using a plate reader.

  • Calculate the CC₅₀ values by plotting the percentage of cell viability against the log of the drug concentration.

Conclusion and Future Directions

The synthetic pathways and protocols detailed in this guide provide a robust framework for the development of novel antimalarial agents based on the this compound scaffold. By systematically modifying the C3-side chain and the C2-substituent, researchers can generate diverse chemical entities with the potential to overcome chloroquine resistance. The provided biological assays are essential for validating these compounds and identifying promising leads for further preclinical development. Future work should focus on exploring a wider range of amines and boronic acids, establishing detailed structure-activity relationships (SAR), and advancing the most potent and selective compounds into in vivo efficacy models.

References

  • Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]

  • Yadav, N., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. Available at: [Link]

  • Jat, J.L., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Slater, A.F.G. (1993). Quinoline antimalarials: mechanisms of action and resistance. Transactions of the Royal Society of Tropical Medicine and Hygiene. Available at: [Link]

  • Singh, P., & Kumar, V. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Future Medicinal Chemistry. Available at: [Link]

  • Khanye, S.D., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]

  • Nair, A., & Nchinda, A.T. (2020). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]

  • Kumar, S., et al. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Molbank. Available at: [Link]

  • Mphahlele, M.J., & Maluleka, M.M. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • de Madureira, M.C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memorias do Instituto Oswaldo Cruz. Available at: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

  • ResearchGate. (2008). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Synthesis of New Chloroquine Derivatives as Antimalarial Agents. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship. Journal of the Iranian Chemical Society. Available at: [Link]

  • Barman, J., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]

  • Fidock, D.A., et al. (n.d.). A Protocol for Antimalarial Efficacy Screening: in vitro and in vivo Protocols. Supplementary Document. Available at: [Link]

  • Jat, J.L., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Sci-Hub. Available at: [Link]

  • ResearchGate. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. ResearchGate. Available at: [Link]

  • RACO. (n.d.). Recent developments of quinoline based antimalarial agents. Retrieved from [Link]

  • Webster, H.K. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. Available at: [Link]

  • Lyapkalo, I.M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Okayama University. (2013). Synthesis of novel anti malarial agents. Retrieved from [Link]

  • Rajapakse, C.S.K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]

  • Kumar, A., & Aggarwal, N. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal Chemistry Research. Available at: [Link]

  • Le Manach, C., et al. (2011). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • O'Neill, P.M., et al. (1998). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science. Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Al-Qaisi, Z.A., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules. Available at: [Link]

  • Al-Hussain, S.A., et al. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Heliyon. Available at: [Link]

  • ResearchGate. (2023). Biological and Molecular Chemistry KEYWORDS: Chloroquine, Malaria, Co3O4 nanoparticle, Catalyst. ResearchGate. Available at: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics. Available at: [Link]

  • Winter, R., et al. (2008). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Experimental Biology and Medicine. Available at: [Link]

  • Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

Sources

Strategic Derivatization of (2-Chloro-6-fluoroquinolin-3-yl)methanol: A Modular Approach for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists

Abstract: The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note provides a comprehensive guide for the strategic derivatization of (2-Chloro-6-fluoroquinolin-3-yl)methanol, a versatile building block for generating diverse chemical libraries. We present detailed, field-tested protocols for modifications at two key positions: the C3-hydroxymethyl group and the C2-chloro substituent. The methodologies are designed to be robust and adaptable, enabling researchers to systematically explore the structure-activity landscape and accelerate the discovery of novel drug candidates.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are fundamental heterocyclic systems that have consistently yielded compounds with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The rigid, bicyclic aromatic structure of quinoline provides an excellent framework for the spatial presentation of functional groups, allowing for precise interactions with biological targets.

The subject of this guide, this compound, is a particularly attractive starting material for SAR studies due to its distinct functional handles:

  • C3-Methanol Group: A primary alcohol that serves as a versatile point for introducing a wide variety of functionalities through etherification, esterification, or activation for nucleophilic substitution (e.g., Mitsunobu reaction).[1]

  • C2-Chloro Group: An activated leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse amine-based substituents. The reactivity of this position is enhanced by the electron-withdrawing nature of the quinoline nitrogen.[3]

  • C6-Fluoro Group: A metabolically stable substituent that can modulate the electronic properties and lipophilicity of the molecule, often improving pharmacokinetic profiles.

This guide provides a logical workflow for leveraging these features to build a focused library of analogues for biological screening.

Synthesis of the Core Scaffold: this compound

The starting scaffold is readily prepared in two high-yielding steps from commercially available 4-fluoroacetanilide.

Step 1: Vilsmeier-Haack Formylation to Synthesize 2-Chloro-6-fluoroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a classic and effective method for the synthesis of 2-chloro-3-formylquinolines from acetanilides.[4]

  • Mechanism Insight: The reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization and subsequent formation of the quinoline core.

Protocol 1: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, cool N,N-dimethylformamide (DMF, 5.0 equiv.) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 4.0 equiv.) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Add 4-fluoroacetanilide (1.0 equiv.) portion-wise to the stirred solution.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the title aldehyde as a solid.

Step 2: Reduction to this compound

A simple borohydride reduction selectively reduces the aldehyde to the primary alcohol without affecting the chloro-substituent or the aromatic rings.

Protocol 2: Synthesis of this compound

  • Suspend 2-Chloro-6-fluoroquinoline-3-carbaldehyde (1.0 equiv.) in methanol (MeOH) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Library Generation: Derivatization Protocols

The following protocols detail methods to modify the C3-methanol and C2-chloro positions. It is generally advisable to first derivatize the C3-position, as the conditions for C2-amination are often harsher and may not be compatible with all C3-substituents.

Protocol 3: O-Alkylation via Williamson Ether Synthesis

This classic method is ideal for introducing small alkyl or benzyl groups.

  • Causality: A strong base is required to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide via an SN2 reaction. Sodium hydride (NaH) is an effective, irreversible base for this purpose.

  • Dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (R-X, e.g., iodomethane, benzyl bromide) (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor by TLC. Upon completion, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to obtain the desired ether.

Protocol 4: Esterification via Steglich Coupling

The Steglich esterification is a mild and efficient method for coupling carboxylic acids to alcohols, suitable for a wide range of substrates.[5]

  • Causality: Dicyclohexylcarbodiimide (DCC) or the water-soluble variant 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol.[6]

  • Dissolve the carboxylic acid (R-COOH, 1.2 equiv.), this compound (1.0 equiv.), and DMAP (0.1 equiv.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a solution of DCC (1.2 equiv.) or EDC (1.2 equiv.) in DCM dropwise.

  • Stir the reaction at room temperature overnight.

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid and can be removed by filtration.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Protocol 5: Functionalization via the Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to a wide range of functionalities (e.g., azides, phthalimides, phenols) with inversion of configuration (though not relevant for this achiral center).[7]

  • Causality: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) form a phosphonium salt adduct. The alcohol attacks this adduct, forming an oxyphosphonium salt, which is a superb leaving group. The deprotonated nucleophile (Nu-H) then displaces the activated oxygen via an SN2 pathway.[1]

  • Under an inert atmosphere, dissolve this compound (1.0 equiv.), triphenylphosphine (PPh₃, 1.5 equiv.), and the desired nucleophile (e.g., phthalimide, a phenol, hydrazoic acid) (1.5 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. A color change and/or precipitate may be observed.

  • Stir at room temperature overnight.

  • Concentrate the reaction mixture and purify directly by silica gel chromatography to separate the product from triphenylphosphine oxide and the hydrazide byproduct.

Protocol 6: Nucleophilic Aromatic Substitution (SNAr) with Amines

The C2-chloro group can be displaced by primary or secondary amines, often requiring elevated temperatures.

  • Causality: The reaction proceeds via an addition-elimination mechanism. The amine (nucleophile) attacks the electron-deficient C2 carbon, temporarily disrupting the aromaticity and forming a negatively charged Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing quinoline nitrogen. The chloride ion is then eliminated, restoring aromaticity.[8]

  • In a sealed tube or microwave vial, combine the C3-derivatized quinoline (1.0 equiv.), the desired amine (R¹R²NH, 2.0-3.0 equiv.), and a solvent such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dioxane.

  • A base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv.) can be added to scavenge the HCl byproduct, particularly when using amine salts.

  • Seal the vessel and heat the reaction to 120-160 °C for 12-24 hours. Microwave heating can significantly reduce reaction times.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate or DCM.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography or preparative HPLC.

Visualization of Workflow and SAR Strategy

A systematic approach is crucial for efficient SAR exploration. The following diagrams illustrate the derivatization workflow and the overarching logic of an SAR campaign.

G cluster_0 Scaffold Synthesis cluster_1 C3-Methanol Derivatization cluster_2 C2-Chloro Derivatization start 4-Fluoroacetanilide aldehyde 2-Chloro-6-fluoroquinoline-3-carbaldehyde start->aldehyde  Protocol 1: Vilsmeier-Haack scaffold This compound (Core Scaffold) aldehyde->scaffold  Protocol 2: Reduction (NaBH4) ether Ethers (R-O-CH2-) scaffold->ether Protocol 3: O-Alkylation ester Esters (R-COO-CH2-) scaffold->ester Protocol 4: Steglich Esterification mitsunobu Mitsunobu Products (Nu-CH2-) scaffold->mitsunobu Protocol 5: Mitsunobu Rxn amines C2-Amino Derivatives ether->amines Protocol 6: SNAr with R'2NH ester->amines Protocol 6: SNAr with R'2NH mitsunobu->amines Protocol 6: SNAr with R'2NH

Caption: Derivatization workflow for the core scaffold.

SAR_Logic cluster_0 Synthesis & Screening cluster_1 Analysis & Iteration cluster_2 Optimization A Library Synthesis C3-Ethers C3-Esters C2-Amines B Primary Screening In vitro assay(s) A->B C Identify 'Hits' Compounds with desired activity B->C D SAR Analysis Identify key functional groups and positions C->D E Hypothesis Generation Design next-generation compounds D->E F Focused Library Synthesis Synthesize refined analogues E->F G Secondary Screening Potency, Selectivity, ADME F->G H Lead Optimization Fine-tuning properties G->H H->D Iterate

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Data Management and Characterization

Systematic logging of experimental data is paramount. A summary table, as shown below, should be maintained for the synthesized library.

Table 1: Representative Library of this compound Derivatives

Compound IDR¹ (C3-Substituent)R² (C2-Substituent)Synthetic Protocol(s)Yield (%)M.P. (°C)HRMS (m/z) [M+H]⁺¹H NMR (CDCl₃) δ (ppm) Key Shifts
SC-01 -CH₂OH-Cl1, 2--214.02518.25 (s, H4), 4.90 (s, CH₂OH)
C3-E-01 -CH₂OCH₃-Cl3--228.04078.30 (s, H4), 4.75 (s, Q-CH₂), 3.50 (s, OCH₃)
C3-Es-01 -CH₂OCOC₆H₅-Cl4--318.05138.35 (s, H4), 5.60 (s, CH₂)
C2-A-01 -CH₂OH-NH(CH₂)₂OH6--255.08027.70 (s, H4), 4.85 (s, CH₂OH)
C23-D-01 -CH₂OCH₃-N(CH₃)₂6--237.11127.65 (s, H4), 4.70 (s, Q-CH₂), 3.15 (s, N(CH₃)₂)

Note: Data in the table are hypothetical and for illustrative purposes.

Characterization Guidance:

  • ¹H and ¹³C NMR: Confirmation of structure is achieved by NMR. Key diagnostic signals include the C4-proton (a singlet typically > 8.0 ppm), the methylene protons of the C3-substituent, and the appearance of new signals corresponding to the introduced R¹ and R² groups.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of each new compound.

  • Purity Analysis: Purity should be assessed by HPLC, typically aiming for >95% for compounds submitted for biological screening.

Conclusion

This application note provides a validated and logical framework for the derivatization of this compound to support SAR-driven drug discovery programs. By systematically applying the detailed protocols for etherification, esterification, and amination, researchers can efficiently generate libraries of novel analogues. This modular approach enables a thorough exploration of the chemical space around the quinoline core, facilitating the identification of structure-activity relationships and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Abdel-Wahab, A. A., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(17), 9226-9255. Available at: [Link]

  • Kouam, P. F., et al. (2021). Synthesis of N-alkyl-3-(1H-benzimidazolyl)-2-chloroquinoline derivatives as potential candidates against infectious organisms. African Journal of Pure and Applied Chemistry, 15(3), 64-70. Available at: [Link]

  • Demidov, O. P., et al. (2009). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Journal of Organic Chemistry, 45(8), 1215-1218. Available at: [Link]

  • Dembinski, R. (2017). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Molecules, 22(9), 1439. Available at: [Link]

  • Reddy, T. S., et al. (2020). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. New Journal of Chemistry, 44(30), 12853-12865. Available at: [Link]

  • El-Sayed, M. A., et al. (2020). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 17(9), 1146-1158. Available at: [Link]

  • Sharma, S., et al. (2023). A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ChemistrySelect, 8(30), e202301490. Available at: [Link]

  • Reddy, C. R., et al. (2015). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Tetrahedron Letters, 56(34), 4965-4968. Available at: [Link]

  • Forlani, L., et al. (1990). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Gazzetta Chimica Italiana, 120(7), 427-431. Available at: [Link]

  • Glatzer, M., et al. (2022). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. Available at: [Link]

  • Lilienkampf, A., et al. (2013). Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors. Chemical Biology & Drug Design, 82(5), 533-541. Available at: [Link]

  • Bayer AG. (1984). Chloromethyl quinoline derivatives, process for their preparation and their use. European Patent EP0113432A1.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Available at: [Link]

  • Nasri, R., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 15(1), 1-8. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 6-chloro-quinolin-2-one derivatives as novel FXIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 103, 129679. Available at: [Link]

  • Jessiman, K. T., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5965-5977. Available at: [Link]

  • Hughes, D. L. (2014). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Organic Reactions, 85, 1-1036. Available at: [Link]

  • Chen, F., et al. (2018). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Angewandte Chemie International Edition, 57(11), 2913-2917. Available at: [Link]

  • Rojas-Ruiz, F. A., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(15), 5780. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 356-367. Available at: [Link]

  • Castillo, J. C., et al. (2023). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum. International Journal of Molecular Sciences, 24(13), 11090. Available at: [Link]

  • Glatzer, M., et al. (2022). Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic-Assisted Therapy. ACS Chemical Neuroscience, 13(20), 2949-2957. Available at: [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Patel, D., & Shah, V. (2014). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 160-166. Available at: [Link]

  • Mitsunobu Reaction Insights. (n.d.). Scribd. Available at: [Link]

  • de Souza, M. V. N., et al. (2017). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 60(16), 7074-7088. Available at: [Link]

  • Steglich Esterification? (2014). ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Green Chemistry, 24(5), 2098-2105. Available at: [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(9), 565-575. Available at: [Link]

  • Rojas Ruiz, F. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1827. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Bruner, S. D., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), e58383. Available at: [Link]

  • Patel, K. D., et al. (2012). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Journal of Chemical and Pharmaceutical Research, 4(1), 449-456. Available at: [Link]

  • Jessiman, K. T., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5965-5977. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution Reactions [Video]. YouTube. Available at: [Link]

  • Wu, W., et al. (2023). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Organic & Biomolecular Chemistry, 21(31), 6331-6335. Available at: [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2458-2463. Available at: [Link]

  • Reddit. (2022). Steglich Esterification with EDC. r/OrganicChemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of (2-Chloro-6-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for (2-Chloro-6-fluoroquinolin-3-yl)methanol

This compound is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. As a quinoline derivative, it is integral to the synthesis of a variety of pharmacologically active agents. The precise and accurate quantification of this compound is paramount, not only for ensuring the stoichiometric integrity of subsequent synthetic steps but also for characterizing impurities and degradation products in active pharmaceutical ingredients (APIs). This application note provides detailed, validated analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established chromatographic principles and adhere to the rigorous validation standards set forth by the International Council for Harmonisation (ICH)[1][2].

Method Selection Rationale: A Multi-tiered Approach

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, a compound possessing a chromophore and moderate polarity, two primary techniques are recommended:

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This is the workhorse method for routine quality control and quantification in many pharmaceutical laboratories due to its robustness, cost-effectiveness, and wide availability. The quinoline core of the analyte contains a strong chromophore, making it well-suited for UV detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection: For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels or analysis in complex biological matrices, LC-MS/MS is the method of choice. It offers unparalleled specificity through the monitoring of specific precursor-to-product ion transitions.[3][4]

This guide will primarily focus on a detailed HPLC-UV protocol and its validation, with supplementary information on a confirmatory LC-MS/MS method.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Causality of Experimental Choices

The developed reversed-phase HPLC method separates this compound from potential impurities based on its differential partitioning between a non-polar stationary phase and a polar mobile phase. The choice of a C18 column is predicated on its wide applicability and proven efficacy in retaining and separating a broad range of moderately polar to non-polar compounds, including various quinoline derivatives.[5][6] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected for several key reasons:

  • Acetonitrile: A common organic modifier in reversed-phase chromatography, chosen for its low viscosity and UV transparency.

  • Water: The aqueous component of the mobile phase.

  • Formic Acid: The addition of a small amount of acid, such as formic acid, serves to protonate the nitrogen atom in the quinoline ring. This suppresses its ionization and results in sharper, more symmetrical peaks by minimizing undesirable interactions with residual silanol groups on the silica-based stationary phase.[3]

The UV detection wavelength is selected based on the absorbance maximum of the quinoline chromophore, ensuring optimal sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter Filter through 0.45 µm Syringe Filter Dissolve_Standard->Filter Dissolve_Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump, autosampler, column thermostat, and UV detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmProvides excellent peak shape and resolution for heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for improved peak symmetry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% BA gradient is employed to ensure elution of the analyte with good peak shape while also cleaning the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the quinoline moiety. A photodiode array (PDA) detector can be used to confirm peak purity.
Diluent Acetonitrile/Water (50:50, v/v)Ensures solubility of the analyte and compatibility with the mobile phase.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to establish the calibration curve.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. System Suitability: Before sample analysis, inject the 25 µg/mL working standard solution in replicate (n=6). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation in Accordance with ICH Q2(R2) Guidelines

A trustworthy analytical method must be validated to demonstrate its fitness for purpose.[1][2][7] The following validation parameters should be assessed:

ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from the diluent, placebo (if applicable), and known impurities. Peak purity should be confirmed using a PDA detector.
Linearity A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision data. For an assay, this is typically 80-120% of the test concentration.
Accuracy Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.
Precision - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate preparations at 100% of the test concentration. - Intermediate Precision (Inter-day): RSD ≤ 2.0% over two different days, with different analysts and/or equipment.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
Robustness The method's performance should be evaluated under small, deliberate variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Part 2: Confirmatory Analysis by LC-MS/MS

For applications demanding higher sensitivity and specificity, an LC-MS/MS method is recommended. The chromatographic conditions can be similar to the HPLC-UV method, but with a mobile phase that is compatible with mass spectrometry (e.g., using formic acid as a modifier).

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically using electrospray ionization - ESI), and the resulting protonated molecule [M+H]⁺ is selected in the first quadrupole. This precursor ion is then fragmented by collision-induced dissociation (CID), and a specific product ion is monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[3][8]

Logical Flow for LC-MS/MS Method Development

LCMS_Dev cluster_infusion Direct Infusion cluster_fragmentation Fragmentation cluster_lc LC Method Optimization Infuse Infuse Standard into MS Tune Tune Ion Source Parameters Infuse->Tune Identify_Precursor Identify [M+H]⁺ Tune->Identify_Precursor Fragment Fragment [M+H]⁺ Identify_Precursor->Fragment Identify_Products Identify Stable Product Ions Fragment->Identify_Products Select_MRM Select MRM Transitions Identify_Products->Select_MRM Optimize_LC Optimize LC Separation Select_MRM->Optimize_LC Integrate_LCMS Integrate LC with MS Optimize_LC->Integrate_LCMS

Caption: LC-MS/MS method development workflow.

Typical LC-MS/MS Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined empirically. For this compound (C₁₀H₇ClFNO), the [M+H]⁺ would be m/z 212.02. A quantifier and a qualifier transition should be selected.
Collision Energy To be optimized for each MRM transition.
Dwell Time 50-100 ms

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of this compound. The primary HPLC-UV method is suitable for routine analysis in a quality control environment, while the confirmatory LC-MS/MS method offers enhanced sensitivity and selectivity for more demanding applications. Adherence to the validation protocols outlined, in accordance with ICH guidelines, will ensure the generation of reliable and defensible analytical data, which is critical for decision-making in drug development and manufacturing.

References

  • Unknown. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC, NIH.
  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • PubMed. (2010). (2-Chloro-6-methyl-quinolin-3-yl)methanol.
  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • Environmental Protection Agency. (n.d.). ecm-methiozolin-water-mrid-50446912.pdf.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • MDPI. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring.
  • Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science.
  • PMC, NIH. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methylquinoline-3-methanol AldrichCPR.
  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.

Sources

A Validated Stability-Indicating HPLC-MS Method for the Purity Assessment of (2-Chloro-6-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the comprehensive purity assessment of (2-Chloro-6-fluoroquinolin-3-yl)methanol, a key heterocyclic intermediate in pharmaceutical synthesis. The described protocol is designed for accuracy, specificity, and reliability, making it suitable for quality control and stability testing in drug development environments. The methodology leverages reversed-phase chromatography for high-resolution separation of the main component from potential impurities and degradation products, coupled with mass spectrometry for unambiguous peak identification and confirmation. The protocol is established and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2]

Introduction and Scientific Rationale

This compound is a halogenated quinoline derivative. Quinoline moieties are prevalent in a wide array of biologically active compounds and serve as critical building blocks in medicinal chemistry.[3][4] The purity of such intermediates is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).

High-Performance Liquid Chromatography (HPLC) coupled with a universal detector like a Photodiode Array (PDA) detector and a specific, sensitive detector like a Mass Spectrometer (MS) is the analytical technique of choice for purity determination.[5][6] This combination allows for the separation and quantification of the target compound and its impurities, while the MS provides definitive mass information for structural confirmation.

The choice of a reversed-phase C18 column is based on the predicted moderate polarity of the analyte, providing a versatile stationary phase for retaining the parent compound and separating it from both more polar and less polar impurities.[7] The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is selected to ensure sharp peak shapes for the basic nitrogen-containing heterocycle and to facilitate efficient protonation for positive-ion electrospray ionization (ESI) in the mass spectrometer.[8][9] This method has been designed as a stability-indicating assay by incorporating forced degradation studies, which is a regulatory requirement to demonstrate that the method can distinguish the analyte from its potential degradation products.[10][11]

Integrated Analytical Workflow

The overall process, from sample handling to final purity reporting, follows a systematic and self-validating workflow. This ensures that each analysis is preceded by a system check and that the data generated is both accurate and reliable.

HPLC_MS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation A Standard & Sample Preparation C System Suitability Test (SST) (Pass/Fail Gate) A->C B Mobile Phase Preparation B->C D HPLC Separation (C18 Reversed-Phase) C->D If SST Pass E PDA Detection (210-400 nm) D->E F MS Detection (ESI+, Full Scan) E->F H Peak Purity Assessment (PDA & MS Spectra) E->H G Peak Integration & Chromatographic Purity (% Area) F->G F->H I Mass Confirmation (m/z & Isotope Pattern) F->I J Final Report Generation G->J H->J I->J

Caption: Overall workflow for HPLC-MS purity analysis.

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (Characterized, purity >99.5%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS grade, >99%)

  • Methanol (HPLC grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Instrumentation
Component Specification
HPLC System Agilent 1260 Infinity II LC System or equivalent
- DegasserIntegrated
- PumpQuaternary or Binary Pump
- AutosamplerThermostatted, capable of 1-100 µL injections
- Column CompartmentThermostatted
- DetectorPhotodiode Array (PDA) Detector
Mass Spectrometer Agilent 6120 Single Quadrupole LC/MS or equivalent with ESI source
Analytical Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent
Data Acquisition ChemStation, MassHunter, or equivalent CDS
Chromatographic and Mass Spectrometric Conditions

The causality behind these parameters is critical: the gradient elution ensures separation of a wide range of potential impurities, while the MS parameters are optimized for the sensitive detection of the protonated parent molecule and its characteristic isotopic signature.

Parameter HPLC Conditions Rationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and ensures good peak shape for the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for reversed-phase separation.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures reproducible retention times and improves peak shape.
Injection Volume 5 µLSmall volume to prevent peak overload and distortion.
PDA Wavelength 254 nm for quantification; Scan 210-400 nm for peak purity254 nm is a common wavelength for aromatic compounds; full scan assesses purity.
Gradient Elution Time (min)%B
0.020
15.095
20.095
20.120
25.020
Parameter Mass Spectrometer Conditions Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe quinoline nitrogen is readily protonated ([M+H]⁺).
Drying Gas Flow 10 L/minEfficiently desolvates ions.
Drying Gas Temp. 350 °COptimal temperature for desolvation without thermal degradation.
Nebulizer Pressure 40 psiCreates a fine aerosol for efficient ionization.
Capillary Voltage 3500 VPromotes ion formation and transfer into the mass analyzer.
Scan Range m/z 100 - 500Covers the expected mass of the parent compound and likely impurities.
Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase (at initial gradient conditions). This solution is used for system suitability and quantification.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (at initial gradient conditions).

Method Validation Protocol (ICH Q2(R1))

To ensure the method is trustworthy and fit for purpose, a validation protocol must be executed.[1][12] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1]

Validation_Logic Method Validated HPLC-MS Method Specificity Specificity (Peak Purity) Method->Specificity Qualitative & Performance Tests Linearity Linearity & Range Method->Linearity Quantitative Tests Accuracy Accuracy (% Recovery) Method->Accuracy Quantitative Tests Precision Precision (%RSD) Method->Precision Quantitative Tests LOD_LOQ Sensitivity (LOD/LOQ) Method->LOD_LOQ Qualitative & Performance Tests Robustness Robustness Method->Robustness Qualitative & Performance Tests Forced_Deg Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Forced_Deg->Specificity Proves Specificity

Caption: Logical relationship of validation parameters.

  • Specificity and Forced Degradation:

    • Procedure: Subject the sample solution (approx. 0.1 mg/mL) to stress conditions: 0.1 M HCl at 60°C for 4h; 0.1 M NaOH at 60°C for 4h; 3% H₂O₂ at room temp for 24h; dry heat at 80°C for 48h; and photolytic exposure (ICH Q1B) for 24h.[13]

    • Analysis: Analyze the stressed samples alongside an unstressed sample.

    • Acceptance Criteria: The method must demonstrate baseline separation of the main peak from all major degradation products. Peak purity analysis using both PDA and MS data should confirm the homogeneity of the parent peak.

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working standard concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

  • Accuracy:

    • Procedure: Perform a recovery study by spiking a placebo or a known sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate injections of the sample solution. The Relative Standard Deviation (%RSD) of the peak area should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • Procedure: Determine based on the signal-to-noise (S/N) ratio. LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3.

    • Acceptance Criteria: The LOQ must be precise and accurate.

Data Interpretation and System Suitability

System Suitability Test (SST)

Before any sample analysis, the chromatographic system's performance must be verified.

  • Procedure: Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

    • %RSD of Peak Area: ≤ 1.0%

    • %RSD of Retention Time: ≤ 1.0%

Purity Calculation

The purity of the sample is calculated using the area percent method from the PDA chromatogram.

  • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Mass Spectral Confirmation

The identity of the main peak must be confirmed by its mass spectrum. For this compound (C₁₀H₇ClFNO), the expected monoisotopic mass is approximately 211.02 g/mol . The protonated molecule [M+H]⁺ should be observed at m/z 212.0. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern with an [M+H]⁺ peak at m/z 212.0 and an [M+2+H]⁺ peak at m/z 214.0 in an approximate 3:1 ratio must be present.[14] This isotopic signature provides unequivocal confirmation of a chlorine-containing compound.

Conclusion

The HPLC-MS method described in this application note is specific, linear, accurate, precise, and robust for the purity assessment of this compound. The protocol is well-suited for routine quality control analysis and for stability studies in a regulated drug development setting. The integration of mass spectrometry provides an essential layer of confidence in peak identification, ensuring the overall integrity of the analytical results.

References

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC. Retrieved from [Link]

  • Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Retrieved from [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry. Retrieved from [Link]

  • Roopan, S. M., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. Retrieved from [Link]

  • Reizian, A., et al. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Ecotoxicology and Environmental Safety. Retrieved from [Link]

  • Sci-Hub. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. Sci-Hub. Retrieved from [Link]

  • Elsevier. (n.d.). Forced degradation and impurity profiling. ScienceDirect. Retrieved from [Link]

  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorofluorocarbon. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NCBI. Retrieved from [Link]

  • PubMed. (2010). (2-Chloro-6-methyl-quinolin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. RSC Publishing. Retrieved from [Link]

  • Chemguide. (n.d.). Mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NCBI. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. NIST. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. BBRA. Retrieved from [Link]

  • ResearchGate. (2002). Peak purity assessment in liquid chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Retrieved from [Link]

  • American Chemical Society. (2021). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. ACS Publications. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • PubMed. (2010). Quantitation and identity confirmation of residues of quinolones in tilapia fillets by LC-ESI-MS-MS QToF. National Center for Biotechnology Information. Retrieved from [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. Retrieved from [Link]

  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent. Retrieved from [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). HPTLC method development and validation: Strategy to minimize methodological failures. ScienceDirect. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]

Sources

Application Notes and Protocols for Coupling Reactions with (2-Chloro-6-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its rigid, planar structure and the presence of a nitrogen atom provide a unique scaffold for interacting with biological targets. (2-Chloro-6-fluoroquinolin-3-yl)methanol is a particularly valuable building block, offering multiple points for diversification. The chlorine atom at the C2 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group at C3 allows for further functionalization through etherification or other transformations. The fluorine atom at C6 can enhance metabolic stability and binding affinity. This guide provides detailed protocols and expert insights for key coupling reactions involving this versatile intermediate.

Synthesis of this compound

While the focus of this guide is on the coupling reactions of the title compound, a brief overview of its synthesis is pertinent. A common route involves the Vilsmeier-Haack reaction of an appropriately substituted acetanilide to form the corresponding 2-chloro-3-formylquinoline, followed by reduction of the aldehyde to the primary alcohol. For instance, a similar procedure has been reported for the synthesis of (2-Chloro-6-methylquinolin-3-yl)methanol, where the corresponding carbaldehyde is reduced using sodium borohydride.[1][2]

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position

The C2-chloro substituent on the quinoline ring is activated towards oxidative addition to a palladium(0) catalyst, making it an ideal site for the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the quinoline nitrogen and the 6-fluoro substituent further enhances this reactivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[3][4] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with potentially challenging substrates.

For electron-deficient heteroaryl chlorides like this compound, the oxidative addition step can be challenging. Therefore, the use of electron-rich and bulky phosphine ligands is recommended to facilitate this step. Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, or RuPhos) are often effective. The choice of base is also critical; it must be strong enough to promote transmetalation but not so strong as to cause decomposition of the substrate or boronic acid. Potassium carbonate or cesium carbonate are often good choices. The hydroxymethyl group at the C3 position is generally stable under these conditions; however, at elevated temperatures, side reactions can occur. Performing the reaction under an inert atmosphere is essential to prevent degradation of the catalyst and boronic acid.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃), finely ground (2-3 equivalents)

  • 1,4-Dioxane and water (e.g., 4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02-0.05 mmol), SPhos (0.04-0.10 mmol), and K₂CO₃ (2.0-3.0 mmol).

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water mixture (e.g., 5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O901275-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME851670-85
3-Pyridylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene1001865-80
Note: Yields are estimated based on reactions with analogous 2-chloroquinoline systems and may require optimization.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[2][5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]

The classic Sonogashira reaction conditions are generally effective for 2-chloroquinolines.[7] A common catalyst system is Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) salt, such as CuI. An amine base, typically triethylamine or diisopropylethylamine, is used as both the base and often as the solvent. The reaction is highly sensitive to oxygen, so thorough degassing and maintaining an inert atmosphere are critical to prevent the homocoupling of the alkyne (Glaser coupling). The hydroxymethyl group on the substrate is not expected to interfere with the reaction.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N), degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02-0.05 mmol), and CuI (0.04-0.10 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed triethylamine (e.g., 10 mL) followed by the terminal alkyne (1.5 mmol).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃N60680-95
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHF50875-90
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIDIPEADMF701260-75
Note: Yields are estimated based on reactions with analogous 2-chloroquinoline systems and may require optimization.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[8][9][10] This reaction has broad substrate scope and functional group tolerance.[11]

The amination of 2-chloroquinolines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The use of sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is often necessary to achieve good results.[12] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The choice of solvent is also important, with anhydrous, aprotic solvents like toluene or 1,4-dioxane being preferred. The hydroxymethyl group may potentially be deprotonated by the strong base, but this generally does not interfere with the desired C-N bond formation.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene, degassed

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01-0.02 mmol), XPhos (0.02-0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add degassed, anhydrous toluene (e.g., 5 mL).

  • Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1101870-85
AnilinePd(OAc)₂ / RuPhosLHMDSDioxane1002460-75
BenzylaminePd₂(dba)₃ / SPhosK₃PO₄Dioxane1002065-80
Note: Yields are estimated based on reactions with analogous 2-chloroquinoline systems and may require optimization.

Part 2: Functionalization of the C3-Hydroxymethyl Group

The hydroxymethyl group at the C3 position provides an additional site for derivatization, allowing for the introduction of a wide range of functionalities.

Williamson Ether Synthesis: A Classic Approach to O-Alkylation

The Williamson ether synthesis is a straightforward method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.

This reaction involves the deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting alkoxide then displaces a halide from an alkyl halide. The choice of solvent is important; polar aprotic solvents like DMF or THF are typically used. The reaction is generally performed at room temperature or with gentle heating. Care must be taken when using NaH as it is highly reactive and moisture-sensitive.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Anhydrous DMF

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of NaH (1.2 mmol) in anhydrous DMF (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50 °C, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Mitsunobu Reaction: Mild and Stereospecific O-Alkylation

The Mitsunobu reaction offers a mild alternative for the formation of ethers, particularly when the alkylating agent is an alcohol.[13] It proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol in our substrate.

This reaction involves the activation of the hydroxymethyl group with a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The activated alcohol is then displaced by the nucleophilic alcohol. A key advantage is the mild reaction conditions. However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol) (1.5 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous THF

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 mmol), the alcohol (1.5 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography to separate the desired ether from the phosphine oxide and hydrazide byproducts.

Part 3: Purification and Characterization

Purification

The purification of quinoline derivatives can sometimes be challenging due to the basicity of the nitrogen atom, which can lead to tailing on silica gel chromatography.[6][14][15][16] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent. For highly polar products, reversed-phase chromatography or the use of a more polar stationary phase like alumina may be beneficial.[14] Recrystallization is also a powerful purification technique for crystalline products.[17]

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the protons on the quinoline ring will be indicative of the substitution pattern. The presence of signals corresponding to the newly introduced groups (e.g., aryl, alkynyl, amino, or alkoxy groups) will confirm the success of the coupling reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Visualization of Experimental Workflows

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃ B Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B C Add Degassed Solvent: 1,4-Dioxane/Water B->C D Heat and Stir: 80-100 °C C->D E Monitor Progress: TLC or LC-MS D->E F Cool and Dilute: Ethyl Acetate E->F G Aqueous Wash: Water and Brine F->G H Dry and Concentrate G->H I Purify: Column Chromatography H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Williamson_Ether_Synthesis_Workflow cluster_alkoxide Alkoxide Formation cluster_alkylation Alkylation cluster_workup Workup and Purification A Suspend NaH in anhydrous DMF at 0 °C B Add this compound solution in DMF A->B C Stir at 0 °C then RT B->C D Add Alkyl Halide C->D E Stir at RT or 50 °C D->E F Monitor Progress: TLC E->F G Quench with Water at 0 °C F->G H Extract with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Purify: Column Chromatography I->J

Caption: Workflow for Williamson Ether Synthesis.

References

  • Khan, F. N., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1544. [Link]

  • Blakey, S., & MacMillan, D. W. C. (2001). The First Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids in Water. Journal of the American Chemical Society, 123(38), 9474–9475.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A General and Practical Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 2(8), 1101–1104.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Abbiati, G., et al. (2003). Palladium-Catalyzed Amination of 2-Chloroquinolines: a Practical Synthesis of a New Class of Potent and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 46(19), 4087–4097.
  • University of Rochester. (n.d.). Chromatography: The Solid Phase. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3467–3469.
  • Wang, D., & Widenhoefer, R. A. (2004). Palladium-Catalyzed Intermolecular Suzuki Coupling of Aryl Chlorides in Aqueous Media. The Journal of Organic Chemistry, 69(5), 1731–1734.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Reddy, K. R., et al. (2009). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols.
  • Abela, A. R., & Guild, C. (2010). Sequential and Selective Buchwald–Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 75(15), 5164–5172.
  • da Silva, J. F., et al. (2018). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Journal of Molecular Structure, 1155, 626–634.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Roopan, S. M., Khan, F. N., & Jin, J. S. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers, 65(3), 345–351.
  • El-Gaby, M. S. A., et al. (2002). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methoxy-2(1H)
  • Gurrala, S., et al. (2011). Synthesis of new arylated Quinolines by Suzuki cross coupling. ARKIVOC, 2011(6), 131–141.
  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679–2683.
  • Lima, L. M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 175.
  • El-Damasy, A. K., et al. (2017). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Advances, 7(57), 35849–35862.
  • Hocek, M., & Dvorakova, H. (2001).
  • Malik, H. A., et al. (2021). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis.
  • Kumar, A., & Antonchick, A. P. (2021). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Synthesis, 53(23), 4249–4262.
  • Zink, D. M., et al. (2019). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry, 58(15), 9874–9884.
  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

Sources

Molecular docking protocols for (2-Chloro-6-fluoroquinolin-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to performing molecular docking simulations for (2-Chloro-6-fluoroquinolin-3-yl)methanol derivatives, tailored for researchers and drug development professionals. This document provides a comprehensive, step-by-step protocol from initial setup to final analysis, emphasizing the scientific rationale behind each procedural choice.

Introduction: The Quinoline Scaffold and In Silico Drug Discovery

Quinoline and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The this compound backbone represents a promising starting point for developing novel inhibitors for various protein targets. Its structural rigidity and capacity for diverse functionalization allow for fine-tuning of its physicochemical properties to achieve high-affinity binding to target receptors.[4][5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[5] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that govern binding affinity.[6][7] This guide details a robust and validated protocol for the molecular docking of novel this compound derivatives using widely accepted software tools.

Phase 1: Pre-Docking Preparation – The Foundation of Accuracy

The quality of a docking simulation is fundamentally dependent on the meticulous preparation of both the receptor and the ligand. Errors or oversights in this phase will invariably lead to unreliable results.

Receptor (Protein) Preparation

The goal of receptor preparation is to transform a raw crystallographic structure from the Protein Data Bank (PDB) into a clean, chemically correct model suitable for docking.[8][9]

Protocol: Receptor Preparation using UCSF Chimera

  • Fetch the Structure:

    • Open UCSF Chimera.[10]

    • Go to File > Fetch by ID. Enter the PDB code of your target protein (e.g., '6I2Y' for Serine/threonine kinase STK10, a potential target for quinoline derivatives).[7]

  • Initial Cleaning (Chain & Heteroatom Removal):

    • Causality: PDB files often contain multiple protein chains, co-crystallized ligands, ions, and water molecules that are not part of the primary binding site and can interfere with the docking algorithm.[8][11]

    • Select and delete any unnecessary protein chains, leaving only the monomer of interest.

    • Carefully inspect the structure. Remove the co-crystallized ligand and all water molecules.

    • Expert Insight: While most water molecules are removed, structurally conserved water molecules that mediate key hydrogen bonds between the protein and known inhibitors may be retained in more advanced docking scenarios.[8][12] For initial screening, removal is standard practice.

  • Add Hydrogens and Assign Charges:

    • Causality: Hydrogen atoms are typically absent in PDB files but are essential for defining hydrogen bonds and correct stereochemistry. Partial charges are necessary for the scoring function to calculate electrostatic interactions.[8][13]

    • Go to Tools > Structure Editing > AddH. Select standard protonation states and click OK.

    • Go to Tools > Structure Editing > Add Charge. Choose the AMBER ff14SB force field for proteins and Gasteiger for the ligand/other residues. This step assigns the necessary partial charges.

  • Save the Prepared Receptor:

    • Save the cleaned, protonated, and charged receptor structure as a .pdb or .mol2 file. This file will be the input for the docking software.

Ligand Preparation

The ligand must be represented in a three-dimensional format with correct bond orders, stereochemistry, and protonation state for physiological pH.[4][14]

Protocol: Ligand Preparation using ChemDraw and UCSF Chimera

  • 2D Structure Drawing:

    • Draw the this compound derivatives using software like ChemDraw.

    • Save the structures in a format that can be imported into 3D modeling software (e.g., .cdx or .mol).

  • 3D Conversion and Energy Minimization:

    • Causality: A low-energy 3D conformation is a more realistic starting point for docking. Energy minimization removes steric strain from the initial 3D conversion.[4][8]

    • Open the 2D structure in UCSF Chimera. The software will automatically generate a 3D conformation.

    • Add hydrogens and charges as described in the receptor preparation protocol (Steps 3 & 4).

    • Perform energy minimization: Go to Tools > Structure Editing > Minimize Structure. Use the Steepest Descent method for 100 steps, followed by Conjugate Gradient for 100 steps to reach a stable conformation.

    • Save the final, optimized ligand structure as a .mol2 file. This format preserves the 3D coordinates, atom types, and partial charges.

Phase 2: The Docking Simulation

With prepared molecules, the next step is to define the search space on the receptor and run the docking algorithm. We will use AutoDock Vina , a widely used and validated docking engine known for its speed and accuracy.[15][16]

Binding Site Prediction

If the binding site is unknown (a "blind docking" scenario), it must first be predicted. If a co-crystallized ligand was present, the binding site is known ("site-specific docking").

  • Methods for Prediction: Several web servers and tools can predict binding pockets based on protein geometry, evolutionary conservation, or docking random fragments.[17][18][19][20] Examples include GalaxySite and MolSite.[17][18][21] The simplest method involves defining a search space that encompasses the entire protein surface.

Site-Specific Docking with AutoDock Vina

This protocol assumes the binding site is known, which is common when developing derivatives of known inhibitors.

Workflow: Docking with AutoDock Tools (ADT) and Vina

  • Load Receptor and Ligand in ADT:

    • Open AutoDock Tools.

    • Load the prepared receptor (.pdb or .mol2) and ligand (.mol2). ADT will automatically convert them to the required .pdbqt format, which includes atom types and charge information for Vina.[15]

  • Define the Grid Box (Search Space):

    • Causality: The grid box defines the three-dimensional space where AutoDock Vina will search for optimal ligand poses. A well-defined box that covers the entire binding site but minimizes extraneous volume increases computational efficiency and accuracy.[5][15]

    • Navigate to Grid > Grid Box.

    • A box will appear in the viewing window. Adjust its center and dimensions (in Angstroms) to fully encompass the known binding site. A buffer of 4-5 Å around the site is recommended. Record the center coordinates and dimensions.

  • Create the Configuration File:

    • AutoDock Vina is run from the command line using a configuration file (conf.txt). Create a text file with the following content, replacing the values with your file names and grid box parameters:[22]

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search.[16] A higher value (e.g., 16 or 32) increases the chance of finding the optimal pose but takes longer. The default of 8 is a good balance for initial screening.

  • Run the Docking Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing your files and the Vina executable.

    • Execute the command: vina --config conf.txt --log log.txt

Phase 3: Post-Docking Analysis & Validation

The output of a Vina simulation is a .pdbqt file containing multiple binding poses (typically 9), ranked by their predicted binding affinity (docking score).[6]

Interpreting the Docking Score
  • Binding Affinity (kcal/mol): The docking score is an estimation of the binding free energy (ΔG). More negative values indicate stronger predicted binding affinity.[6][23]

  • Ranking Compounds: The primary use of docking scores is to rank different derivatives against the same target. A derivative with a score of -10 kcal/mol is predicted to bind more tightly than one with a score of -7 kcal/mol.[24]

  • Caution: These scores are not absolute experimental values. It's the relative ranking and the analysis of the binding pose that provide the most valuable insights.[14][24]

Visual Analysis of Binding Poses

Protocol: Pose Analysis using PyMOL or UCSF Chimera

  • Load the Complex:

    • Open the prepared receptor .pdb file and the docking output .pdbqt file in a visualization tool like PyMOL or Chimera.[25][26]

  • Analyze Interactions:

    • Causality: A good docking pose is not just about a low energy score; it must be stabilized by chemically sensible interactions. This visual inspection is a critical validation step.[23][27]

    • Focus on the top-ranked pose (Mode 1).

    • Identify key interactions:

      • Hydrogen Bonds: Look for hydrogen bonds between the ligand's donors/acceptors (e.g., the methanol -OH group) and receptor residues.

      • Hydrophobic Interactions: Identify nonpolar parts of the ligand nestled in hydrophobic pockets of the receptor.

      • Pi-Stacking: Check for interactions between the quinoline ring system and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

    • Use the software's tools to label interacting residues and measure distances (a typical H-bond is < 3.5 Å).

  • Root-Mean-Square Deviation (RMSD):

    • If you are re-docking a known ligand, calculate the RMSD between the docked pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful docking prediction.[6][23]

Advanced Validation: MM/GBSA Rescoring
  • Causality: Docking scores use simplified functions for speed. Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a more computationally intensive but often more accurate method for recalculating the binding free energy of a static docked pose.[28][29]

  • This post-processing step can be used to re-rank the top poses from Vina to improve the correlation with experimental data.[28][30][31] Tools like the Prime MM-GBSA module in Schrödinger are commonly used for this purpose.[32]

Data Presentation and Visualization

Hypothetical Docking Results Summary

Summarize quantitative results in a clear table to facilitate comparison between derivatives.

Derivative IDR-Group ModificationDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
Parent -H-8.5Phe23, Leu88, Asp1451
DERIV-01 -OCH₃ at C4-9.2Phe23, Leu88, Asp145, Met901
DERIV-02 -NH₂ at C7-9.8Phe23, Asp145, Gln1203
DERIV-03 -CF₃ at C8-8.1Phe23, Leu880
Workflow Visualization

A visual representation of the entire protocol clarifies the sequence of operations and dependencies.

Molecular_Docking_Workflow cluster_prep Phase 1: Pre-Docking Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Post-Docking Analysis PDB Fetch PDB Structure CleanReceptor Clean Receptor (Remove Water, Ligands) PDB->CleanReceptor AddH_Charge_R Add Hydrogens & Charges (Receptor) CleanReceptor->AddH_Charge_R Receptor Prepared Receptor (.pdb) AddH_Charge_R->Receptor Grid Define Grid Box (Search Space) Receptor->Grid DrawLigand Draw 2D Ligand (ChemDraw) Convert3D Convert to 3D & Minimize Energy DrawLigand->Convert3D AddH_Charge_L Add Hydrogens & Charges (Ligand) Convert3D->AddH_Charge_L Ligand Prepared Ligand (.mol2) AddH_Charge_L->Ligand Vina Run AutoDock Vina Ligand->Vina Grid->Vina Poses Ranked Poses & Scores (.pdbqt) Vina->Poses Visual Visual Inspection (PyMOL/Chimera) Poses->Visual Interactions Analyze Interactions (H-Bonds, Hydrophobic) Visual->Interactions MMGBSA Advanced: MM/GBSA Rescoring Interactions->MMGBSA Results Validated Hits Interactions->Results

Caption: Overall workflow for molecular docking of quinoline derivatives.

Conclusion

This guide outlines a comprehensive and scientifically grounded protocol for the molecular docking of this compound derivatives. By adhering to these detailed steps for preparation, simulation, and analysis, researchers can generate reliable and insightful predictions of protein-ligand interactions. This in silico data is invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline. Remember that molecular docking is a predictive tool; its true power is realized when its results are used to form testable hypotheses that are ultimately validated through empirical biological assays.

References

  • Let's Learn Something. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. [Link]

  • CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]

  • Spoken-Tutorial. (n.d.). Visualizing Docking using UCSF Chimera. Retrieved from [Link]

  • Bioinformatics Methods. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera [Video]. YouTube. [Link]

  • Various Authors. (2021, September 20). How does one prepare proteins for molecular docking?. Quora. [Link]

  • Various Authors. (2024, September 19). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • Ito, J., Takeda-Shitaka, M., & Umeyama, H. (2006). Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library. Protein Engineering, Design and Selection, 19(11), 507–514. [Link]

  • Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Ali, D. S. (2023, July 18). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners [Video]. YouTube. [Link]

  • Shin, W. H., Heo, L., & Seok, C. (2014). GalaxySite: ligand-binding-site prediction by using molecular docking. Nucleic Acids Research, 42(Web Server issue), W264–W268. [Link]

  • The Vina Development Team. (n.d.). Basic docking. AutoDock Vina Documentation. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

  • Dr. H. Ismail. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Sgobba, M., Caporuscio, F., Anighoro, A., Portioli, C., & Rastelli, G. (2012). Application of a post-docking procedure based on MM-PBSA and MM-GBSA on single and multiple protein conformations. IRIS UNIMORE. [Link]

  • Kumar, A., et al. (2010). Biological activities of quinoline derivatives. PubMed. [Link]

  • Bouyahya, A., et al. (2021). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals (Basel), 14(11), 1149. [Link]

  • Weizmann Institute of Science. (2019, November 27). Binding Site Prediction and Docking. Retrieved from [Link]

  • Chavan, N. D., et al. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • BioSolveIT. (n.d.). Binding Site Prediction. Retrieved from [Link]

  • Heo, L., Shin, W. H., & Seok, C. (2014). GalaxySite: Ligand-binding-site prediction by using molecular docking. ResearchGate. [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

  • Kumar, A., et al. (n.d.). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Various Authors. (2019, September 20). Molecular docking proteins preparation. ResearchGate. [Link]

  • Aby Jimson. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. [Link]

  • Dawn of Bioinformatics. (2022, January 12). Protein preparation for molecular docking using Discovery Studio [Video]. YouTube. [Link]

  • Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • Various Authors. (2020, May 18). How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

  • Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. [Link]

  • Dr. H. Ismail. (2025, September 7). Peptide Docking in Schrödinger | Glide & Prime MM-GBSA Workflow Explained [Video]. YouTube. [Link]

  • Various Authors. (2024, October). Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity. ResearchGate. [Link]

  • Various Authors. (2023, October 4). How to get glide docking values? and MM-GBSA scores?. ResearchGate. [Link]

  • Singh, T., et al. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Current Drug Discovery Technologies, 16(2), 198-208. [Link]

  • Dr. H. Ismail. (2025, January 12). MMGBSA Re-Scoring of Docked Ligands | Step-by-Step Guide on Schrödinger Software | MM/GBSA [Video]. YouTube. [Link]

  • Various Authors. (n.d.). STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES. Shodhganga. [Link]

  • Rojas-V, D. C., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Molecules, 29(13), 3123. [Link]

  • Liu, Y., et al. (2018). A Comprehensive Docking and MM/GBSA Rescoring Study of Ligand Recognition upon Binding Antithrombin. International Journal of Molecular Sciences, 19(7), 2058. [Link]

  • Singh, U. P., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Medicinal Chemistry, 10(14), 1705-1718. [Link]

  • Bouyahya, A., et al. (2021). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 33(6). [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of (2-Chloro-6-fluoroquinolin-3-yl)methanol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in potent therapeutic agents.[1] Quinoline derivatives, in particular, have demonstrated significant potential as kinase inhibitors, a class of drugs pivotal in oncology and the treatment of inflammatory diseases.[2] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of (2-Chloro-6-fluoroquinolin-3-yl)methanol as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the key reactive sites of this molecule, provide detailed, field-tested protocols for its derivatization, and discuss the underlying chemical principles that make it an invaluable tool in modern drug discovery.

The Quinoline Scaffold: A Privileged Core for Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized treatment paradigms. The 4-anilino-quinazoline and 4-anilino-quinoline cores have emerged as highly effective scaffolds for developing potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[3][4] These structures effectively mimic the adenine region of ATP, establishing critical hydrogen bond interactions with the "hinge" region of the kinase domain.

The this compound building block is strategically designed to leverage this established pharmacology while offering multiple points for diversification to optimize potency, selectivity, and pharmacokinetic properties.

Visualizing the Strategic Importance of the Scaffold

The power of this compound lies in its distinct reactive zones, which allow for sequential and controlled chemical modifications.

Caption: Key functional sites on this compound.

  • C2-Chloro Group: This is the primary site for introducing the crucial "hinge-binding" moiety. The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

  • C3-Hydroxymethyl Group: This functional group provides a vector into the solvent-exposed region of the kinase active site. It can be readily modified, most commonly via etherification, to introduce side chains that improve solubility, cell permeability, and can pick up additional interactions to enhance potency and selectivity.

  • C6-Fluoro Group: The electron-withdrawing fluorine atom at this position significantly influences the electronic properties of the quinoline ring system. This can enhance binding affinity and modulate the pKa of the quinoline nitrogen, which is critical for the hinge-binding interaction.[5]

Core Synthetic Protocols: Building Kinase Inhibitors

The following protocols describe the fundamental transformations used to elaborate the this compound core into complex kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling at C2

This reaction is a robust method for forming a C-C bond at the C2 position, typically to introduce an aryl or heteroaryl group that will serve as the hinge-binding element.

Causality: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[6] The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition into the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[7]

G start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents 1. Combine reaction Heat (e.g., 90-100 °C) Inert Atmosphere (N₂ or Ar) reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Silica Gel Chromatography workup->purification 4. Purify product 2-Aryl-(6-fluoroquinolin-3-yl)methanol purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent & Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 2-aryl-substituted product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Williamson Ether Synthesis at C3

Following the modification at C2, the C3-hydroxymethyl group is typically functionalized to introduce a solubilizing group or a chain that can probe for further interactions within the kinase active site.

Causality: The Williamson ether synthesis is a straightforward and reliable SN2 reaction. A strong base, such as sodium hydride (NaH), is used to deprotonate the primary alcohol, forming a potent alkoxide nucleophile. This nucleophile then displaces a halide (or other suitable leaving group) from an alkyl halide to form the desired ether linkage. Anhydrous polar aprotic solvents like THF or DMF are used to prevent quenching the base and to effectively solvate the cation.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the 2-aryl-(6-fluoroquinolin-3-yl)methanol intermediate (1.0 eq.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction back to 0 °C. Add the desired alkyl halide (e.g., 1-bromo-2-methoxyethane, 1.3 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the desired ether.

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Example: Multi-Step Synthesis of a Kinase Inhibitor Scaffold

The true utility of this compound is demonstrated in its use in a multi-step synthetic sequence to rapidly build molecular complexity. The following workflow illustrates how the previously described protocols can be combined.

G start This compound step1 Protocol 1: Suzuki-Miyaura Coupling (e.g., with 4-methoxyphenylboronic acid) start->step1 intermediate Intermediate A: (6-Fluoro-2-(4-methoxyphenyl)quinolin-3-yl)methanol step1->intermediate step2 Protocol 2: Williamson Ether Synthesis (e.g., with 1-bromo-3-chloropropane) intermediate->step2 product Final Scaffold: 3-((3-Chloropropyl)oxymethyl)-6-fluoro-2-(4-methoxyphenyl)quinoline step2->product

Caption: A representative multi-step workflow to generate a kinase inhibitor scaffold.

Structure-Activity Relationship (SAR) Considerations

The synthetic flexibility afforded by this building block allows for systematic exploration of the structure-activity relationship (SAR).

Position ModifiedSynthetic MethodCommon SubstituentsTypical SAR Impact
C2 Suzuki, Buchwald-Hartwig, SNArAnilines, pyridines, indazolesHinge-Binding: Essential for anchoring the inhibitor. Modifications directly impact target potency and kinome selectivity.[3][4]
C3-Methanol Williamson Ether SynthesisMethoxyethoxy, morpholinoethyl, piperidinylpropyl chainsSolubility & Cell Permeability: Introduction of polar or basic groups improves physicochemical properties. Can access additional binding pockets.
C6-Fluoro (Pre-installed)N/APotency Modulation: The electron-withdrawing nature of fluorine can increase the hydrogen bond donor strength of the quinoline N-H (after tautomerization in the active site) or favorably interact with the protein backbone.[5]
Other Ring Positions (More advanced synthesis)Methoxy, methyl, cyanoFurther refinement of selectivity and metabolic stability.

Conclusion

This compound is a high-value, strategically functionalized building block for the synthesis of quinoline-based kinase inhibitors. Its orthogonal reactive sites—the C2-chloro group for hinge-binder installation and the C3-hydroxymethyl group for solvent-front modifications—provide a reliable and efficient platform for generating diverse compound libraries. The protocols and strategic insights detailed in this guide offer a robust framework for researchers to accelerate the discovery and development of next-generation targeted therapeutics.

References

  • BenchChem. A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors.
  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Source not specified.
  • Tomaz, K. C., et al. Structure-activity relationship of the quinazoline series. ResearchGate. Available from: [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.
  • BenchChem. Structure-Activity Relationship of 2-Chloro-6,7-difluoroquinoxaline Derivatives: A Comparative Guide for Drug Discovery Professionals.
  • Sturdivant, J. M., et al. Process for the preparation of kinase inhibitors and intermediates thereof. Patent US-9643927-B1. Available from: [Link]

  • Protein kinase inhibitors. Patent WO2010075074A1.
  • Process for the preparation of kinase inhibitors and intermediates thereof. Patent US9643927B1.
  • Wang, S., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Available from: [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). Available from: [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for (2-Chloro-6-fluoroquinolin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-Chloro-6-fluoroquinolin-3-yl)methanol

A Guide for Researchers and Process Development Chemists

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical advice to researchers, scientists, and drug development professionals. As Senior Application Scientists, we have structured this document to move beyond simple protocols, offering insights into the causality of experimental choices and providing robust troubleshooting strategies to overcome common challenges encountered during this multi-step synthesis.

The synthesis of this compound is a sequential two-step process. It begins with the construction of the quinoline core via the Vilsmeier-Haack reaction to form the key intermediate, 2-chloro-6-fluoroquinoline-3-carbaldehyde, followed by the selective reduction of the aldehyde to the desired primary alcohol. Each step presents unique challenges that require careful control of reaction conditions for optimal yield and purity.

Overall Synthetic Workflow

The pathway from the starting N-arylacetamide to the final quinolinylmethanol product is summarized below. This diagram highlights the two critical transformations and the key reagents involved.

G cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Selective Aldehyde Reduction cluster_2 Troubleshooting Points A N-(4-fluorophenyl)acetamide C 2-Chloro-6-fluoroquinoline-3-carbaldehyde A->C Heat (e.g., 80-90°C) B Vilsmeier Reagent (POCl₃ + DMF) B->C E This compound C->E Room Temperature T1 Low Yield / Side Products C->T1 D Sodium Borohydride (NaBH₄) in Ethanol (EtOH) D->E T2 Incomplete Reaction E->T2

Caption: Synthetic route for this compound.

Part 1: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

This crucial first step involves the Vilsmeier-Haack reaction, a powerful method for concurrently formylating and cyclizing an N-arylacetamide to form a 2-chloro-3-formylquinoline core.[1] The reaction's success is highly dependent on the precise control of stoichiometry and temperature.[2][3]

Experimental Protocol
  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask fitted with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, ~3 equivalents) to 0-5°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, ~7 equivalents) dropwise to the cooled DMF with vigorous stirring.

    • Expert Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent (chloroiminium salt).[1] Maintaining a low temperature is critical to prevent its decomposition and ensure maximum activity for the subsequent cyclization.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Cyclization: Add N-(4-fluorophenyl)acetamide (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.

  • Once the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for several hours (typically 4-15 hours).[3][4] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until the product precipitates.

  • Filter the crude solid, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography (e.g., silica gel using an ethyl acetate/hexane eluent system) or recrystallization to yield pure 2-chloro-6-fluoroquinoline-3-carbaldehyde.[5]

Troubleshooting and FAQs for Step 1

Q1: My yield of 2-chloro-6-fluoroquinoline-3-carbaldehyde is very low or zero. What went wrong?

Answer: This is a common issue often traced back to one of three areas: the Vilsmeier reagent, the reaction conditions, or the starting materials.

Potential CauseRecommended Solution & Explanation
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive and thermally unstable. Solution: Always prepare it fresh in situ at 0-5°C. Ensure your DMF and POCl₃ are anhydrous. Adding POCl₃ to DMF too quickly can cause localized heating and decomposition of the reagent.[6]
Incorrect Stoichiometry The molar ratios of POCl₃ and DMF to the acetanilide substrate are critical. An excess of the Vilsmeier reagent is required to drive the reaction to completion. Solution: Use a POCl₃:DMF:Substrate ratio of approximately 7:3:1.[4] Insufficient reagent will result in incomplete conversion.
Insufficient Heating The cyclization step requires significant thermal energy to proceed. Solution: Ensure the reaction mixture reaches and is maintained at the target temperature (80-90°C) for a sufficient duration.[3] Monitor by TLC until the starting material spot has been consumed. Some substrates may require longer heating times.[3]
Poor Quality Starting Material Impurities in the N-(4-fluorophenyl)acetamide can inhibit the reaction. Solution: Verify the purity of your starting material by melting point or NMR spectroscopy before starting the reaction.

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve selectivity?

Answer: Side product formation often results from poor temperature control or incorrect work-up procedures.

  • Temperature Control: While the cyclization requires heat, excessive temperatures (>100°C) can lead to decomposition and the formation of tarry by-products. Maintain a steady temperature using an oil bath and a temperature controller.

  • Work-up Procedure: The quenching step is highly exothermic. Pouring the reaction mixture onto ice slowly and with efficient stirring dissipates heat and prevents degradation of the product. Ensure complete neutralization to precipitate the product; incomplete precipitation will lower the isolated yield.

Q3: The work-up is difficult, and I get an oily product instead of a solid. What should I do?

Answer: An oily product can indicate the presence of impurities or residual solvent.

  • Ensure the crude product is thoroughly washed with water to remove any remaining DMF or salts.

  • After filtration, dry the product under vacuum to remove all moisture.

  • If the product remains oily, proceed directly to column chromatography for purification. The silica gel will separate the desired solid product from oily impurities. A suitable eluent system is ethyl acetate:hexane (3:7).[5]

Part 2: Reduction to this compound

This step involves the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high selectivity for aldehydes and ketones, mild reaction conditions, and operational simplicity.[7][8]

Experimental Protocol
  • Setup: In a round-bottom flask, dissolve 2-chloro-6-fluoroquinoline-3-carbaldehyde (1 equivalent) in a suitable alcohol solvent, such as ethanol (EtOH) or methanol.[7]

  • Reduction: Cool the solution in an ice bath to 0-5°C. Add sodium borohydride (NaBH₄, 1-1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

    • Expert Insight: The hydride from NaBH₄ performs a nucleophilic attack on the carbonyl carbon.[8] Adding the reagent in portions controls the initial exothermic reaction and prevents potential side reactions.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Work-up: Carefully quench the reaction by slowly adding water or dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by column chromatography or recrystallization to obtain pure this compound.[9]

Troubleshooting and FAQs for Step 2

Q1: My reduction is incomplete, and I still see starting material on the TLC. What is the cause?

Answer: Incomplete reduction is typically due to issues with the reducing agent or insufficient reaction time.

Potential CauseRecommended Solution & Explanation
Deactivated NaBH₄ Sodium borohydride can slowly react with atmospheric moisture, losing its activity. Solution: Use freshly opened or properly stored NaBH₄. Consider adding a slight excess (e.g., 1.5 equivalents) to compensate for any minor degradation.
Insufficient Reaction Time While often fast, some reductions can be sluggish. Solution: Allow the reaction to stir for a longer period at room temperature. If the reaction is still incomplete after several hours, you can add another small portion (0.2-0.3 equivalents) of NaBH₄.
Low Temperature While the initial addition is done cold to control the exotherm, the main reaction proceeds efficiently at room temperature. Solution: Ensure you remove the ice bath after the NaBH₄ addition is complete to allow the reaction to warm to ambient temperature.

Q2: Should I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

Answer: It is generally not recommended for this specific transformation. While LiAlH₄ is a more powerful reducing agent, it offers no significant advantage here and introduces several complications.[8]

ReagentProsConsRecommendation
NaBH₄ Highly selective for aldehydes/ketones.[8] Safe to use in protic solvents (EtOH, MeOH). Simple work-up.Less reactive than LiAlH₄.Recommended. Ideal for this transformation due to its selectivity and ease of use.
LiAlH₄ Very powerful reducing agent.[8]Highly reactive with water and alcohols (requires anhydrous ether or THF). Can potentially reduce other functional groups. Requires a careful, multi-step aqueous work-up (e.g., Fieser work-up).Not Recommended. Overkill for this reaction and introduces unnecessary risk and complexity.

Q3: The final product is difficult to purify. Are there any tips?

Answer: Purification challenges often stem from incomplete reactions or work-up issues.

  • Confirm Reaction Completion: Before beginning the work-up, ensure the starting material is completely gone by TLC. Co-elution of the starting aldehyde and product alcohol can complicate purification.

  • Efficient Extraction: Ensure you use an adequate volume of extraction solvent (e.g., ethyl acetate) and perform multiple extractions to recover all the product from the aqueous layer.

  • Proper Drying: Residual water in the combined organic layers can cause the final product to be an oil or gum. Ensure the organic phase is thoroughly dried with Na₂SO₄ before solvent evaporation.

  • Chromatography Gradient: If using column chromatography, start with a low-polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to effectively separate the more polar alcohol product from any less polar impurities and the starting material.

References

  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
  • Shaaban, M. R., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • Pawar, S. S., & Rindhe, S. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
  • Ali, M. M., et al. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate.
  • Moodley, T., et al. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Praveena, K. S., et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society.
  • ResearchGate. (n.d.). Synthesis of 2‐chloro‐6‐fluoroquinoline‐3‐carbaldehyde (170) using POCl3 as a catalyst.
  • Khan, F. N., et al. (2011). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online.
  • LibreTexts Chemistry. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction.
  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.
  • Kumar, A., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies.

Sources

Troubleshooting low yield in the synthesis of halogenated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of halogenated quinolines. Low yield is a frequent and costly bottleneck in the production of these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind common synthetic failures. This guide is structured to help you diagnose problems, understand their chemical origins, and implement robust, field-proven solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level, recurring challenges that researchers face during the synthesis and halogenation of quinolines.

Q1: Why is my direct halogenation of a quinoline resulting in a mixture of products with low yield of the desired isomer?

A1: This is a classic regioselectivity problem. The quinoline ring system has two distinct rings with different electronic properties. In electrophilic aromatic substitution reactions, the benzene ring is more electron-rich and thus more reactive than the pyridine ring. Substitution typically occurs at the C-5 and C-8 positions due to the greater stability of the cationic Wheland intermediate formed during the reaction.[1] Achieving high regioselectivity can be challenging because direct halogenation can lead to a mixture of these products, which are often difficult to separate.[1]

Q2: My Skraup or Doebner-von Miller reaction has produced a large amount of intractable tar, and the product yield is minimal. What is the primary cause?

A2: Tar formation is the most common pitfall in these classic quinoline syntheses.[2][3] The root cause is the harsh, strongly acidic conditions required for the reaction, which catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material (or the acrolein formed in situ from glycerol in the Skraup synthesis).[2][4] This acid-catalyzed self-condensation is a major competing side reaction that consumes starting materials and dramatically lowers the yield of the desired quinoline.[4]

Q3: The Skraup synthesis I am running is extremely exothermic and difficult to control. How can I mitigate this safety hazard?

A3: The Skraup synthesis is notoriously vigorous and exothermic.[2][3] To moderate the reaction, the addition of ferrous sulfate (FeSO₄) is a widely adopted and effective strategy.[2][3] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, which prevents the reaction from becoming uncontrollable.[3] Additionally, ensuring slow, careful addition of concentrated sulfuric acid with efficient overhead stirring and external cooling is critical to dissipate heat and prevent localized hotspots.[2]

Q4: I need to halogenate my quinoline under mild conditions. Which reagents are most suitable?

A4: For milder halogenation, N-halosuccinimides (NCS for chlorination, NBS for bromination, NIS for iodination) are the reagents of choice.[1][5] They are widely used because they can act as both electrophiles and oxidants and often allow for reactions to proceed under metal-free conditions, reducing the need for harsh reagents and simplifying purification.[1][5] Trihaloisocyanuric acids (TCCA, TBCA) are also effective, inexpensive, and atom-economical alternatives.[1]

Troubleshooting Guide: Direct Halogenation of the Quinoline Ring

Direct halogenation is a common method for producing haloquinolines, but it is fraught with challenges. This guide addresses specific problems you may encounter.

Problem 1: Poor Regioselectivity Leading to Product Mixtures

  • Symptom: NMR or LC-MS analysis of your crude product shows a mixture of isomers, typically the 5-halo and 8-halo quinolines, making purification difficult and lowering the isolated yield of the target compound.

  • Root Cause & Solution: The electronic properties of the quinoline ring favor substitution at C-5 and C-8. To improve selectivity:

    • Leverage Steric Hindrance: If your quinoline has a substituent at C-8, this position will be sterically blocked, directing halogenation preferentially to the C-5 position. The use of a bulkier halogenating agent may also improve selectivity due to steric hindrance.[1]

    • Utilize Directing Groups: A powerful strategy is to install a directing group. For example, an 8-amino or 8-acetamide group can effectively direct halogenation to the C-5 position.[1] This directing group can often be removed in a subsequent step if desired.

    • Modify Reaction Conditions: In some cases, changing the solvent or catalyst can influence the ratio of isomers. It is advisable to run small-scale test reactions to screen different conditions.

Problem 2: Over-halogenation or Multiple Halogenations

  • Symptom: Mass spectrometry analysis indicates the presence of di- or tri-halogenated products, even when using a single equivalent of the halogenating agent.

  • Root Cause & Solution: This occurs when the mono-halogenated product is as reactive, or more reactive, than the starting material. This is particularly common if the quinoline ring possesses strong electron-donating groups (EDGs).

    • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. To avoid over-halogenation, use 1.0 to 1.1 equivalents.[1] Consider adding the reagent slowly via syringe pump to maintain a low concentration in the reaction mixture.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to reduce the reaction rate and improve selectivity for the mono-halogenated product.

    • Use a Milder Reagent: Switch from more aggressive reagents like molecular bromine (Br₂) to a milder source such as N-Bromosuccinimide (NBS).[1]

Problem 3: Reaction is Too Vigorous or Uncontrollable

  • Symptom: The reaction exhibits a rapid, uncontrolled temperature increase upon addition of the halogenating agent.

  • Root Cause & Solution: Highly activated quinoline substrates can react very exothermically.

    • Improve Heat Dissipation: Ensure the reaction flask is in an appropriately sized ice or dry ice/acetone bath. Diluting the reaction mixture with more solvent can also help dissipate heat more effectively.

    • Slow Reagent Addition: Add the halogenating agent portion-wise or as a dilute solution over an extended period. This prevents a rapid buildup of reactive species.

Troubleshooting Workflow for Direct Halogenation

G start Start Halogenation problem Low Yield of Desired Isomer? start->problem cause1 Poor Regioselectivity problem->cause1 Yes, mixture of isomers cause2 Over-halogenation problem->cause2 Yes, multiple halogens added cause3 No Reaction / Low Conversion problem->cause3 Yes, starting material remains success Successful Halogenation problem->success No solution1 Use Directing Group Leverage Sterics Screen Solvents cause1->solution1 solution2 Control Stoichiometry (1.0 eq) Lower Temperature Use Milder Reagent (e.g., NBS) cause2->solution2 solution3 Increase Temperature Use Stronger Reagent Check Reactant Purity cause3->solution3 solution1->start Re-run Experiment solution2->start Re-run Experiment solution3->start Re-run Experiment

Caption: A decision-tree workflow for troubleshooting common low-yield issues in direct quinoline halogenation.

Troubleshooting Guide: Doebner-von Miller & Skraup Syntheses

These powerful but often problematic reactions share common failure modes related to their harsh conditions.

Problem 1: Catastrophic Tar/Polymer Formation

  • Symptom: The reaction mixture becomes a thick, dark, intractable tar, making product isolation nearly impossible.

  • Root Cause & Solution: As noted in the FAQs, this is due to the acid-catalyzed polymerization of the carbonyl component.[4]

    • Employ a Biphasic System (for DvM): A highly effective strategy for the Doebner-von Miller reaction is to use a biphasic solvent system. Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) drastically reduces its self-polymerization in the acidic aqueous phase where the aniline is protonated.[4][6]

    • Optimize Acid Concentration: While strong acid is necessary, excessively harsh conditions accelerate tar formation. Screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[4]

    • Use a Moderator (for Skraup): For the Skraup synthesis, the use of ferrous sulfate (FeSO₄) is essential to control the violent exothermic reaction and reduce charring.[3]

    • Control Temperature: Maintain the lowest effective temperature. While heat is required, excessive temperatures promote polymerization.[4]

Problem 2: Product is Contaminated with Dihydro- or Tetrahydroquinolines

  • Symptom: Characterization of the product (e.g., by ¹H NMR or GC-MS) reveals the presence of partially hydrogenated quinoline derivatives, which can be difficult to separate.

  • Root Cause & Solution: The final step of these syntheses is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation is the culprit.[4]

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., the nitro compound in the Skraup synthesis) to drive the reaction to completion.[4]

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated crude product, they can often be oxidized to the desired quinoline in a separate step using a suitable oxidizing agent like DDQ or MnO₂.

Data Table: Troubleshooting Doebner-von Miller Synthesis
Symptom Potential Root Cause Suggested Solution Supporting Rationale
Thick, dark tar formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.Use a biphasic solvent system (e.g., Toluene/aq. HCl).Sequesters the carbonyl in the organic phase, minimizing self-condensation in the acidic aqueous phase.[4][6]
Low conversion Insufficiently acidic conditions or low temperature.Screen stronger acids or Lewis acids (e.g., SnCl₄); incrementally increase temperature.The cyclization and dehydration steps are acid-catalyzed and require sufficient thermal energy.[4]
Dihydroquinoline impurities Incomplete oxidation of the intermediate.Ensure sufficient oxidant is present; perform a post-synthesis oxidation step (e.g., with DDQ).The final aromatization step is crucial for forming the stable quinoline ring.[4]

Troubleshooting Guide: Friedländer Synthesis

This condensation reaction is versatile but sensitive to catalyst and reaction conditions.

Problem: Low Yield with Unsymmetrical Ketones (Regioselectivity Issue)

  • Symptom: You are using a 2-aminoaryl ketone and an unsymmetrical ketone (e.g., 2-butanone) and obtain a mixture of two regioisomeric quinoline products that are difficult to separate.

  • Root Cause & Solution: The initial condensation can occur on either side of the unsymmetrical ketone's carbonyl group, leading to two different products.[7]

    • Catalyst Screening: The choice of acid or base catalyst can significantly influence the regioselectivity. It is often necessary to screen different catalysts (e.g., KOH, p-toluenesulfonic acid, various Lewis acids) to find the optimal conditions for the desired isomer.[7]

    • Use of Ionic Liquids: Certain ionic liquids have been shown to be effective in promoting regiospecificity in Friedländer annulations.[7]

    • Directed Synthesis: To eliminate ambiguity, modify the ketone to direct the cyclization. For example, using a pre-formed enolate or introducing a group on one of the α-carbons can direct the condensation to that specific position.[7]

Logical Diagram for Optimizing Friedländer Synthesis

G start Start Friedländer Synthesis problem Low Yield Encountered? start->problem cause1 Low Conversion problem->cause1 Yes, SM remains cause2 Side Reactions (e.g., Aldol Condensation) problem->cause2 Yes, complex mixture cause3 Mixture of Regioisomers problem->cause3 Yes, with unsymmetrical ketone success High Yield of Desired Product problem->success No solution1 Optimize Catalyst (Lewis vs. Brønsted) Increase Temperature / Time Check Reactant Purity cause1->solution1 solution2 Use Milder Conditions Change Catalyst Pre-form Enolate cause2->solution2 solution3 Screen Catalysts (Acid vs. Base) Use Ionic Liquid Solvent Employ Directed Synthesis Strategy cause3->solution3 solution1->start Re-optimize solution2->start Re-optimize solution3->start Re-optimize

Caption: A decision tree for troubleshooting and optimizing the Friedländer quinoline synthesis.

Experimental Protocols

Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide This protocol is adapted from Motati, D. R., et al. (2018) and demonstrates a regioselective halogenation using a directing group.[1]

  • To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).

  • Stir the mixture at room temperature in an open-air atmosphere.

  • Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.

  • Continue stirring at room temperature for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.[1]

Protocol 2: Purification of Crude Quinoline from Skraup Synthesis Tar This protocol utilizes classic acid-base extraction and steam distillation to separate the basic product from non-basic polymeric byproducts.[7]

  • Steam Distillation: Assemble a steam distillation apparatus. Carefully add the crude, tarry reaction mixture to the distillation flask. Pass steam through the mixture. The quinoline product is volatile with steam and will co-distill. Collect the milky distillate until the collected liquid is clear.

  • Initial Extraction: Separate the oily quinoline layer from the aqueous layer in the distillate using a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL) to recover any dissolved product.

  • Acid-Base Purification: Combine all organic layers and dissolve the crude quinoline in 1 M hydrochloric acid. The basic quinoline will form a water-soluble hydrochloride salt.

  • Wash the acidic aqueous solution with diethyl ether (2 x 25 mL) to remove any remaining non-basic, tarry impurities. Discard the organic washes.

  • Cool the aqueous layer in an ice bath and carefully basify with a concentrated NaOH solution until the pH is >10. The free quinoline base will precipitate or form an oil.

  • Extract the liberated quinoline with fresh diethyl ether or dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified quinoline.

References

  • Optimized reaction condition for quinoline synthesis using the... ResearchGate. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Available at: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Scientific Reports. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link]

  • Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Gould Jacobs Quinoline forming reaction. Biotage. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Electrophilic halogenation. Wikipedia. Available at: [Link]

  • Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). ResearchGate. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Quora. Available at: [Link]

  • Purification of Quinoline. LookChem. Available at: [Link]

  • Combes quinoline synthesis. ResearchGate. Available at: [Link]

  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Semantic Scholar. Available at: [Link]

  • The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. Journal of the American Chemical Society. Available at: [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. PubMed. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for (2-Chloro-6-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (2-Chloro-6-fluoroquinolin-3-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important quinoline derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-tested expertise to ensure you can achieve the desired purity and yield for your critical applications.

I. Understanding the Purification Landscape

This compound is a polar, heterocyclic compound, and its purification can be nuanced. The choice of purification strategy is intrinsically linked to the synthetic route employed and the resulting impurity profile. A common synthetic pathway involves the Vilsmeier-Haack reaction to form the precursor, 2-chloro-6-fluoroquinoline-3-carbaldehyde, followed by its reduction to the target alcohol.[1] This informs our understanding of potential impurities, which may include the unreacted aldehyde, starting materials from the quinoline synthesis, and various side-products.

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Recrystallization Issues

Q1: My this compound oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the solubility of your compound in the chosen solvent is too high at the cooling temperature, or if the cooling process is too rapid.

Causality & Solution:

  • High Solubility: Your solvent may be too good at dissolving the compound. You can address this by using a less polar solvent or a solvent mixture. A good starting point for polar compounds is a binary mixture of a polar solvent (like ethanol or ethyl acetate) in which the compound is soluble, and a non-polar solvent (like hexanes or petroleum ether) in which it is sparingly soluble.[2]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from aligning into a crystal lattice. Allow the solution to cool slowly to room temperature before transferring it to an ice bath.

  • Impurity Interference: High levels of impurities can disrupt crystal formation. It may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities.

Q2: After recrystallization, my yield of this compound is very low. What are the likely causes and how can I improve it?

A2: Low yield in recrystallization is a common issue and can stem from several factors, from using too much solvent to premature crystallization.

Causality & Solution:

  • Excess Solvent: Using an excessive amount of solvent will keep more of your product dissolved even after cooling. To remedy this, evaporate some of the solvent and attempt to recrystallize again. For future attempts, use the minimum amount of hot solvent required to fully dissolve your crude product.[3]

  • Premature Crystallization: If the compound crystallizes too early, especially during a hot filtration step to remove insoluble impurities, you can lose a significant portion of your product. To prevent this, use a pre-heated funnel and flask for the filtration.

  • Sub-optimal Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. You may need to screen several solvents or solvent mixtures to find the optimal one.

Column Chromatography Challenges

Q3: I'm running a column to purify this compound, but I'm getting poor separation between my product and an impurity. What can I do?

A3: Poor separation in column chromatography is often a result of an inappropriate solvent system (eluent) or improper column packing.

Causality & Solution:

  • Solvent System Optimization: The polarity of your eluent is critical. For quinoline derivatives, a common starting point is a mixture of ethyl acetate and hexanes or petroleum ether.[4] If your product and impurity are co-eluting, your solvent system is likely too polar. Try decreasing the proportion of the more polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%). Conversely, if your product is stuck on the column, the eluent is not polar enough.

  • TLC as a Predictive Tool: Always develop a good separation on a Thin Layer Chromatography (TLC) plate before running a column. The ideal solvent system will give your product an Rf value of around 0.3-0.4 and show clear separation from impurities.

  • Column Packing: A poorly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure your silica gel is uniformly packed as a slurry.

Q4: My product is streaking on the TLC plate and the column. Why is this happening?

A4: Streaking is often a sign of overloading the stationary phase or interactions between your compound and the silica gel.

Causality & Solution:

  • Overloading: Applying too much sample to your TLC plate or column can cause streaking. Use a more dilute solution for spotting on the TLC plate and ensure the amount of crude material is appropriate for the size of your column (typically a 1:20 to 1:100 ratio of compound to silica gel by weight).

  • Acidic/Basic Nature: Quinolines are basic. The slightly acidic nature of silica gel can lead to strong interactions, causing streaking. You can mitigate this by adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent system.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound?

A1: For a solid crude product, recrystallization is often a good first choice as it can be a highly effective and economical method for removing impurities with different solubility profiles. If the crude product is an oil or if recrystallization fails to achieve the desired purity, column chromatography is the next logical step.

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal solvent should dissolve your compound well at its boiling point but poorly at low temperatures. A systematic approach to solvent screening is recommended. Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and hexanes) at room temperature and then upon heating. A good candidate will show poor solubility at room temperature and complete dissolution upon heating.

Q3: What are the most likely impurities I should be trying to remove?

A3: Based on common synthetic routes, the most probable impurities include:

  • Unreacted 2-chloro-6-fluoroquinoline-3-carbaldehyde: This is the direct precursor and is more non-polar than the alcohol product.

  • Starting materials from the quinoline synthesis: Depending on the method (e.g., Friedländer, Combes, Conrad-Limpach), these could include substituted anilines and β-dicarbonyl compounds.[5][6][7]

  • Side-products from the Vilsmeier-Haack reaction: This can include various chlorinated and formylated intermediates.[1]

Q4: What analytical techniques should I use to assess the purity of my final product?

A4: The purity of this compound should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities with distinct signals.[8][9]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the hydroxyl (-OH) group.[8]

IV. Experimental Protocols & Data

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. A mixture of ethanol and water or ethyl acetate and hexanes is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the more polar solvent of a pair) dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: If using a solvent pair, add the less polar solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the more polar solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Use TLC to determine an optimal eluent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system should give the product an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Table 1: Common Solvents for Purification

SolventPolarity IndexBoiling Point (°C)Notes
Hexanes0.169Good non-polar solvent for solvent pairs.
Toluene2.4111Useful for recrystallizing aromatic compounds.
Dichloromethane3.140Good for dissolving a wide range of compounds; often used in chromatography.
Ethyl Acetate4.477A common polar component in chromatography eluents and a good recrystallization solvent.
Acetone5.156A versatile polar solvent.
Ethanol5.278A common polar solvent for recrystallization, often used with water.
Methanol6.665A very polar solvent; can be used in chromatography for highly polar compounds.
Water10.2100Used as an anti-solvent with polar organic solvents for recrystallization.

V. Visualizing the Workflow

Purification Strategy Workflow

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check_1 Purity Assessment (TLC, NMR) Recrystallization->Purity_Check_1 Column Column Chromatography Purity_Check_2 Purity Assessment (TLC, HPLC, NMR) Column->Purity_Check_2 Purity_Check_1->Column Purity Not OK Pure_Product Pure Product Purity_Check_1->Pure_Product Purity OK Purity_Check_2->Pure_Product Purity OK Repurify Re-purify Purity_Check_2->Repurify Purity Not OK Repurify->Column

Caption: A general workflow for the purification of this compound.

Troubleshooting Decision Tree for Recrystallization

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem What is the issue? Start->Problem Oiling_Out Product Oils Out Problem->Oiling_Out Oiling Low_Yield Low Yield Problem->Low_Yield Yield No_Crystals No Crystals Form Problem->No_Crystals No Crystals Sol_Too_Good Solvent too polar? Cooling too fast? Oiling_Out->Sol_Too_Good Too_Much_Solvent Too much solvent used? Low_Yield->Too_Much_Solvent Too_Little_Solute Solution too dilute? No_Crystals->Too_Little_Solute Use_Less_Polar Use less polar solvent or solvent pair. Cool slowly. Sol_Too_Good->Use_Less_Polar Yes Evaporate Evaporate some solvent and re-cool. Too_Much_Solvent->Evaporate Yes Concentrate Concentrate solution. Too_Little_Solute->Concentrate Yes Scratch Scratch flask walls or add seed crystal. Too_Little_Solute->Scratch No

Caption: A decision tree for troubleshooting common recrystallization problems.

VI. References

  • Conrad-Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. (1979). Journal of the Chemical Society, Perkin Transactions 1, 3206. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube. [Link]

  • Synthesis of 2-chloroquinoline-3-carbaldehydes and... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved January 22, 2026, from [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR), 4(11), 1853-1855. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Journal of the Chinese Chemical Society, 65(11), 1251-1279. [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2023). MDPI. [Link]

  • CN110156675B - Synthesis method of quinoline compound containing sulfonyl. (n.d.). Google Patents. Retrieved January 22, 2026, from

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. (2023). Journal of Applied Bioanalysis, 9(3). [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • (2-Chloro-6-methylquinolin-3-yl)methanol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1979). Journal of Chemical Education, 56(10), 683. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(40), 23793-23817. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2019). Journal of the Chinese Chemical Society, 66(4), 347-376. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 22, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2008). Molecules, 13(6), 1259-1267. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2020). ResearchGate. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2016). Journal of Heterocyclic Chemistry, 53(4), 1145-1151. [Link]

  • (2-Chloro-6-methylquinolin-3-yl)methanol. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1618. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (2022). AIP Conference Proceedings, 2394(1), 020038. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2013). Pharmaceutical Technology, 37(10). [Link]

  • How To Choose Solvent System For Column Chromatography? (2023, November 16). YouTube. [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Organic & Biomolecular Chemistry, 21(30), 6123-6143. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series, 3(2), 1-10. [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved January 22, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (2004). In Organic Reactions. John Wiley & Sons, Inc. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2023, August 2). Zhanghua. [Link]

  • Recrystallization Question: Choosing Best Solvent. (2021, September 28). Reddit. [Link]

  • Crystallization Solvents.pdf. (n.d.). University of California, Irvine. [Link]

  • Quinoline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. Retrieved January 22, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (2004). Organic Reactions. [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2008). Journal of Physical Organic Chemistry, 21(11), 996-1004. [Link]

  • Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2022). Frontiers in Chemistry, 10, 987391. [Link]

  • 2-Chloro-6-fluoroquinoline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

How to improve the solubility of (2-Chloro-6-fluoroquinolin-3-yl)methanol in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Chloro-6-fluoroquinolin-3-yl)methanol

A Guide to Improving Aqueous Solubility for Research & Development

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffers. As Senior Application Scientists, we have compiled this information based on established physicochemical principles and field-proven formulation strategies to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing very low solubility of this compound in my standard phosphate-buffered saline (PBS). Why is this happening?

A1: The poor aqueous solubility of this compound is anticipated based on its molecular structure. Several factors contribute to this:

  • Aromatic Quinoline Core: The core structure is a fused aromatic system (benzene fused to a pyridine ring), which is inherently hydrophobic (lipophilic).[1]

  • Halogen Substituents: The chloro and fluoro groups further increase the molecule's lipophilicity, reducing its affinity for polar solvents like water.

  • Crystal Lattice Energy: As a solid, the compound's molecules are arranged in a crystal lattice. The energy required to break this lattice and solvate the individual molecules can be substantial, leading to low solubility.[2]

The molecule does possess a polar hydroxyl (-CH2OH) group and a nitrogen atom in the quinoline ring, which can participate in hydrogen bonding. However, the influence of the large, nonpolar scaffold generally dominates, leading to its classification as a poorly water-soluble compound.

Q2: Can I improve the solubility by adjusting the pH of my buffer? This seems like the simplest approach.

A2: Yes, pH adjustment is the most effective and highly recommended initial strategy for this class of compounds.

The Scientific Rationale (Causality): The nitrogen atom in the quinoline ring is weakly basic.[3][4] In an acidic environment (i.e., at a pH below the compound's pKa), this nitrogen will become protonated, forming a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[5][6] The Henderson-Hasselbalch equation governs this equilibrium.

This protocol will help you create a pH-solubility profile for your compound.

  • Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.4).

  • Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO or ethanol (e.g., 10-50 mM). This ensures accurate dispensing of the compound.

  • Equilibration: Add a small, known amount of the compound (either as a solid or a small aliquot of the organic stock) to each buffer to create a supersaturated suspension. The final concentration of the organic solvent should be kept to a minimum (<1-2%) to avoid co-solvent effects.

  • Incubation: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. You should observe a significant increase in solubility as the pH decreases. The optimal pH will be the lowest value that is compatible with your downstream experiment and provides the desired concentration.

Trustworthiness Check: Always visually inspect your final solution for any signs of precipitation or cloudiness before use. The stability of the solubilized compound at the chosen pH should be confirmed over the time course of your experiment.[7]

Q3: The low pH required for solubility is not compatible with my cell-based assay. What are my other options?

A3: If pH modulation is not feasible, the next strategies to consider are the use of co-solvents, surfactants, or cyclodextrins. It is crucial to validate the compatibility of these excipients with your specific experimental system.

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for dissolving lipophilic compounds like this compound.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)[10]

  • Glycerol

Considerations:

  • Toxicity: Co-solvents can be toxic to cells, especially at higher concentrations. It is critical to determine the maximum tolerable concentration in your specific assay by running vehicle controls.

  • Precipitation: A drug dissolved in a high percentage of co-solvent may precipitate when further diluted into an aqueous buffer or cell culture medium.[9] Always make the final dilution immediately before use and inspect for clarity.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[11] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, significantly increasing their apparent solubility in the buffer.[12][13]

Commonly Used Surfactants:

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Sodium dodecyl sulfate (SDS) - Note: SDS is a harsh, denaturing surfactant and is generally not suitable for cell-based assays but can be used in biochemical assays.

  • Pluronic® F-68

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can form "inclusion complexes" with poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule, thereby increasing its solubility in water.[16][17] This is a widely used and effective method in pharmaceutical formulations.[]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Often preferred due to its higher solubility and lower toxicity compared to native β-CD.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

Systematic Workflow & Data Summary

To approach this challenge logically, we recommend the following workflow.

G cluster_start cluster_ph Primary Approach: pH Modification cluster_excipients Secondary Approaches: Excipients cluster_validation Final Validation start Compound (2-Chloro-6-fluoro quinolin-3-yl)methanol ph_test Perform pH-Solubility Profile (Protocol 1) start->ph_test ph_check Is required pH compatible with assay? ph_test->ph_check cosolvent Test Co-solvents (e.g., DMSO, EtOH, PEG400) ph_check->cosolvent No validation Confirm physical stability (no precipitation over time) ph_check->validation Yes surfactant Test Surfactants (e.g., Tween 80) cosolvent->surfactant cosolvent->validation cyclodextrin Test Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin surfactant->validation cyclodextrin->validation assay_control Run vehicle control in final assay validation->assay_control success Proceed with Experiment assay_control->success

Caption: A recommended workflow for troubleshooting and optimizing the solubility of the target compound.

StrategyMechanism of ActionTypical Starting Conc.ProsCons
pH Adjustment Protonation of the quinoline nitrogen to form a more soluble salt.[5]pH 2.0 - 6.0Simple, inexpensive, highly effective for weak bases.May not be compatible with biological assays; risk of compound degradation at extreme pH.
Co-solvents Reduces the polarity of the aqueous solvent system.[8]1-10% v/vEffective for many compounds; simple to prepare.Potential for cytotoxicity; drug may precipitate upon dilution.[10]
Surfactants Micellar encapsulation of the hydrophobic drug molecule above the CMC.[19]0.1 - 2% w/vHigh solubilization capacity; relatively low concentrations needed.Can interfere with some assays; potential for cell lysis at high concentrations.
Cyclodextrins Formation of a water-soluble inclusion complex.[14][16]1-10% w/v (10-50 mM)Generally low toxicity (esp. HP-β-CD); high solubilization capacity.Can be more expensive; may interact with other formulation components.

Mechanistic Visualizations

Caption: Encapsulation of a hydrophobic drug within the core of a surfactant micelle.

G cluster_complex Inclusion Complex Formation cluster_cd cluster_result drug Drug Molecule plus + cd_outer Hydrophilic Exterior cd Hydrophobic Cavity arrow complex_cd complex_drug Drug

Caption: A drug molecule entering the hydrophobic cavity of a cyclodextrin.

References

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180. Link

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmacy & Bioallied Sciences, 2(2), 72–79. Link

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research. Link

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Link

  • Singh, N., & Kumar, A. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Link

  • Mark, T. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Link

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 547-559. Link

  • Creative Proteomics. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Creative Proteomics. Link

  • Maltesen, M. J., & van de Weert, M. (2011). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. Link

  • Ashland. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Ashland. Link

  • Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry & Research. Link

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology & Innovation. Link

  • BenchChem. (2025). Addressing solubility problems with quinoline-4-carboxylic acid derivatives. BenchChem. Link

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Solubility of Things. Link

  • Goud, N. R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids, 407, 125028. Link

  • Sharma, D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Polymers, 14(18), 3831. Link

  • Muselík, J., et al. (2016). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech, 17(3), 646–654. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. BenchChem. Link

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Link

  • Singh, A., et al. (2022). Synthesis of Quinoline and its Derivatives using various Name Reactions: An Overview. IIP Series. Link

  • Pharmapproach. (2024). Enhancing solubility and stability of poorly soluble drugs. Pharmapproach. Link

  • Pharma Excipients. (2022). How to improve topical formulations of poorly-water soluble APIs. Pharma Excipients. Link

  • Ebeling, M., et al. (2017). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Drug Development and Industrial Pharmacy, 43(11), 1866-1874. Link

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 05(06), 199-204. Link

  • Manchare, M. (2014). solubility enhancement -by pH change & complexation. SlideShare. Link

  • Patel, J., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Link

  • Al-Ghananeem, A. M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1549. Link

  • Shinde, G., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-82. Link

  • Gao, Y., et al. (2012). Microenvironmental pH Modulation Based Release Enhancement of a Weakly Basic Drug from Hydrophilic Matrices. AAPS PharmSciTech, 13(4), 1151–1159. Link

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluoroquinoline. PubChem Compound Database. Link

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. PubChem Compound Database. Link

  • ChemicalBook. (2023). 2-CHLORO-6-FLUORO-3-METHYLQUINOLINE. ChemicalBook. Link

  • Smolecule. (2023). Buy (2-chloro-6-methylquinolin-3-yl)methanol. Smolecule. Link

  • ChemicalBook. (n.d.). (2-Chloro-3-pyridinyl)methanol. ChemicalBook. Link

  • National Center for Biotechnology Information. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. PubMed Central. Link

  • National Center for Biotechnology Information. (2010). (2-Chloro-6-methyl-quinolin-3-yl)methanol. PubMed. Link

  • Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene. Wikipedia. Link

Sources

Technical Support Center: Navigating the Stability of Quinoline Compounds in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline compounds. This guide is designed to provide you with in-depth, field-proven insights into addressing the common stability challenges encountered when working with these versatile heterocyclic scaffolds in solution. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust, self-validating experiments.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here, we address the most common initial hurdles researchers face when preparing and handling quinoline compound solutions.

Q1: My freshly prepared aqueous solution of a quinoline derivative has a yellow/brown tint. Is this normal, and what does it indicate?

A: A distinct color change, particularly the appearance of a yellow or brown hue, is a strong indicator of chemical degradation. Quinoline scaffolds, especially derivatives like 2-Hydroxyquinoline, are known to be sensitive to light and oxidation.[1] This discoloration often results from the formation of oxidized species or other degradation products. The quinoline ring itself is relatively resistant to oxidation, but substituents can significantly alter its reactivity.[2]

Causality: The lone pair of electrons on the nitrogen atom can participate in resonance, but the overall ring system can be susceptible to oxidative attack, especially under conditions of light exposure or in the presence of trace metal ions. This can lead to the formation of N-oxides or hydroxylated species, which may be colored.

Immediate Action:

  • Confirm that your starting material is of high purity and the correct color.

  • Prepare a fresh solution, this time taking precautions to minimize exposure to light and oxygen.

Q2: I'm struggling to dissolve my quinoline compound in an aqueous buffer. What can I do to improve its solubility?

A: This is a very common issue, as the fused aromatic ring system of quinoline lends it a hydrophobic character. For instance, 2-Hydroxyquinoline is only slightly soluble in water.[1] The solubility of quinoline derivatives is highly dependent on pH and the specific functional groups present.[1][3]

Troubleshooting Steps:

  • pH Adjustment:

    • For Basic Quinolines: The nitrogen atom in the quinoline ring is basic. In acidic solutions, it can be protonated to form a more soluble salt.[1][4] Carefully adding dilute acid (e.g., HCl) to lower the pH can significantly enhance solubility.

    • For Phenolic Quinolines: If your compound has a hydroxyl group (e.g., 8-hydroxyquinoline), it can be deprotonated in alkaline conditions to form a more soluble phenoxide salt.[4]

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent can disrupt the hydrogen bonding network of water and improve the solvation of the hydrophobic quinoline core.[1]

    • Recommended Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), or N,N-Dimethylformamide (DMF) are commonly used. Start with a low percentage (e.g., 1-5%) and gradually increase as your experimental system allows.

  • Gentle Heating: In some cases, gentle warming and sonication can help dissolve the compound. However, be cautious, as elevated temperatures can also accelerate degradation.[1]

Self-Validation: After achieving dissolution, always verify the stability of your compound in the chosen solvent system. A change in pH or the addition of a co-solvent can sometimes introduce new stability issues.

Q3: I'm observing new peaks in my HPLC chromatogram after storing my quinoline solution for a short period. What are these, and how can I prevent their formation?

A: The appearance of new, unexpected peaks in a stability-indicating HPLC analysis is a classic sign of degradation.[1] Quinolines can degrade through several pathways, with oxidation and photodegradation being the most common in solution.

Causality & Identification: These new peaks likely represent degradation products such as hydroxylated quinolines, N-oxides, or products of ring opening. For example, a common initial step in the degradation of quinoline itself is the formation of 2-hydroxyquinoline (2-quinolinone).[5][6][7]

Prevention Strategy: A multi-faceted approach is required to ensure the stability of your quinoline solutions.

ParameterRecommendationRationale
pH Control Use a buffered solution within a stable pH range (typically determined experimentally). For many applications, a pH between 7.0 and 8.0 is a good starting point.[1]pH can catalyze hydrolysis and other degradation reactions. A buffer resists pH fluctuations.
Light Protection Always store solutions in amber vials or wrap containers in aluminum foil.[1]Many quinoline derivatives are light-sensitive and can undergo photodegradation.
Temperature Store stock solutions refrigerated (2-8°C) for short-to-medium term storage. For long-term storage, consider freezing at -20°C or -80°C.[1]Lower temperatures slow down the kinetics of chemical degradation reactions.
Inert Atmosphere For maximum stability, especially for long-term storage or with particularly sensitive compounds, prepare solutions with de-gassed solvents and store under an inert atmosphere (e.g., nitrogen or argon).[1]This minimizes the risk of oxidation by removing dissolved oxygen from the solution.

Section 2: Troubleshooting Guide - Deeper Dive

This section provides a structured approach to diagnosing and resolving more complex stability issues.

Issue: Rapid Degradation Observed Even with Standard Precautions

If you've implemented the basic storage and handling procedures from the FAQ section but still observe significant degradation, a more systematic investigation is warranted. This workflow will help you identify the primary stress factor.

G A Start: Significant Degradation Observed B Prepare 4 Aliquots of Fresh Solution A->B C Aliquot 1: Standard Conditions (Amber vial, 4°C) B->C D Aliquot 2: Light Stress (Clear vial, Room Temp, Light Exposure) B->D E Aliquot 3: Thermal Stress (Amber vial, 40°C) B->E F Aliquot 4: Oxidative Stress (Clear vial, H2O2 spike, Room Temp) B->F G Analyze all aliquots by HPLC at T=0 and T=24h F->G H Compare Degradation Profiles G->H I Greatest degradation in Aliquot 2? H->I Evaluate J Greatest degradation in Aliquot 3? I->J No L Implement Strict Photoprotection I->L Yes K Greatest degradation in Aliquot 4? J->K No M Optimize Storage Temperature (e.g., -20°C) J->M Yes N Use De-gassed Solvents / Inert Atmosphere K->N Yes

Caption: Troubleshooting workflow for identifying the primary cause of quinoline compound degradation.

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for essential stability assessment experiments.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the quinoline compound under various stress conditions to identify likely degradation products, understand degradation pathways, and validate the stability-indicating nature of your analytical method. This is a crucial step in drug development and is guided by regulatory frameworks like the FDA's Q1B guidelines for photostability.[8]

Materials:

  • Your quinoline compound

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated photostability chamber or light source

  • Temperature-controlled oven

  • HPLC system with a suitable detector (e.g., DAD/PDA)[9][10]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your quinoline compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.To assess stability in acidic environments.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.To assess stability in alkaline environments. Quinine sulphate, for example, is sensitive to both acid and alkali stress.[11]
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.To evaluate susceptibility to oxidation.
Thermal Stress Store 2 mL of the stock solution in an oven at 60°C for 48 hours, protected from light.To determine the effect of elevated temperature on stability.
Photostability Expose 2 mL of the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A dark control wrapped in aluminum foil should be stored alongside.To assess degradation due to light exposure.[8]
  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation product peaks.[9]

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound in each condition.

    • Examine the chromatograms for the appearance of new peaks. Use a PDA detector to assess peak purity and compare the UV spectra of the parent and degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the active pharmaceutical ingredient (API) from its degradation products and any potential impurities.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Column (e.g., C18, 5µm, 150x4.6mm) B Screen Mobile Phases (e.g., ACN/Water, MeOH/Water) A->B C Run Gradient Elution (5% to 95% Organic) B->C D Analyze Stressed Samples (from Forced Degradation) C->D E Poor Resolution? D->E F Adjust Gradient Slope E->F Yes J Good Resolution Achieved E->J No G Modify Mobile Phase pH (e.g., add TFA, Formic Acid) F->G H Change Organic Modifier (ACN vs MeOH) G->H I Test Different Column Chemistry H->I I->D Re-analyze K Validate Method (Specificity, Linearity, Accuracy, Precision) J->K L Method Ready for Stability Studies K->L

Caption: Workflow for developing a stability-indicating HPLC method for quinoline compounds.

References

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Retrieved from [Link]

  • Gautam, N., & Singh, T. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
  • Johansen, S. S., et al. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Environmental Toxicology and Chemistry, 16(8), 1568-1575.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. PharmaGuideline. Retrieved from [Link]

  • Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Sun, J., et al. (2014). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Applied Microbiology and Biotechnology, 98(7), 3235-3244.
  • Vega, M. C., & Rodriguez, J. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Solution Chemistry, 48(4), 524-536.

Sources

Technical Support Center: Strategic Minimization of Side-Product Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming common challenges in classical quinoline synthesis. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested solutions to frequently encountered issues. Here, we move beyond simple protocols to explain the underlying chemical principles governing side-product formation, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: The Skraup Synthesis: Taming a Powerful Reaction

The Skraup synthesis is a robust method for producing quinolines, but its highly exothermic nature can lead to significant challenges, primarily the formation of tar and a reduction in yield.[1]

Frequently Asked Questions (FAQs): Skraup Synthesis

Q1: My Skraup reaction is incredibly vigorous and hard to manage, often resulting in a dark, unworkable tar. What's causing this, and how can I control it?

A1: The core issue is the reaction's potent exothermicity.[2] The dehydration of glycerol to acrolein, catalyzed by concentrated sulfuric acid, is highly energetic.[3] This, combined with the subsequent Michael addition of aniline and cyclization, can create localized hot spots, accelerating the polymerization of the reactive acrolein intermediate into tar.[1]

To mitigate this, a multi-faceted approach is necessary:

  • Employ a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid is a classic and effective strategy.[2] Ferrous sulfate is believed to act as an oxygen carrier, facilitating a smoother, more controlled oxidation and extending the reaction over a longer period.[4]

  • Controlled Reagent Addition: The dropwise addition of concentrated sulfuric acid to the cooled reaction mixture is paramount. This allows for the gradual generation of heat, which can be effectively dissipated.

  • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to maintain a homogenous mixture and prevent the formation of localized areas of high temperature.[1]

Q2: Despite controlling the initial exotherm, my final product is a black, tarry substance that is difficult to purify. How can I minimize tar formation throughout the reaction?

A2: Tar formation is a persistent issue stemming from the harsh acidic and oxidizing conditions that promote polymerization.[2] Beyond managing the initial exotherm, consider the following:

  • Temperature Optimization: While the reaction requires heat to proceed to completion, excessive temperatures should be avoided. A gentle initial heating to start the reaction, followed by removal of the heat source during the main exothermic phase, is a prudent approach.[2]

  • Purification Strategy: It is common for the crude product of a Skraup synthesis to be a dark, viscous liquid. Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[1]

Troubleshooting Guide: Skraup Synthesis
Problem Potential Cause Suggested Solution Scientific Rationale
Runaway Reaction Rapid, uncontrolled exotherm.Add FeSO₄ or boric acid.[2] Slow, controlled addition of H₂SO₄ with cooling.[2]Moderators smooth the reaction profile.[4] Controlled addition prevents rapid heat accumulation.
Excessive Tar Formation Polymerization of acrolein intermediate due to high heat and acidity.[1]Use a moderating agent.[2] Maintain the lowest effective reaction temperature.[2]Reduces localized overheating and slows polymerization kinetics.
Low Yield Loss of material due to violent reaction.[4] Incomplete reaction.Implement control measures for exotherm. Ensure sufficient heating after the initial vigorous phase.Prevents material ejection. Drives the final cyclization and oxidation steps to completion.
Experimental Protocol: Controlled Skraup Synthesis of Quinoline
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Charging Reagents: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Cooling: Immerse the flask in an ice-water bath.

  • Acid Addition: Begin vigorous stirring and add concentrated sulfuric acid dropwise via the dropping funnel, maintaining the internal temperature below a designated threshold.

  • Initiation: After the addition is complete, remove the ice bath and gently heat the mixture.

  • Reflux: Once the exothermic reaction begins, remove the heat source. If the reaction becomes too vigorous, re-cool the flask. After the main exotherm subsides, heat the mixture to reflux for 3-4 hours.[2]

  • Work-up: Allow the mixture to cool, then carefully pour it into a large volume of cold water.

  • Neutralization & Purification: Make the solution alkaline with concentrated sodium hydroxide solution. The crude quinoline can then be purified by steam distillation.[4]

Section 2: The Doebner-von Miller Synthesis: Preventing Polymerization

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones.[5] The most significant side reaction is the acid-catalyzed polymerization of these carbonyl compounds.[6]

Frequently Asked Questions (FAQs): Doebner-von Miller Synthesis

Q1: My Doebner-von Miller reaction consistently produces a large amount of polymer, resulting in a low yield of the desired quinoline. How can I prevent this?

A1: The primary cause of low yields is the polymerization of the α,β-unsaturated carbonyl starting material under the strong acidic conditions required for the reaction.[6] The most effective strategy to combat this is to physically separate the bulk of the carbonyl compound from the highly acidic aqueous phase.

  • Biphasic Solvent System: Employing a two-phase system, such as water-toluene, is highly recommended. The aniline is dissolved in the aqueous acid, while the α,β-unsaturated carbonyl compound resides primarily in the organic phase. This minimizes its contact with the high concentration of acid, thus suppressing polymerization.[6]

  • Gradual Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline ensures that its concentration remains low at any given time, favoring the desired reaction pathway over self-polymerization.[6]

Q2: I've isolated my product, but I suspect it's contaminated with a dihydroquinoline intermediate. How can I confirm this and resolve the issue?

A2: Incomplete oxidation of the initially formed dihydroquinoline is a common issue. This can be due to an insufficient amount of the oxidizing agent or suboptimal reaction conditions for the oxidation step.

  • Confirmation: The presence of the dihydroquinoline can be monitored by TLC, GC-MS, or ¹H NMR (disappearance of aromatic signals and appearance of aliphatic signals in the heterocyclic ring).

  • Resolution:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene, arsenic acid).[6]

    • Post-Reaction Oxidation: If the dihydroquinoline is present in the final product, it can often be oxidized in a separate step using an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[6]

Workflow for Minimizing Polymerization in Doebner-von Miller Synthesis

G cluster_0 Reaction Setup cluster_1 Controlled Reaction cluster_2 Outcome A Aniline in Aqueous Acid (e.g., HCl) C Heat Aniline Solution to Reflux A->C B α,β-Unsaturated Carbonyl in Organic Solvent (e.g., Toluene) D Slow, Dropwise Addition of Carbonyl Solution B->D C->D Initiate Reaction E Maintain Reflux D->E G Polymeric Byproducts (Minimized) D->G Suppressed Pathway (Low Carbonyl Concentration) F Desired Quinoline Product (High Yield) E->F Favored Pathway

Caption: Biphasic approach to minimize polymerization.

Section 3: The Combes and Friedländer Syntheses: Mastering Regioselectivity

Both the Combes and Friedländer syntheses are powerful methods for preparing substituted quinolines. However, when using unsymmetrical ketones or β-diketones, controlling the regioselectivity of the cyclization can be a significant challenge.[7]

Frequently Asked Questions (FAQs): Combes & Friedländer Syntheses

Q1: I'm using an unsymmetrical β-diketone in a Combes synthesis and obtaining a mixture of two regioisomers. How can I favor the formation of one over the other?

A1: Regioselectivity in the Combes synthesis is a delicate interplay of steric and electronic factors on both the aniline and the β-diketone.[8] The acid-catalyzed cyclization is the rate-determining and selectivity-determining step.

  • Steric Hindrance: Increasing the steric bulk of one of the substituents on the β-diketone will generally direct the cyclization to occur at the less hindered carbonyl group.[8]

  • Electronic Effects: The electronic nature of substituents on the aniline also plays a crucial role. Electron-donating groups (like methoxy) on the aniline can favor the formation of certain isomers, while electron-withdrawing groups (like chloro or fluoro) can favor the alternative regioisomer.[8]

  • Catalyst Choice: The choice of acid catalyst can influence the outcome. While sulfuric acid is traditional, polyphosphoric acid (PPA) or its esters (PPE) have been shown to be effective and can alter the isomeric ratio.[8]

Q2: My Friedländer synthesis is suffering from low yield, and I suspect an aldol side reaction is the culprit. How can I prevent this?

A2: The self-condensation of the ketone starting material via an aldol reaction is a common competing pathway, especially under basic conditions.[9]

  • Use of Imines: A clever strategy is to pre-form the imine of the o-aminoaryl aldehyde or ketone. This protects the carbonyl group from participating in an aldol reaction and directs the subsequent cyclization.[9]

  • Catalyst and Solvent Optimization: Modern methods often employ milder catalysts, such as ionic liquids or even catalyst-free conditions in water at elevated temperatures, which can significantly reduce side reactions.[10] The choice of a non-polar solvent for base-mediated reactions can also be beneficial.

Decision Tree for Improving Regioselectivity in Combes Synthesis

G Start Poor Regioselectivity in Combes Synthesis Q1 Is one carbonyl of the β-diketone sterically hindered? Start->Q1 A1_Yes Cyclization should favor the less hindered side. Is it still a problem? Q1->A1_Yes Yes A1_No Modify β-diketone: Increase steric bulk on one side. Q1->A1_No No Q2 Modify Aniline Substituents A1_Yes->Q2 Yes Result Improved Regioselectivity A1_No->Result Q3 Change Acid Catalyst Q2->Q3 Still problematic Q2->Result Effective Q3->Result

Caption: Troubleshooting regioselectivity in Combes synthesis.

References

  • Preparation and Properties of Quinoline. (n.d.). Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 22, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 22, 2026, from [Link]

  • Clarke, H. T., & Davis, A. W. (n.d.). QUINOLINE. Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922). Retrieved January 22, 2026, from [Link]

  • Taddese, S., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(37), 22003–22037. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 22, 2026, from [Link]

  • All About Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Scaling Up (2-Chloro-6-fluoroquinolin-3-yl)methanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and process chemists. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges you may face when transitioning the synthesis of (2-Chloro-6-fluoroquinolin-3-yl)methanol from bench-scale to pilot or manufacturing scale. This resource is built from field experience and foundational chemical principles to help you troubleshoot common issues and optimize your process for robustness and efficiency.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of this compound and its precursors.

Q1: What is the most common and scalable synthetic route to this compound?

The most industrially viable route is a two-step process. It begins with the Vilsmeier-Haack reaction using a substituted acetanilide, followed by a selective reduction of the resulting aldehyde.

  • Step 1: Vilsmeier-Haack Cyclization. N-(4-fluorophenyl)acetamide is reacted with a Vilsmeier reagent (typically formed in-situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to yield the key intermediate, 2-Chloro-6-fluoroquinoline-3-carbaldehyde. This reaction is a powerful method for constructing the quinoline core and installing the necessary functional groups in a single transformation.[1]

  • Step 2: Selective Aldehyde Reduction. The intermediate, 2-Chloro-6-fluoroquinoline-3-carbaldehyde, is then reduced to the target alcohol, this compound. Sodium borohydride (NaBH₄) is a common and cost-effective reagent for this step.[2]

Below is a workflow diagram illustrating this synthetic pathway.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Selective Reduction Start N-(4-fluorophenyl)acetamide Intermediate 2-Chloro-6-fluoroquinoline-3-carbaldehyde Start->Intermediate Cyclization & Formylation Reagents1 1. DMF, POCl₃ (0-5°C) 2. Heat (60-90°C) Reagents1->Intermediate Product This compound Intermediate->Product Reduction Reagents2 NaBH₄ Methanol or Ethanol Reagents2->Product

Caption: Overall synthetic workflow for this compound.

Q2: What are the primary safety concerns during scale-up?

The Vilsmeier-Haack reaction is the most hazardous step. The reaction of POCl₃ with DMF is highly exothermic and generates corrosive HCl gas. On a large scale, inadequate temperature control can lead to a dangerous thermal runaway. A thorough process safety review, including hazard and operability (HAZOP) studies and reaction calorimetry, is essential before attempting this at scale. Ensure proper ventilation and use appropriate personal protective equipment (PPE).

Q3: How stable is the final product, this compound?

This compound is a stable crystalline solid under standard storage conditions (cool, dry, dark). However, it is a functionalized alcohol and may be sensitive to strong oxidizing agents. The chloro-substituent on the quinoline ring is generally stable but can be susceptible to nucleophilic displacement under harsh conditions (e.g., high temperature with strong nucleophiles), which should be avoided during downstream processing.

Troubleshooting Guide

This guide provides direct answers to specific experimental problems you may encounter during the synthesis and scale-up.

Problem 1: Low Yield or Stalled Vilsmeier-Haack Reaction (Step 1)

Question: My synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde is giving poor yields (<50%) and TLC analysis shows significant unreacted starting material, even after extended reaction times. What's going wrong?

Answer: This is a common issue often related to the formation and reactivity of the Vilsmeier reagent or the reaction conditions. Here are the primary causes and solutions:

  • Cause A: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the reagent and inhibit the reaction.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous grade DMF and freshly distilled POCl₃. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Cause B: Incorrect Reagent Stoichiometry or Addition Order. The ratio of POCl₃ to DMF is critical for efficient reagent formation. An incorrect order of addition can also impact the reaction.

    • Solution: The established procedure involves the slow, dropwise addition of POCl₃ to chilled DMF (0-5 °C).[1] This order is crucial for controlled formation of the electrophilic iminium salt. A typical molar ratio is ~2-3 equivalents of POCl₃ per equivalent of acetanilide.[1]

  • Cause C: Insufficient Thermal Energy. While the initial mixing is exothermic, the subsequent cyclization and formylation require heating to proceed at a reasonable rate.

    • Solution: After the controlled addition of POCl₃ and the acetanilide, the reaction mixture must be heated. A temperature range of 60-90°C for several hours (4-16 hours) is typically required for the reaction to reach completion.[1][3] Monitor the reaction progress by TLC or HPLC.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMFActs as both solvent and reagent.
Reagents Freshly distilled POCl₃Purity is critical for reagent formation.
Temperature 0-5°C (addition), then 60-90°C (reaction)Controls initial exotherm, then drives the reaction to completion.[1]
Atmosphere Inert (N₂ or Ar)Prevents quenching of the Vilsmeier reagent by moisture.
Problem 2: Formation of Impurities and Tar during Vilsmeier-Haack Reaction

Question: My crude product from Step 1 is a dark, tarry material that is difficult to purify. What causes this and how can I minimize it?

Answer: Tar formation is characteristic of quinoline syntheses under harsh acidic conditions, often due to polymerization or side reactions at elevated temperatures.[4][5]

  • Cause A: Localized Hotspots (Poor Mixing). On a larger scale, inefficient stirring can lead to localized overheating where the exothermic reaction of POCl₃ and DMF is most concentrated, promoting byproduct formation.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing in larger reaction vessels. Maintain a controlled, slow addition rate of POCl₃ to the chilled DMF.

  • Cause B: Reaction Temperature is Too High. While heat is required, excessive temperatures can degrade the starting materials, intermediates, or the final product.

    • Solution: Optimize the reaction temperature carefully. Run small-scale experiments to find the minimum temperature required for a complete reaction within a practical timeframe. Do not exceed 90-100°C.

  • Cause C: Improper Work-up Procedure. The quenching process is critical. Uncontrolled quenching of the highly reactive mixture can generate significant heat and lead to product degradation.

    • Solution: The standard work-up involves pouring the cooled reaction mixture slowly into a large volume of crushed ice with vigorous stirring.[1] This dissipates heat effectively. The product often precipitates and can be isolated by filtration.

Problem 3: Incomplete Reduction or Side Reactions in Step 2

Question: During the reduction of the aldehyde to the alcohol, I'm observing either unreacted aldehyde or the formation of a dechlorinated byproduct. How can I improve selectivity and conversion?

Answer: This points to issues with the reducing agent's reactivity, stoichiometry, or the reaction conditions.

  • Cause A: Insufficient Reducing Agent. Standard stoichiometry may not be sufficient due to minor impurities or partial degradation of the reagent.

    • Solution: Use a slight excess of sodium borohydride (e.g., 1.1 to 1.5 equivalents). Ensure the NaBH₄ is fresh and has been stored properly to avoid loss of activity.

  • Cause B: Dechlorination Side Reaction. While NaBH₄ is generally mild, prolonged reaction times, elevated temperatures, or the use of a more powerful reducing agent (like LiAlH₄) can lead to the reduction of the C2-Cl bond, an unwanted side reaction.

    • Solution:

      • Use NaBH₄: It is the preferred reagent for this reduction due to its chemoselectivity.[2]

      • Control Temperature: Perform the reaction at a low temperature (0-10°C) by adding the NaBH₄ portion-wise to a solution of the aldehyde in a suitable solvent like methanol or ethanol.

      • Monitor Closely: Follow the reaction by TLC. Once the starting material is consumed, quench the reaction promptly to avoid over-reduction or other side reactions.

  • Cause C: Poor Solubility of the Aldehyde. The starting aldehyde may have limited solubility in the reaction solvent, leading to a slow, incomplete reaction.

    • Solution: Use a co-solvent system if necessary. A mixture of THF and methanol can sometimes improve solubility while being compatible with NaBH₄.

Below is a troubleshooting workflow for the reduction step.

G start Low Yield or Impurities in Reduction Step check_sm TLC shows unreacted starting material? start->check_sm check_impurity Mass spec shows de-chlorinated byproduct? check_sm->check_impurity No sol_reagent 1. Check NaBH₄ quality/age. 2. Increase stoichiometry to 1.2 eq. 3. Improve aldehyde solubility (co-solvent). check_sm->sol_reagent Yes sol_conditions 1. Lower reaction temp to 0°C. 2. Reduce reaction time. 3. Avoid stronger reducing agents. check_impurity->sol_conditions Yes end_ok Process Optimized check_impurity->end_ok No sol_reagent->end_ok sol_conditions->end_ok

Caption: Troubleshooting decision tree for the selective reduction step.

Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde (Step 1)

This protocol is adapted from established Vilsmeier-Haack procedures for quinoline synthesis.[1]

  • Setup: Equip a jacketed reactor with an overhead mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Chill the reactor jacket to 0-5°C.

  • Reagent Formation: Charge anhydrous DMF (5-10 volumes relative to the starting material) into the reactor. Begin stirring and slowly add phosphorus oxychloride (2.5 equivalents) via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir for 30 minutes at 0-5°C after the addition is complete.

  • Reaction: Add N-(4-fluorophenyl)acetamide (1.0 equivalent) portion-wise to the reactor, maintaining the internal temperature below 10°C.

  • Heating: Once the addition is complete, slowly heat the reaction mixture to 80-90°C. Monitor the reaction progress by TLC or HPLC (typically 6-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a vigorously stirred mixture of crushed ice and water (approx. 20-30 volumes). Slowly pour the reaction mixture into the ice water.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 1-2 hours. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethyl acetate or by column chromatography.

Protocol 2: Synthesis of this compound (Step 2)

This protocol is based on the selective reduction of similar quinoline aldehydes.[2]

  • Setup: Equip a reactor with a stirrer, temperature probe, and nitrogen inlet.

  • Dissolution: Charge the 2-Chloro-6-fluoroquinoline-3-carbaldehyde (1.0 equivalent) and methanol (10-15 volumes) into the reactor. Stir to dissolve/suspend the material and cool the mixture to 0-5°C.

  • Reduction: Add sodium borohydride (1.2 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: Stir the mixture at 0-10°C and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly add acetone to quench any excess NaBH₄. Then, carefully add water.

  • Isolation: The product often precipitates upon addition of water. If not, concentrate the mixture under reduced pressure to remove most of the methanol, which will induce precipitation. Collect the solid by filtration.

  • Purification: Wash the collected solid with water and dry under vacuum. The final product can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve high purity.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • ResearchGate. Synthesis of 2‐chloro‐6‐fluoroquinoline‐3‐carbaldehyde (170) using POCl3 as a catalyst. [Link]

  • Ali, M. A., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Organic Syntheses. Quinoline. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Choudhary, D., & Khokra, S. L. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
  • Khan, F. N., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7). [Link]

  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(3), 1336-1359. [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. [Link]

  • Reddy, T. J., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

Sources

Technical Support Center: Managing Photodegradation of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for managing the photodegradation of quinoline derivatives.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with quinoline derivatives. This resource provides in-depth, field-proven insights into identifying, managing, and preventing photodegradation during your experiments. Our goal is to ensure the integrity and reproducibility of your results by explaining the causality behind key experimental choices.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Fundamentals

Q1: What is photodegradation and why are quinoline derivatives particularly susceptible?

A1: Photodegradation is the chemical breakdown of a molecule caused by the absorption of light energy, primarily in the ultraviolet (UV) and visible spectra. Quinoline and its derivatives are heterocyclic aromatic compounds that often possess chromophores—parts of the molecule that absorb light. When these chromophores absorb photons, the molecule is elevated to an excited state, making it highly reactive.[1]

The degradation can occur through two primary pathways:

  • Direct Photolysis: The quinoline molecule itself absorbs a photon and undergoes a direct chemical transformation, such as ring cleavage or rearrangement.[2]

  • Indirect Photolysis: Other molecules in the solution (photosensitizers) absorb light and transfer the energy to the quinoline derivative or, more commonly, to oxygen, creating highly reactive oxygen species (ROS) like superoxide radicals (•O₂⁻) and hydroxyl radicals (•OH).[3][4][5] These radicals then attack the quinoline structure.

Studies have shown that for quinoline, ROS predominantly attack the pyridine ring, leading to the formation of intermediates like 2-quinolinone and 4-quinolinone.[3][4] This degradation compromises sample purity, reduces the concentration of the active compound, and can generate unknown, potentially interfering or toxic byproducts.[6][7] An aged quinoline sample exposed to light will often turn yellow and then brown, providing a visual cue of degradation.[8]

Q2: I'm seeing unexpected peaks in my HPLC analysis and my solution has a slight yellow tint. Could this be photodegradation?

A2: Yes, these are classic indicators of photodegradation.

  • Visual Changes: A color change is a common sign that the chemical structure of your compound has been altered.[8]

  • Chromatographic Changes: The appearance of new, smaller peaks alongside a decrease in the main peak of your parent compound strongly suggests the formation of degradation products.[9][10]

To confirm, you must run a control experiment. Prepare a fresh solution of your quinoline derivative and divide it into two aliquots. Wrap one aliquot completely in aluminum foil (the "dark control") and place it next to the unwrapped aliquot under your typical laboratory lighting conditions.[1] Analyze both samples by HPLC after a few hours or a full day. If the unwrapped sample shows new peaks and a reduced parent peak compared to the pristine dark control, photodegradation is the confirmed cause.

Section 2: Troubleshooting & Proactive Prevention

Q3: What immediate, practical steps can I take to protect my quinoline derivatives during routine lab work?

A3: Protecting photosensitive compounds relies on minimizing light exposure at every step. Integrate these practices into your standard workflow.

  • Use Protective Containers: Always store and handle quinoline solutions in amber glass vials or opaque containers.[11] Clear glass offers no protection from UV and visible light.

  • Work in Subdued Lighting: Avoid working in direct sunlight or under intense, direct overhead lighting. If possible, perform sensitive steps in a dimly lit area or a dark room.[11]

  • Utilize Light-Blocking Covers: When samples must be left on a benchtop (e.g., in an autosampler rack or during a reaction), cover them securely with aluminum foil.[11] Foil is an inexpensive and highly effective light barrier.

  • Minimize Exposure Time: Plan your experiments to reduce the duration that samples are exposed to light. Prepare solutions immediately before use rather than letting them sit out.

  • Consider Temperature: While light is the primary driver, degradation can be accelerated by heat. Store stock solutions at recommended low temperatures (e.g., 4°C or -20°C) and always use a dark control in experiments where temperature might be a factor.[12]

Q4: My experiments involve long incubation times under illumination. Are there advanced methods to prevent degradation?

A4: For experiments requiring light exposure, such as cell imaging or specific photochemical reactions, you need more robust protective measures.

  • Deoxygenate Your Solutions: Many photodegradation pathways are oxidative, driven by ROS.[5] Purging your solvent and the sample headspace with an inert gas like nitrogen or argon before sealing the container can significantly reduce degradation.[6]

  • Employ Photostabilizing Agents: The addition of antioxidants or other stabilizers can protect the primary compound. For example, ascorbic acid has been shown to prevent photobleaching in some applications.[11] However, you must validate that the stabilizer does not interfere with your assay or react with your quinoline derivative.

  • Use Solvent Choice to Your Advantage: The polarity and composition of the solvent can influence degradation rates. While highly dependent on the specific derivative, sometimes a change in solvent can alter the stability. Always perform preliminary stability tests when changing your formulation.

ObservationPotential Cause(s)Recommended Actions & Rationale
Yellowing of a solid compound Long-term storage under lab lightingStore the solid compound in an amber vial inside a cabinet. Weigh out samples in subdued light.
Drifting baseline in HPLC Degradation occurring in the autosamplerUse amber autosampler vials or cover the sample tray with a UV-blocking cover or aluminum foil.
Poor reproducibility between experiments Inconsistent light exposure during sample prepStandardize your workflow. Use a designated low-light area for preparation and keep samples covered.
Loss of biological activity Degradation of the active quinoline derivativeConfirm compound integrity with HPLC immediately before starting the biological assay. Implement all handling precautions.
Section 3: Formal Photostability Testing (ICH Q1B Guidelines)

Q5: I need to perform a formal photostability study for a drug development project. What are the requirements?

A5: Formal photostability testing is governed by the ICH Harmonised Tripartite Guideline Q1B .[13] This guideline provides a systematic approach to demonstrate that light exposure does not result in an unacceptable change in the drug substance or product.[13][14]

The core principle is to expose the sample to a standardized amount of visible and UV light, while simultaneously running a dark control to differentiate between thermal and light-induced degradation.[1]

The guideline requires exposure to a minimum illumination and energy level, which can be achieved through two primary methods:

ParameterMinimum Exposure LevelOption 1 Light SourceOption 2 Light Sources
Visible Light ≥ 1.2 million lux hoursA single source designed to produce a D65/ID65 standard output (e.g., Xenon or metal halide lamp).[6][13]A cool white fluorescent lamp.[13]
Near Ultraviolet (UVA) ≥ 200 watt hours / m²(Included in the D65/ID65 source). A filter may be required to remove radiation <320 nm.[13]A near UV fluorescent lamp with a spectral distribution from 320-400 nm.[13][15]

Q6: How should I structure a formal photostability study?

A6: The ICH Q1B guideline recommends a tiered, systematic approach. You only proceed to the next step if an unacceptable change is observed in the previous one.[13][15] An "unacceptable change" refers to significant degradation, changes in appearance, or any other alteration that would affect the quality, efficacy, or safety of the product.[6]

ICH_Workflow cluster_0 Step 1: Drug Substance cluster_1 Step 2: Drug Product (Unprotected) cluster_2 Step 3: Drug Product (Primary Packaging) cluster_3 Step 4: Drug Product (Market Packaging) A Test Drug Substance (Directly Exposed) B Test Drug Product (Exposed outside immediate pack) A->B Result1 Acceptable Change? B->Result1 C Test Drug Product (In immediate pack) Result2 Acceptable Change? C->Result2 D Test Drug Product (In marketing pack) Result3 Acceptable Change? D->Result3 Result1->C No End_Stable Product is Photostable Result1->End_Stable Yes Result2->D No End_Protected Packaging is Protective Result2->End_Protected Yes Result3->End_Protected Yes End_NotProtected Requires Reformulation or More Protective Pack Result3->End_NotProtected No Assessment_Workflow Start Start: New Quinoline Derivative Precaution Apply Standard Handling Precautions (Amber vials, subdued light, cover samples) Start->Precaution Observe Observe Instability? (Color change, extra peaks) Precaution->Observe Stable Continue with Standard Precautions Observe->Stable No Unstable Implement Advanced Protection (Deoxygenate, test stabilizers) Observe->Unstable Yes Regulatory Regulatory Submission Needed? Unstable->Regulatory Formal_Study Conduct Formal Photostability Study (ICH Q1B Protocol) Regulatory->Stable No Regulatory->Formal_Study Yes

Caption: Decision workflow for handling a new quinoline derivative.

Protocol 1: General Handling of Photosensitive Quinolines
  • Preparation of Workspace: Before handling the compound, dim the laboratory lights. Ensure you have amber vials, aluminum foil, and any necessary opaque containers readily available.

  • Weighing and Dissolution: Weigh the solid compound quickly and away from direct light sources. Dissolve the compound in the desired solvent within an amber volumetric flask or a clear flask wrapped in aluminum foil.

  • Sample Preparation: Prepare all dilutions and aliquots using amber vials or tubes. If using multi-well plates for assays, prepare them in subdued light and immediately cover with a foil lid or a dark plate sealer.

  • Instrumentation: If using an HPLC or plate reader, use the instrument's built-in covers. For extended runs, ensure the autosampler compartment is inherently light-blocking or cover the sample rack. [16]5. Storage: Store all stock solutions and intermediates in amber, tightly sealed containers at the appropriate temperature, clearly labeled with the compound name, concentration, date, and a "Photosensitive" warning.

Protocol 2: Confirmatory Photostability Testing (ICH Q1B)

This protocol outlines the setup for a confirmatory study on a drug substance.

  • Sample Preparation:

    • Place a thin layer of the solid quinoline derivative (not more than 3 mm deep) into a chemically inert, transparent container (e.g., a quartz or glass petri dish). [7][17] * Prepare a solution of the compound in a relevant solvent in a transparent, inert container.

    • Prepare identical "dark control" samples for both the solid and solution. Wrap these controls completely in a double layer of aluminum foil to ensure they are fully protected from light. [1]2. Exposure Setup:

    • Place the unwrapped (test) and wrapped (dark control) samples in a calibrated photostability chamber that conforms to either ICH Q1B Option 1 or Option 2 specifications. [13][18] * Position the samples to ensure uniform illumination.

    • Monitor the total light and UVA energy exposure using a calibrated lux meter and radiometer, or a validated chemical actinometry system like quinine. [4][13]3. Execution:

    • Expose the samples until the minimum total exposure (1.2 million lux hours and 200 W·h/m²) is achieved.

    • Maintain a controlled temperature throughout the study to minimize thermal degradation. [18]4. Analysis:

    • At the end of the exposure period, retrieve all test and control samples.

    • Visually inspect for any changes in color or physical properties.

    • Analyze all samples using a pre-validated, stability-indicating HPLC method. [19][20]5. Evaluation:

    • Compare the chromatograms of the test samples to the dark controls.

    • Calculate the loss of the parent compound and quantify any major degradation products formed.

    • The change in the dark control represents any thermal degradation, while the additional change in the test sample is attributed to photodegradation.

References

  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Certified Laboratories. Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-55. [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. U.S. Department of Energy, Office of Scientific and Technical Information. [Link]

  • C&L Services. (2025). How does the light exposure affect the stability of cyanine raw material quinoline?[Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • Caron Scientific. FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. [Link]

  • ResearchGate. Proposed pathways for the photocatalytic degradation of quinoline. [Link]

  • MDPI. (2023). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. [Link]

  • ResearchGate. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. [Link]

  • YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • TU Delft Research Portal. Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and computational analysis. [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

  • ResearchGate. (2020). (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-8. [Link]

  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

  • Semantic Scholar. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. [Link]

  • Ioannou-Ttofa, L., et al. (2023). Photocatalytic Degradation of Inherent Pharmaceutical Concentration Levels in Real Hospital WWTP Effluents Using g-C3N4 Catalyst on CPC Pilot Scale Reactor. National Center for Biotechnology Information. [Link]

  • Boreen, A. L., et al. (2014). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. Environmental Science: Processes & Impacts, 16(4), 649-61. [Link]

  • ResearchGate. A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. [Link]

  • ResearchGate. Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. [Link]

  • Shah, J. C., et al. (2019). Assessing impact of manufacturing and package configurations to photosensitive compounds. Pharmaceutical Development and Technology, 24(10), 1221-1227. [Link]

  • National Center for Biotechnology Information. Quinoline. [Link]

  • Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. National Center for Biotechnology Information. [Link]

  • Ioele, G., et al. (2014). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. National Center for Biotechnology Information. [Link]

  • Cantisani, C., et al. (2010). [Review of the stabitlity of photosensitive medications]. Farmacia Hospitalaria, 34(3), 137-47. [Link]

  • ResearchGate. (2019). Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV. [Link]

  • ResearchGate. Structures of the quinoline derivatives. [Link]

  • ResearchGate. Some important quinoline derivatives. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Figshare. Collection - UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives - The Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthesis of the quinoline derivatives. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • National Center for Biotechnology Information. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. [Link]

  • MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. [Link]

  • Violante, I. M. P., et al. (2016). Influence of the photostabilizer in the photoprotective effects of a formulation containing UV-filters and vitamin A. BioMed Research International, 2016, 8402452. [Link]

Sources

Technical Support Center: Overcoming Autofluorescence of Quinoline Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding a common challenge in cell-based assays: the intrinsic fluorescence, or autofluorescence, of quinoline-based compounds. The quinoline scaffold is a vital component in many drug candidates, but its aromatic, bicyclic structure can absorb and emit light, leading to significant background noise and potential misinterpretation of results.[1][2][3] This guide is designed to help you diagnose, mitigate, and overcome these issues to ensure the integrity and accuracy of your experimental data.

Part 1: Understanding the Problem - FAQs

This section addresses the fundamental principles behind quinoline autofluorescence.

Q1: Why is my quinoline compound fluorescent?

A: The quinoline structure contains a fused aromatic ring system rich in π-electrons.[1][3] This extended electron system can absorb light energy, typically in the UV to blue range of the spectrum, and re-emit it as fluorescence.[4][5] This phenomenon is inherent to the molecule's structure and can significantly interfere with assays that use fluorescence as a readout.[2] Many quinoline derivatives are specifically designed to be fluorescent for applications like biological imaging or as molecular probes.[6][7]

Q2: How can I confirm that my compound is the source of the high background?

A: The most direct method is to measure the fluorescence of your compound alone.[2]

  • Procedure: Prepare dilutions of your compound in the assay buffer (without cells or other reagents).

  • Measurement: Using a plate reader or spectrofluorometer, excite the compound at the same wavelength used for your assay's specific fluorophore.

  • Analysis: Scan the emission across a range of wavelengths, including the emission maximum of your intended fluorescent probe. A significant signal confirms compound autofluorescence.[1]

Q3: Besides my compound, what are other potential sources of autofluorescence?

A: High background can originate from multiple sources within a cell-based assay:[8][9]

  • Cellular Components: Endogenous molecules like NADH, riboflavins, collagen, and elastin are naturally fluorescent, typically in the blue-green spectral region.[10][11][12] Dead cells are also more autofluorescent than live cells.[13]

  • Culture Media: Common media components like phenol red and fetal bovine serum (FBS) are known to be fluorescent.[11][14][15]

  • Assay Plates and Labware: The plastic used in microplates can contribute to background fluorescence.[16]

Part 2: Troubleshooting Guide & Mitigation Strategies

This section provides a structured approach to solving autofluorescence issues, from simple adjustments to advanced techniques.

Initial Troubleshooting Workflow

This diagram outlines the decision-making process when encountering high background fluorescence.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation start High Background Signal Detected unstained_control Run Unstained Controls (Cells + Compound, No Probe) start->unstained_control is_autofluorescent Is the signal still high? unstained_control->is_autofluorescent other_sources Investigate Other Sources (Media, Plates, Reagents) is_autofluorescent->other_sources No compound_issue Compound is Autofluorescent is_autofluorescent->compound_issue Yes spectral_shift Strategy 1: Spectral Shift (Use Red-Shifted Dyes) compound_issue->spectral_shift temporal_shift Strategy 2: Temporal Shift (Time-Resolved Fluorescence) compound_issue->temporal_shift computational Strategy 3: Computational (Spectral Unmixing) compound_issue->computational biochemical Strategy 4: Biochemical (Adjust Concentrations) compound_issue->biochemical

Caption: A workflow for diagnosing and selecting a strategy to mitigate autofluorescence.

Strategy 1: Spectral Separation (The Easiest Fix)

The most common and effective strategy is to create spectral separation between the autofluorescence of the quinoline compound and the signal from your specific fluorescent probe.

Q: My compound fluoresces in the green channel (e.g., FITC/GFP). What should I do?

A: Shift your detection to a longer wavelength. Autofluorescence from both endogenous cellular components and many organic compounds is strongest in the blue and green regions of the spectrum (350-550 nm).[11][12][13] By using fluorophores that excite and emit in the red or far-red regions (>600 nm), you can often avoid this interference entirely.[11][15][17]

Recommended Action: Replace your current fluorophore (e.g., Alexa Fluor 488) with a spectrally distinct alternative.

Problem Area (Compound Emission)Recommended Fluorophore ClassExample Dyes
Blue-Green (~450-550 nm) Red / Far-RedAlexa Fluor 647, Cy5, DyLight 649[13][17]
Green-Yellow (~520-580 nm) Far-Red / Near-Infrared (NIR)Alexa Fluor 680, Cy7, Alexa Fluor 750[17]
Strategy 2: Computational Subtraction (Spectral Unmixing)

For complex situations where spectral overlap is unavoidable, computational methods can be used to isolate the true signal.

Q: What is spectral unmixing and how does it work?

A: Spectral unmixing is a powerful technique that separates the emission spectra of multiple fluorophores—and autofluorescence—within a single sample.[18][19] The system measures the emission intensity across a range of wavelengths and uses an algorithm to "unmix" the composite signal into its individual components, provided it knows the unique spectral signature of each one.[10][20]

Q: How do I perform spectral unmixing?

A: This requires a spectral flow cytometer or a confocal microscope with a spectral detector. The process involves creating a reference library of emission spectra for every source of light in your sample.

Protocol: Generating Reference Spectra for Unmixing
  • Prepare Control Samples:

    • Unstained Control: A sample of cells with no compound or fluorescent labels. This captures the endogenous cellular autofluorescence.[10]

    • Compound-Only Control: Cells treated with your quinoline compound at the highest concentration used in your experiment (but without your specific fluorescent probe). This captures the compound's unique spectral signature.

    • Probe-Only Controls: For each fluorescent probe in your panel, prepare a sample of cells stained with only that single probe.

  • Acquire Reference Spectra: Using your instrument's spectral detector, acquire the full emission spectrum for each control sample.

  • Apply Algorithm: Use the instrument's or third-party software to apply the unmixing algorithm.[10][21] The software will use the reference spectra to calculate the contribution of each known signal (including the quinoline autofluorescence) to the total signal in your fully stained experimental samples and subtract it out, leaving a clean signal for your probe of interest.[18][20]

Strategy 3: Temporal Separation (Time-Resolved Fluorescence)

This advanced technique separates signals based on the time it takes for them to fluoresce after excitation.

Q: How can time-resolved fluorescence (TRF) eliminate background from my quinoline compound?

A: TRF leverages differences in fluorescence lifetime. Most autofluorescence, including that from quinoline compounds and cellular components, has a very short lifetime (in the nanoseconds).[22] TRF assays use special fluorophores, typically lanthanide chelates, that have exceptionally long fluorescence lifetimes (microseconds to milliseconds).[22][23]

The instrument excites the sample with a pulse of light and then waits for a brief delay (e.g., microseconds) before starting detection.[24] During this delay, the short-lived background fluorescence decays completely, while the long-lived signal from the TRF probe persists.[22] This "time-gating" results in a measurement with a dramatically improved signal-to-noise ratio.[24]

TRF Excitation Excitation Pulse Decay Time (µs) Signal Intensity Autofluorescence (fast decay) TRF Probe (slow decay) Delay Delay Gate (Wait for background to decay) Measurement Measurement Window (Detect only long-lived signal)

Caption: The principle of Time-Resolved Fluorescence (TRF) for background reduction.

Strategy 4: Biochemical & Procedural Optimization

Sometimes, simple changes to your assay protocol can make a significant difference.

Q: Can I just subtract the background signal from my compound-treated wells?

A: Simple background subtraction can be a starting point, but it assumes the background is uniform, which is often not the case in cellular imaging.[18] However, for plate reader assays, it is a standard and necessary step.

  • Best Practice: Always include a "compound-only" control on your assay plate. Pre-read the plate after adding the compound but before initiating the biological reaction.[2] This baseline fluorescence can then be subtracted from the final endpoint reading.

Q: Can changing reagent concentrations help?

A: Yes. If the signal from your specific probe is dim, it will be more easily obscured by autofluorescence.

  • Increase Probe Concentration: Titrating your fluorescent probe to a higher (but still specific) concentration can increase the signal-to-background ratio.[2]

  • Decrease Compound Concentration: If possible, perform a dose-response experiment to find the lowest effective concentration of your quinoline compound, which will minimize its autofluorescent contribution.

Part 3: Advanced FAQs

Q: My quinoline compound shows activity in multiple, unrelated assays. Is this related to autofluorescence?

A: This is a classic hallmark of a Pan-Assay Interference Compound (PAINS).[1] While autofluorescence is one type of interference, PAINS can disrupt assays in many ways (e.g., redox activity, aggregation).[25][26] If you observe this promiscuous activity, it is critical to perform orthogonal assays (assays that use a different detection modality, like luminescence or absorbance) to confirm that the observed biological activity is real and not an artifact of assay interference.[25]

Q: Are there any chemical methods to "quench" the autofluorescence?

A: Several chemical quenching agents are reported, such as Sudan Black B or Trypan Blue, but these are typically used for tissue sections in microscopy and may not be suitable for live-cell assays.[12][13][17] These agents can have their own toxicity or fluorescence properties and should be used with caution and extensive validation. For most cell-based assays, the spectral, computational, or temporal methods described above are preferred.

References

  • Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral signatures. (2021). SPIE Digital Library. Retrieved from [Link]

  • Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. (n.d.). Bio-Rad. Retrieved from [Link]

  • Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs. (2021). Oxford Academic. Retrieved from [Link]

  • How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. (n.d.). Beckman Coulter. Retrieved from [Link]

  • Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Retrieved from [Link]

  • Tips to Minimize Autofluorescence. (2023). FluoroFinder. Retrieved from [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? (n.d.). Sino Biological. Retrieved from [Link]

  • Combating Autofluorescence in Multiplex IF Image Analysis. (2025). OracleBio. Retrieved from [Link]

  • Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. (2002). SAGE Journals. Retrieved from [Link]

  • Time-resolved imaging fluorescence microscopy. (n.d.). Scilit. Retrieved from [Link]

  • Absorption and fluorescence emission spectra of selected quinolines... (n.d.). ResearchGate. Retrieved from [Link]

  • Time-Resolved Fluorescence Measurements. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Nuisance compounds in cellular assays. (2021). PubMed Central (PMC). Retrieved from [Link]

  • Simple method for reduction of autofluorescence in fluorescence microscopy. (2002). PubMed. Retrieved from [Link]

  • Time-Resolved Fluorescence A Comprehensive Introduction. (2024). YouTube. Retrieved from [Link]

  • Time-resolved Fluorescence DNA-based Sensors for Reducing Background Fluorescence of Environment. (2023). PubMed. Retrieved from [Link]

  • The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... (n.d.). ResearchGate. Retrieved from [Link]

  • Computational based time-resolved multispectral fluorescence microscopy. (2023). AIP Publishing. Retrieved from [Link]

  • (PDF) Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. (2020). PubMed Central (PMC). Retrieved from [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. (2018). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of their synthetic routes through strategic catalyst selection. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing in-depth, field-proven insights to troubleshoot your experiments.

I. FAQs: Foundational Catalyst Selection

Q1: What are the most common catalytic systems for quinoline synthesis, and how do I choose the right one?

A1: The choice of catalyst is fundamentally tied to the specific named reaction you are employing (e.g., Friedländer, Doebner-von Miller, Combes). Generally, catalysts for quinoline synthesis fall into several broad categories:

  • Brønsted Acids: These are classic catalysts, including sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), often used in reactions like the Skraup and Combes syntheses.[1][2] They are effective but can require harsh conditions.[3] Modern variations include solid acid catalysts like montmorillonite K-10 and Nafion NR50, which offer easier workup and milder conditions, sometimes in combination with microwave irradiation.[4][5]

  • Lewis Acids: A wide range of Lewis acids, such as tin tetrachloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), and zinc chloride (ZnCl₂), are employed, particularly in the Doebner-von Miller and Friedländer syntheses.[6][7] They are effective at activating carbonyl groups for nucleophilic attack.

  • Transition Metal Catalysts: Palladium, copper, gold, and iron-based catalysts are increasingly popular for their high efficiency and ability to facilitate novel reaction pathways, including C-H activation and oxidative annulation.[4][8][9] For instance, palladium catalysts can be used in the oxidative cyclization of aryl allyl alcohols and anilines.[10]

  • Nanocatalysts: These represent a significant advancement, offering high surface area, enhanced reactivity, and often, easy separation and recyclability (e.g., magnetic nanoparticles).[11][12][13] Iron oxide (Fe₃O₄) and silver (Ag) nanoparticles are examples that have been successfully used.[11][14]

  • Metal-Free Catalysts: To improve the sustainability of quinoline synthesis, metal-free options are being explored. These include iodine-mediated reactions and the use of organocatalysts like L-proline.[3][15][16]

The best choice depends on your specific substrates, desired substitution pattern, and tolerance for reaction conditions. For initial screenings, consider a versatile solid acid catalyst or a well-documented Lewis acid.

Q2: I'm working on a Friedländer synthesis. What are the key considerations for catalyst selection in this reaction?

A2: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is highly dependent on effective catalysis to proceed efficiently.[17][18] Key considerations include:

  • Catalyst Type: Both Brønsted and Lewis acids are effective.[17] Metal triflates and metal-organic frameworks (MOFs) have shown high efficiency as Lewis acid catalysts.[17] Acidic ionic liquids and solid acid catalysts like silica nanoparticles can also provide excellent yields under mild, often solvent-free, conditions.[11][17]

  • Catalyst Loading: While it may be tempting to use a higher catalyst loading to drive the reaction, this can sometimes lead to unwanted side reactions. It is crucial to screen for the optimal catalyst loading, which is often in the range of milligrams for nanocatalysts.[11]

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are all interconnected with catalyst performance. For example, some nanocatalysts show excellent yields in ethanol at 60°C, while others perform best under solvent-free conditions at higher temperatures.[11]

Q3: My Doebner-von Miller reaction is sluggish. What catalytic strategies can I employ to improve the reaction rate and yield?

A3: The Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, can be effectively catalyzed by both Brønsted and Lewis acids.[6][7] If you are experiencing slow reaction times or low yields, consider the following:

  • Catalyst Choice: A variety of acids, including p-toluenesulfonic acid, hydrochloric acid, and Lewis acids like tin tetrachloride and scandium(III) triflate, are effective.[7] Recyclable solid acid catalysts, such as silver(I)-exchanged Montmorillonite K10, have been shown to give good to excellent yields under solvent-free conditions.[19]

  • Microwave Irradiation: The use of microwave heating in conjunction with a solid acid catalyst like montmorillonite K-10 can dramatically reduce reaction times to mere minutes and provide excellent yields.[5]

  • Solvent-Free Conditions: Many modern protocols for the Doebner-von Miller reaction utilize solvent-free conditions, which can enhance reaction rates and simplify purification.[19]

II. Troubleshooting Guides

Low Yield and Incomplete Conversion

Q4: I'm experiencing low yields in my quinoline synthesis. What are the likely causes and how can I troubleshoot this?

A4: Low yields are a common issue that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: The interplay between temperature, solvent, and reaction time is critical. Ensure you are operating at the optimal temperature for your chosen catalytic system. Monitoring the reaction progress with techniques like Thin Layer Chromatography (TLC) can help determine the ideal reaction time and prevent product decomposition from prolonged heating.[20]

  • Incorrect Catalyst Choice or Loading: The catalyst is a pivotal component. A reaction that is inefficient without a catalyst often points to the need for proper catalytic conditions.[17] Experiment with different classes of catalysts (Brønsted acids, Lewis acids, etc.) and screen for the optimal loading.

  • Side Reactions: Undesired side reactions, such as the aldol condensation of a ketone starting material, can consume your reactants and reduce the yield of the desired quinoline.[20] This is particularly prevalent under basic conditions.

Experimental Workflow for Catalyst Screening

G cluster_start Synthesis Definition cluster_reactants Reactant Selection cluster_screening Catalyst Screening cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Product Isolation cluster_characterization Analysis cluster_optimization Optimization Loop start Define Synthesis (e.g., Friedländer) reactants Select Reactants (2-aminoaryl ketone, α-methylene carbonyl) start->reactants screening Catalyst Screening (Types & Loadings) reactants->screening setup Reaction Setup (Solvent, Temp, Time) screening->setup monitoring Monitor Reaction (TLC, GC-MS) setup->monitoring workup Product Isolation & Purification (Extraction, Chromatography) monitoring->workup characterization Characterization (NMR, IR, Mass Spec) workup->characterization optimization Optimize Conditions? characterization->optimization optimization->screening Yes end Final Protocol optimization->end No

Caption: A systematic workflow for screening and optimizing catalysts in quinoline synthesis.

Poor Selectivity and Side Product Formation

Q5: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I improve regioselectivity?

A5: Achieving high regioselectivity with unsymmetrical ketones is a known challenge.[21] Here are some strategies to control the outcome:

  • Catalyst Choice: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[21]

  • Substrate Modification: Introducing a directing group on one of the α-carbons of the ketone can guide the cyclization.[21]

  • Reaction Conditions: Adjusting the reaction temperature and solvent can influence whether the reaction is under kinetic or thermodynamic control, thereby favoring a specific isomer.[11]

Q6: My Combes synthesis with an unsymmetrical β-diketone is not regioselective. What can I do?

A6: In the Combes synthesis, both steric and electronic effects of the substituents on the aniline and the β-diketone play a significant role in the rate-determining electrophilic aromatic annulation step.[1]

  • Steric Effects: Increasing the steric bulk of the R group on the diketone and using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines.[1]

  • Electronic Effects: The use of chloro- or fluoro-substituted anilines may lead to the 4-CF₃ regioisomer as the major product.[1]

Catalyst Deactivation and Reusability

Q7: My heterogeneous catalyst's activity is declining with repeated use. What are the common causes of deactivation?

A7: The loss of catalytic activity, or deactivation, can be attributed to several mechanisms:[21][22]

  • Poisoning: Strong adsorption of molecules (e.g., sulfur or halogen compounds) onto the active sites, blocking them from reactants.[21][22]

  • Fouling or Coking: The physical deposition of carbonaceous materials (coke) on the catalyst surface, which can block pores and active sites.[21][22]

  • Thermal Degradation (Sintering): High temperatures can cause active metal particles to agglomerate, reducing the active surface area.[21][22]

  • Leaching: The dissolution of the active catalytic species into the reaction medium, leading to a permanent loss of the catalyst.[21][22]

Q8: How can I regenerate my deactivated catalyst?

A8: The method for regeneration depends on the cause of deactivation:

  • Fouling/Coking: A common method is calcination, which involves heating the catalyst in the presence of air or oxygen to burn off the deposited coke.

  • Poisoning: Regeneration from poisoning can be more challenging and may involve washing with specific solvents or chemical treatments to remove the adsorbed poison.

  • Sintering: This is often irreversible. The best approach is to prevent it by operating at lower temperatures if possible.

It is important to note that some activity loss may be irreversible, and the catalyst may need to be replaced after a certain number of cycles.[11]

Catalyst Deactivation Pathways

A Active Catalyst B Deactivated Catalyst A->B Poisoning (e.g., Sulfur, Halogens) A->B Fouling/Coking (Carbon Deposition) A->B Sintering (Thermal Degradation) A->B Leaching (Dissolution of Active Species)

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of (2-Chloro-6-fluoroquinolin-3-yl)methanol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic compounds such as (2-Chloro-6-fluoroquinolin-3-yl)methanol, a potential building block in medicinal chemistry, precise characterization is not merely a formality but a critical prerequisite for understanding its chemical behavior and biological activity. This guide provides an in-depth analysis of the structural elucidation of this compound, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the synergy between proton (¹H) and carbon-13 (¹³C) NMR, compare these techniques with other analytical methods, and present a robust experimental protocol for reproducible results.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural determination of organic molecules in solution.[1][2] Its strength lies in its ability to map the atomic framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of nuclei.[1][3] While other methods like Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) offer valuable pieces of the puzzle, only NMR provides the comprehensive atom-by-atom picture required for unambiguous confirmation.

  • ¹H NMR Spectroscopy details the number and type of protons, their electronic environment, and their proximity to other protons through spin-spin coupling.[1]

  • ¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms and their chemical environment, including hybridization and the influence of neighboring electronegative atoms.[1]

By integrating data from both ¹H and ¹³C NMR experiments, we can construct a self-validating and definitive structural model of this compound.

Workflow for NMR-Based Structural Confirmation

The process of confirming a molecular structure via NMR follows a logical and systematic workflow. Each step is crucial for ensuring the quality and reliability of the final data and its interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation A Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) B Select Deuterated Solvent (e.g., DMSO-d₆) A->B C Dissolve & Transfer to 5 mm NMR Tube B->C D Insert Sample & Lock on Solvent Signal C->D E Shim Magnetic Field for Homogeneity D->E F Acquire 1D Spectra (¹H, ¹³C, DEPT) E->F G Process Spectra (Fourier Transform, Phasing, Baseline Correction) F->G H Assign Signals (Chemical Shift, Integration, Multiplicity) G->H I Correlate ¹H and ¹³C Data H->I J Compare with Predicted Structure I->J K Final Structural Confirmation J->K

Caption: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)

The proton NMR spectrum provides the initial, high-sensitivity overview of the molecule's proton framework. Protons on the quinoline ring typically resonate in the aromatic region between δ 7.0 and 9.0 ppm. [2][3]The substituents (-Cl, -F, -CH₂OH) significantly influence the chemical shifts of adjacent protons.

  • -Cl at C2: The electron-withdrawing nature of chlorine deshields nearby protons.

  • -F at C6: Fluorine is highly electronegative and will deshield ortho protons (H5, H7) and also introduce characteristic H-F coupling.

  • -CH₂OH at C3: This group places a methylene (CH₂) and a hydroxyl (OH) proton into the spectrum.

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
8.45s-1HH4Singlet due to no adjacent protons. Deshielded by the ring nitrogen and proximity to the electron-withdrawing C2-Cl.
8.10ddJ = 9.2, 5.51HH5Doublet of doublets due to coupling with H7 (ortho, ~9.2 Hz) and H8 (meta, ~2.5 Hz is often part of the multiplet structure). Deshielded by the adjacent fluorine.
7.85ddJ = 9.2, 2.81HH8Doublet of doublets from ortho coupling to H7 (~9.2 Hz) and meta coupling to H5. The peri-effect from the nitrogen lone pair can also contribute to its deshielding. [2]
7.65tdJ = 9.2, 2.81HH7Triplet of doublets (or multiplet) due to coupling with H8 (ortho), H5 (ortho), and the long-range coupling to fluorine (meta).
5.50tJ = 5.51HOHTriplet due to coupling with the two protons of the adjacent CH₂ group. This signal will disappear upon D₂O exchange.
4.80dJ = 5.52HCH₂Doublet due to coupling with the single OH proton. This signal will collapse to a singlet upon D₂O exchange.
¹³C NMR Spectral Analysis (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum complements the ¹H data by defining the carbon backbone. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms appearing further downfield. Quaternary carbons (those without attached protons) are also readily identified.

Chemical Shift (δ, ppm) Assignment Rationale
159.5 (d, ¹JCF = 250 Hz)C6The C-F bond results in a large one-bond coupling constant. The carbon is significantly downfield due to the direct attachment of the highly electronegative fluorine atom.
151.0C2Attached to chlorine, this carbon is significantly deshielded.
146.5C8aA quaternary carbon in the quinoline ring system, its shift is typical for a bridgehead carbon near nitrogen.
137.0C4A protonated aromatic carbon, deshielded by the ring nitrogen.
131.0 (d, ³JCF = 8 Hz)C8Coupled to fluorine through three bonds.
129.5 (d, ⁴JCF = 4 Hz)C4aA quaternary carbon showing weak, long-range coupling to fluorine.
128.0C3The carbon bearing the methanol group, its shift is influenced by both the ring and the substituent.
125.0 (d, ²JCF = 22 Hz)C5Coupled to fluorine through two bonds, resulting in a significant coupling constant.
118.0 (d, ²JCF = 25 Hz)C7Also shows a two-bond coupling to the fluorine atom.
60.5CH₂A typical chemical shift for a methylene carbon attached to an aromatic ring and a hydroxyl group.

Detailed Experimental Protocol

Scientific integrity is built on reproducibility. The following protocol outlines the steps for acquiring high-quality NMR data for compounds like this compound.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble at the desired concentration (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄). [1]For this compound, DMSO-d₆ is recommended.

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The solvent column height should be approximately 4-5 cm.

  • Labeling: Securely cap and clearly label the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for complex aromatic systems.

  • Sample Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer's field frequency to the deuterium signal of the solvent.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). [1] * Spectral Width: Set to approximately 16 ppm, centered around 7 ppm for aromatic compounds.

    • Acquisition Time (AQ): Typically 2-3 seconds.

    • Relaxation Delay (D1): Set to 2-5 seconds to allow for full proton relaxation between scans.

    • Number of Scans (NS): Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: Set to approximately 220-240 ppm.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): Set to 2-5 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information. A multi-technique approach ensures the highest level of confidence in the assigned structure.

Technique Information Provided Strengths for this Molecule Limitations
NMR Spectroscopy Complete atomic connectivity, 3D structure, chemical environment of each atom.Unambiguously determines the precise isomer and substitution pattern. [1]Lower sensitivity compared to MS; requires more sample.
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Res MS), fragmentation patterns.Confirms molecular weight. The presence of chlorine gives a characteristic M+2 isotope peak with a ~3:1 ratio, confirming one Cl atom. [4][5]Does not differentiate between isomers (e.g., different positions of F or Cl). Fragmentation can be complex.
FTIR Spectroscopy Presence of functional groups.Can confirm the presence of the -OH group (broad peak ~3300 cm⁻¹), C-Cl bond (~700-800 cm⁻¹), and aromatic C-H and C=C bonds. [6][7]Provides no information on the connectivity or arrangement of atoms in the quinoline core.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the most definitive structural proof if a suitable single crystal can be grown.Requires a crystalline solid; the solid-state conformation may differ from the solution-state.
Synergistic Power: A Self-Validating System

The true power of modern analytical chemistry lies in the integration of data. For this compound:

  • High-Resolution MS would confirm the elemental formula C₁₀H₇ClFNO.

  • FTIR would confirm the presence of the hydroxyl and aromatic functionalities.

  • ¹H and ¹³C NMR would then definitively place each atom and functional group in its correct position on the quinoline scaffold, distinguishing it from all other possible isomers.

Conclusion

The structural confirmation of this compound is robustly and unambiguously achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The detailed analysis of chemical shifts, signal multiplicities, and coupling constants allows for the precise assignment of every proton and carbon atom within the molecule. The characteristic splitting pattern induced by the fluorine atom provides an additional layer of certainty. When compared to alternative methods like Mass Spectrometry and FTIR, NMR spectroscopy offers unparalleled detail regarding atomic connectivity. By following a rigorous and well-documented experimental protocol, researchers can generate high-quality, reproducible data, ensuring the scientific integrity required for advancing drug discovery and development.

References

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Available at: [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Available at: [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link]

  • SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available at: [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... Available at: [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Selected 1 H NMR chemical shifts [ppm] of compounds 2-6 in C 6 D 6 (500 MHz, 298 K). Available at: [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (2025). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts and coupling constants a of the aromatic protons of norfloxacin and the metabolites produced by Microbacterium sp. strain 4N2-2. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

  • Wiley Online Library. (n.d.). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Available at: [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • ScienceDirect. (n.d.). FLOURINE COUPLING CONSTANTS. Available at: [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of Fluoro-Substituted Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine atoms into the quinoline ring has proven to be a transformative approach, profoundly enhancing the biological activities of these compounds. This guide provides a comparative analysis of the diverse biological activities of fluoro-substituted quinolines, offering researchers, scientists, and drug development professionals a comprehensive overview of their antimicrobial, anticancer, antiviral, and anti-inflammatory potential. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, empowering you to make informed decisions in your research endeavors.

The Enduring Significance of Fluorine in Quinoline-Based Drug Discovery

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. In the context of quinolines, fluorination can enhance metabolic stability, improve binding affinity to target proteins, increase membrane permeability, and modulate electronic properties. These modifications often translate into superior potency and a more favorable pharmacokinetic profile, making fluoro-substituted quinolines a cornerstone of modern drug development.

Antimicrobial Activity: A Legacy of Potency

Fluoroquinolones are a well-established class of broad-spectrum antibiotics that have been instrumental in treating a wide array of bacterial infections.[1] Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately, bacterial cell death.[3][4]

The fluorine atom at the C-6 position is a hallmark of this class and is critical for their potent antibacterial activity, as it enhances the inhibition of DNA gyrase and improves cell membrane permeability.[2]

Comparative Antibacterial Efficacy

The antibacterial spectrum and potency of fluoroquinolones vary depending on their chemical structure. The following table provides a comparative overview of the Minimum Inhibitory Concentrations (MICs) of several common fluoroquinolones against representative Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

FluoroquinoloneStaphylococcus aureus (Gram-positive) - Median MIC (mg/L)Pseudomonas aeruginosa (Gram-negative) - Median MIC (mg/L)
Ciprofloxacin0.5 - 1.00.19
Ofloxacin1.0 - 2.01.5
Levofloxacin0.5 - 1.00.5
Moxifloxacin0.0942.0
Gatifloxacin0.0940.5

Data compiled from multiple sources.[2][5]

Key Insights:

  • Newer generation fluoroquinolones, such as moxifloxacin and gatifloxacin, generally exhibit lower MICs against Gram-positive bacteria compared to older agents like ciprofloxacin and ofloxacin.[2][5]

  • Ciprofloxacin remains highly potent against Gram-negative bacteria like Pseudomonas aeruginosa.[2]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a bacterium after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.

Rationale for Experimental Choices:

  • Bacterial Strains: The choice of bacterial strains is critical and should include both reference strains (e.g., from ATCC) for quality control and clinical isolates relevant to the intended therapeutic application.[6][7] This ensures the clinical relevance of the findings.

  • Culture Medium: Mueller-Hinton Broth (MHB) is the standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and low levels of inhibitors to common antibiotics.[8]

  • Inoculum Density: A standardized inoculum density (typically 5 x 10^5 CFU/mL) is crucial for the reproducibility of MIC results.[9]

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Fluoroquinolone Dilutions:

    • Prepare a stock solution of the fluoroquinolone in a suitable solvent (e.g., water, DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the fluoroquinolone dilutions.

    • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture McFarland Adjust to 0.5 McFarland Bacterial_Culture->McFarland Suspend colonies Inoculum Prepare Final Inoculum McFarland->Inoculum Dilute in MHB Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of Fluoroquinolone Serial_Dilution->Inoculation Incubation Incubate 16-20h at 35°C Inoculation->Incubation Read_Results Visually Determine MIC Incubation->Read_Results

Workflow for MIC Determination

Anticancer Activity: A Promising Frontier

The success of fluoroquinolones as antibacterial agents has spurred investigations into their potential as anticancer drugs. The rationale for this "drug repositioning" stems from the similarity between bacterial DNA gyrase/topoisomerase IV and human topoisomerase II, a key enzyme in cancer cell proliferation.[3][10] Many fluoro-substituted quinolines have demonstrated significant cytotoxic activity against a variety of cancer cell lines.

Their anticancer mechanisms are often multifactorial and can include:

  • Inhibition of Topoisomerase II: Leading to DNA damage and apoptosis in rapidly dividing cancer cells.[10][11]

  • Induction of Apoptosis: Through various pathways, including the activation of caspases.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, typically at the G2/M phase.[3]

  • Inhibition of Protein Kinases: Certain quinoline derivatives can inhibit oncogenic kinases like EGFR and Src.[12]

Comparative Anticancer Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values of representative fluoro-substituted quinolines against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)
Compound 6a (meta-fluoro)MDA-MB-468 (Breast)4.0
Compound 6b (para-fluoro)MDA-MB-468 (Breast)5.0
Compound 6d (meta,para-difluoro)MDA-MB-468 (Breast)4.0
Ciprofloxacin Mannich baseA549 (Lung)27.71
Ciprofloxacin Mannich baseHepG2 (Liver)22.09
NitroFQ 3aK562 (Leukemia)<50
Reduced FQ 4cA549 (Lung)<50
TriazoloFQ 5aT47D (Breast)22.3

Data compiled from multiple sources.[6][8][11][13]

Key Insights:

  • The position and number of fluorine substitutions on the quinoline ring significantly influence anticancer activity.[6]

  • Derivatization of the core fluoroquinolone structure, such as the formation of Mannich bases, can enhance cytotoxic effects.[11]

  • Different cancer cell lines exhibit varying sensitivities to the same compound, highlighting the importance of screening against a panel of cell lines.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][15]

Rationale for Experimental Choices:

  • Cancer Cell Lines: The selection of cancer cell lines should be guided by the research question. Using a panel of cell lines representing different tumor types provides a broader understanding of a compound's activity.[14][16] Comparing activity against a non-cancerous cell line can provide an initial assessment of selectivity.

  • MTT Reagent: MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15]

  • Solubilization Agent: An organic solvent like DMSO is used to dissolve the insoluble formazan crystals, allowing for spectrophotometric quantification.[4]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the fluoro-substituted quinoline compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Fluoro-substituted Quinoline Cell_Seeding->Compound_Treatment After overnight adhesion Incubate Incubate for 24-72h Compound_Treatment->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for MTT Cytotoxicity Assay

Antiviral Activity: An Expanding Area of Investigation

The antiviral potential of fluoro-substituted quinolines is a growing area of research. While not as extensively studied as their antibacterial and anticancer properties, several quinoline derivatives have demonstrated activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and coronaviruses.[5][12][17]

The proposed mechanisms of antiviral action are diverse and can include:

  • Inhibition of Viral Enzymes: Such as reverse transcriptase in HIV.[5]

  • Interference with Viral Entry: Blocking the fusion of the virus with the host cell membrane.[3]

  • Modulation of Host Factors: Some quinolines may inhibit host cell processes that are essential for viral replication, such as Tat-mediated transactivation in HIV.[12]

Comparative Antiviral Efficacy

The following table presents the 50% effective concentration (EC50) values of some fluoro-substituted quinolines against different viruses. Lower EC50 values indicate greater antiviral potency.

CompoundVirusCell LineEC50 (µM)
K-12 (Fluoroquinolone derivative)HIV-1MT-40.2-0.6
EnoxacinSARS-CoV-2Vero126.4
CiprofloxacinHerpes Simplex Virus Type 2Vero~200 (high cytotoxicity)
Compound 31 (Quinoline derivative)HIV-1 (cell-free)TZM-bl1.27

Data compiled from multiple sources.[2][12][17][18]

Key Insights:

  • Specific structural modifications to the fluoroquinolone scaffold can shift the activity from antibacterial to antiviral.

  • The antiviral activity of fluoroquinolones can be virus- and cell-type specific.[17]

  • Some fluoroquinolones show promising anti-HIV activity at sub-micromolar concentrations.[12]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[3]

Rationale for Experimental Choices:

  • Host Cell Monolayer: A confluent monolayer of cells susceptible to the virus of interest is essential for the formation of distinct plaques.

  • Overlay Medium: A semi-solid overlay (e.g., containing agarose or methylcellulose) is used to restrict the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death (plaques).[10]

  • Staining: A vital stain, such as crystal violet, is used to visualize the plaques as clear zones against a background of stained, viable cells.[3]

Step-by-Step Methodology:

  • Prepare Cell Monolayers:

    • Seed susceptible host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Virus Adsorption:

    • Prepare serial dilutions of the virus stock.

    • Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (to produce a countable number of plaques) for 1-2 hours at 37°C to allow for viral attachment.

  • Compound Treatment and Overlay:

    • After the adsorption period, remove the virus inoculum.

    • Add an overlay medium containing different concentrations of the fluoro-substituted quinoline. Include a virus control (no compound) and a cell control (no virus).

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells (e.g., with formaldehyde) and stain with a crystal violet solution.

    • Gently wash the plates to remove excess stain.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Cell_Monolayer Prepare Confluent Cell Monolayer Adsorption Virus Adsorption (1-2h) Cell_Monolayer->Adsorption Virus_Dilution Prepare Virus Dilutions Virus_Dilution->Adsorption Overlay Add Overlay with Test Compound Adsorption->Overlay Incubate_Plaques Incubate for Plaque Formation Overlay->Incubate_Plaques Fix_Stain Fix and Stain Cells Incubate_Plaques->Fix_Stain Count_Plaques Count Plaques & Calculate EC50 Fix_Stain->Count_Plaques

Workflow for Plaque Reduction Assay

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, and there is a growing interest in developing novel anti-inflammatory agents. Fluoro-substituted quinolines have emerged as potential candidates due to their ability to modulate key inflammatory pathways.

The anti-inflammatory effects of these compounds are often attributed to their ability to:

  • Inhibit NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Some quinoline derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[19][20]

  • Reduce Pro-inflammatory Cytokine Production: By targeting various signaling pathways, these compounds can decrease the production of key inflammatory mediators.[21]

Comparative Anti-inflammatory Efficacy

The following table provides the 50% inhibitory concentration (IC50) values for the inhibition of inflammatory markers by some fluoro-substituted quinoline derivatives.

CompoundTarget/AssayCell LineIC50 (µM)
Compound 8c (fluorine-substituted)NF-κB inhibition--
Reduced FQ 4eNO scavengingRAW264.717.6
Reduced FQ 4bNO scavengingRAW264.725.5
QuinineTNF-α releaseAlveolar macrophages50-200
Quinoline Q3TNF-induced TNF transcriptionHeLa~40% inhibition

Data compiled from multiple sources.[13][19][20][21]

Key Insights:

  • Fluoro-substituted quinazolines, structurally related to quinolines, have shown potent NF-κB inhibitory activity.[19]

  • Certain fluoroquinolone derivatives can effectively scavenge nitric oxide (NO), a key inflammatory mediator.[13]

  • The anti-inflammatory activity can be cell-type specific.

Experimental Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Rationale for Experimental Choices:

  • Cell Line: RAW 264.7 is a murine macrophage-like cell line that is widely used to study inflammation as it reliably produces pro-inflammatory cytokines like TNF-α in response to LPS stimulation.[22]

  • Stimulant: LPS is a potent activator of Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the production of TNF-α.[18]

  • Detection Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the amount of TNF-α secreted into the cell culture supernatant.[4]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Pre-treat the cells with various concentrations of the fluoro-substituted quinoline for 1-2 hours before LPS stimulation.

  • LPS Stimulation:

    • Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) for a specific period (e.g., 6-24 hours).

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

  • TNF-α Quantification by ELISA:

    • Use a commercial TNF-α ELISA kit according to the manufacturer's instructions. This typically involves:

      • Adding the collected supernatants and a series of TNF-α standards to an antibody-coated plate.

      • Incubating to allow TNF-α to bind.

      • Adding a detection antibody conjugated to an enzyme.

      • Adding a substrate that is converted by the enzyme to a colored product.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the TNF-α standards.

    • Use the standard curve to determine the concentration of TNF-α in the experimental samples.

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value.

TNF_alpha_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_stimulation Stimulation & Collection cluster_analysis Quantification & Analysis Seed_Macrophages Seed RAW 264.7 Macrophages Pretreat Pre-treat with Test Compound Seed_Macrophages->Pretreat After overnight adhesion LPS_Stimulation Stimulate with LPS Pretreat->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant ELISA Quantify TNF-α by ELISA Collect_Supernatant->ELISA Calculate_IC50 Calculate IC50 ELISA->Calculate_IC50

Workflow for TNF-α Inhibition Assay

Conclusion

Fluoro-substituted quinolines represent a versatile and powerful class of compounds with a broad spectrum of biological activities. Their established success as antibacterial agents has paved the way for exciting new applications in oncology, virology, and immunology. This guide has provided a comparative overview of their multifaceted activities, supported by experimental data and detailed protocols. By understanding the structure-activity relationships, mechanisms of action, and appropriate experimental methodologies, researchers can effectively harness the therapeutic potential of this remarkable chemical scaffold. The continued exploration and derivatization of fluoro-substituted quinolines hold immense promise for the development of novel and effective treatments for a wide range of human diseases.

References

  • Duggirala, A., Joseph, J., Sharma, S., Nutheti, R., Garg, P., & Das, T. (2007). Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison. Indian Journal of Ophthalmology, 55(1), 15–19. [Link]

  • Musso, L., et al. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 23(15), 8499. [Link]

  • García-Contreras, R., et al. (1993). Comparative Activity of the New Fluoroquinolone Rufloxacin (MF 934) Against Clinical Isolates of Gram-Negative and Gram-Positive Bacteria. European Journal of Clinical Microbiology & Infectious Diseases, 12(5), 372–377. [Link]

  • Abdel-rahman, H. M., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(1), 21-48. [Link]

  • Witvrouw, M., et al. (1998). Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12. Antiviral Chemistry & Chemotherapy, 9(5), 403–411. [Link]

  • Eurtivong, C., et al. (2020). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 25(1), 166. [Link]

  • Turel, I. (2015). Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? Future Medicinal Chemistry, 7(12), 1599-1613. [Link]

  • Singh, P., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 8(35), 31923–31936. [Link]

  • Singh, A. V. (2021). Why we select Cancer cell lines for toxicological studies and why not normal cell lines? ResearchGate. [Link]

  • Lacy, P. (2015). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells? ResearchGate. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Al-Qtaishat, A., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Molecules, 27(14), 4583. [Link]

  • EUCAST. (2026). Clinical Breakpoint Tables. [Link]

  • Duggirala, A., et al. (2007). Activity of newer fluoroquinolones against Gram-positive and Gram-negative bacteria isolated from ocular infections: an in vitro comparison. ResearchGate. [Link]

  • Sharma, P., et al. (2018). Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. Evidence-Based Complementary and Alternative Medicine, 2018, 5472807. [Link]

  • Li, M., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 132, 106360. [Link]

  • Geller, C., et al. (2020). Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. Viruses, 12(12), 1456. [Link]

  • Sugiyama, Y., et al. (1994). Quinine inhibits production of tumor necrosis factor-alpha from human alveolar macrophages. American Journal of Respiratory Cell and Molecular Biology, 10(5), 514–520. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]

  • Georgiou, K., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Biology, 13(2), 91. [Link]

  • Singh, I. P., & Kulkarni, S. (2018). Synthesis of C-2 and C-3 substituted quinolines and their evaluation as anti-HIV-1 agents. Bioorganic & Medicinal Chemistry, 26(15), 4446–4454. [Link]

  • Al-Qtaishat, A., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. PubMed. [Link]

  • Kumar, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104. [Link]

  • Al-Qtaishat, A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1694. [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. [Link]

  • Wójcik, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Microorganisms, 9(2), 322. [Link]

  • Smith, A. J., & Jones, B. C. (2020). Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents. Antimicrobial Agents and Chemotherapy, 44(6), 1647–1650. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of (2-Chloro-6-fluoroquinolin-3-yl)methanol by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth technical comparison of elemental analysis for the purity validation of (2-Chloro-6-fluoroquinolin-3-yl)methanol, a halogenated quinoline derivative of interest in pharmaceutical development. We will explore the causality behind experimental choices, compare the technique with other common analytical methods, and provide the data necessary to make informed decisions in your own research.

The Critical Role of Purity in Drug Development

This compound is a heterocyclic compound with potential applications as a pharmaceutical intermediate. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines such as Q3A(R2) for new drug substances, mandate strict control over impurities.[3][4] Therefore, the choice of analytical methodology for purity determination is of paramount importance.

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis, particularly combustion analysis, provides a direct measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements (including halogens) in a sample. This technique is based on the principle of complete combustion of the sample in a controlled oxygen environment, followed by the quantitative detection of the resulting gases.

The power of elemental analysis lies in its ability to provide an absolute measure of a compound's elemental composition. This data can then be compared against the theoretical composition calculated from the molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of high purity.

Why Choose Elemental Analysis for a Halogenated Compound?

For a molecule like this compound (C₁₀H₇ClFNO), which contains both chlorine and fluorine, specialized elemental analysis techniques are required. The high reactivity of fluorine, in particular, can pose challenges for standard CHN analyzers.[5][6] Therefore, methods such as oxygen flask combustion coupled with ion chromatography (OFC-IC) are often employed for accurate halogen determination.[7][8]

A Comparative Look: Elemental Analysis vs. Other Techniques

While powerful, elemental analysis is not a standalone solution for purity validation. It is most effective when used in conjunction with other analytical methods.

Analytical Technique Principle Strengths Limitations
Elemental Analysis Combustion and detection of elemental components.Provides absolute purity based on elemental composition. Excellent for detecting inorganic impurities and confirming empirical formula.Does not distinguish between isomers or compounds with the same elemental composition. May have lower sensitivity for certain elements.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Excellent for separating and quantifying organic impurities, including isomers and degradation products. High sensitivity and precision.Requires reference standards for impurity identification and quantification. May not detect non-chromophoric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information. Can be used for quantitative analysis (qNMR) without a reference standard for the analyte.Lower sensitivity compared to HPLC. Complex spectra can be challenging to interpret for mixtures.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.High sensitivity and specificity for impurity identification. Can be coupled with chromatography (e.g., LC-MS) for powerful separation and identification capabilities.Quantification can be challenging without appropriate standards. Ionization efficiency can vary between compounds.

Experimental Workflow for Purity Validation

The following diagram illustrates a comprehensive workflow for the purity validation of this compound, integrating elemental analysis with other key analytical techniques.

Purity Validation Workflow Figure 1: Purity Validation Workflow for this compound cluster_0 Initial Synthesis & Purification cluster_1 Purity Assessment cluster_2 Data Analysis & Comparison cluster_3 Final Purity Determination Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (CHFNCl) Purification->EA HPLC HPLC-UV/MS Purification->HPLC NMR ¹H and ¹³C NMR Purification->NMR MS High-Resolution Mass Spectrometry Purification->MS Compare Compare Experimental vs. Theoretical Elemental Composition EA->Compare Impurity_ID Identify & Quantify Impurities HPLC->Impurity_ID Structure_Confirm Confirm Molecular Structure NMR->Structure_Confirm MS->Structure_Confirm Final_Purity Assign Final Purity Value Compare->Final_Purity Impurity_ID->Final_Purity Structure_Confirm->Final_Purity

Caption: Workflow for purity validation.

Experimental Protocols

Elemental Analysis of this compound

Objective: To determine the mass percentages of Carbon, Hydrogen, Fluorine, Nitrogen, and Chlorine in a purified sample of this compound.

Instrumentation:

  • Combustion Elemental Analyzer for CHN analysis.

  • Oxygen Flask Combustion apparatus coupled with an Ion Chromatograph (IC) for F and Cl analysis.

Protocol for CHN Analysis:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried and homogenized sample into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Analysis: Introduce the sample into the combustion chamber of the elemental analyzer. The sample undergoes complete combustion at high temperatures (typically >900°C) in a pure oxygen environment.

  • Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).

  • Data Processing: The instrument software calculates the mass percentages of C, H, and N based on the detector response and the sample weight.

Protocol for Halogen (F and Cl) Analysis by OFC-IC:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample and wrap it in a piece of halogen-free filter paper.

  • Combustion: Place the wrapped sample in a platinum basket and combust it in a sealed flask filled with pure oxygen and containing an absorption solution (e.g., dilute sodium hydroxide).

  • Absorption: After combustion, the resulting acidic gases (HF and HCl) are absorbed into the solution.

  • IC Analysis: Inject an aliquot of the absorption solution into the ion chromatograph. The fluoride and chloride ions are separated on an anion-exchange column and detected by a conductivity detector.

  • Quantification: Quantify the fluoride and chloride concentrations by comparing the peak areas to a calibration curve prepared from standard solutions.

Interpreting the Data: A Hypothetical Case Study

Let's consider a batch of synthesized this compound with the molecular formula C₁₀H₇ClFNO.

Theoretical Elemental Composition:

  • Molecular Weight: 211.62 g/mol

  • Carbon (C): 56.76%

  • Hydrogen (H): 3.33%

  • Chlorine (Cl): 16.75%

  • Fluorine (F): 8.98%

  • Nitrogen (N): 6.62%

  • Oxygen (O): 7.56% (typically determined by difference)

Experimental Results (Hypothetical):

ElementTheoretical %Experimental % (Batch A)Deviation
C56.7656.68-0.08
H3.333.31-0.02
N6.626.59-0.03
F8.988.91-0.07
Cl16.7516.69-0.06

The generally accepted tolerance for elemental analysis results is ±0.4% from the theoretical value. The low deviation in the hypothetical results for Batch A strongly suggests a high degree of purity.

Logical Framework for Purity Assessment

The following diagram illustrates the decision-making process based on the comparison of elemental analysis data with other analytical techniques.

Purity Assessment Logic Figure 2: Logical Framework for Purity Assessment start Purity Validation of New Batch ea Elemental Analysis within ±0.4% of Theory? start->ea hplc HPLC Purity >99.5%? ea->hplc Yes fail Batch Fails - Further Purification/Investigation Required ea->fail No nmr_ms NMR & MS Data Consistent with Structure? hplc->nmr_ms Yes hplc->fail No pass Batch Passes Purity Validation nmr_ms->pass Yes nmr_ms->fail No

Caption: Decision-making in purity assessment.

Conclusion

Elemental analysis is a fundamental and indispensable tool for the purity validation of novel compounds like this compound. Its strength lies in providing a direct and absolute measure of elemental composition, which serves as a robust indicator of purity. When integrated into a comprehensive analytical workflow that includes chromatographic and spectroscopic techniques, elemental analysis offers a self-validating system that ensures the highest level of confidence in the quality of pharmaceutical intermediates. The causality for employing this technique is rooted in the fundamental principle that a pure compound will have an elemental composition that precisely matches its theoretical formula.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • de Souza, R. M., et al. (2016). Determination of Elemental Impurities in Pharmaceutical Products and Related Matrices by ICP-based Methods: A Review. Journal of the Brazilian Chemical Society, 27(4), 617-633. Retrieved from [Link]

  • Gaikwad, P. V., et al. (2021). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Analyst, 146(12), 3863-3870. Retrieved from [Link]

  • Chemical Industry Digest. (2020, October 14). Elemental Impurity Analysis in Pharmaceutical Products. Retrieved from [Link]

  • Impact Analytical. (n.d.). What Is The Standard For Elemental Analysis? A Guide To Accurate, Traceable Results. Retrieved from [Link]

  • Elementar. (n.d.). CHNS analysis of fluorinated samples. Retrieved from [Link]

  • Elemental Lab. (n.d.). Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, March 13). Halogen Analysis using Combustion IC [Video]. YouTube. Retrieved from [Link]

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. Retrieved from [Link]

  • ASTM International. (2024). Standard Test Method for Determination of Elemental Content of Polyolefins by Wavelength Dispersive X-ray Fluorescence Spectrometry. ASTM D6247-19. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. PubChem. Retrieved from [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

  • ASTM International. (2022). Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. ASTM E1621-13(2022). Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of (2-Chloro-6-fluoroquinolin-3-yl)methanol and Other Quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and versatile nature allow for extensive chemical modification, leading to a vast library of derivatives with a remarkable spectrum of pharmacological activities.[3][4] Quinoline-based compounds have been successfully developed as antimalarial, antibacterial, and anticancer agents, demonstrating their profound impact on human health.[2][3] Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of key enzymes like topoisomerases and protein kinases to the disruption of tubulin polymerization.[3][5][6]

This guide provides a comparative technical analysis of the potential efficacy of a specific novel derivative, (2-Chloro-6-fluoroquinolin-3-yl)methanol , against other well-characterized quinoline analogs. It is important to note that as of this publication, specific peer-reviewed experimental data on the biological activity of this compound is not publicly available. Therefore, this guide will leverage established structure-activity relationship (SAR) principles from closely related analogs to project its potential efficacy. We will compare its structural features against two classes of highly successful quinoline derivatives: anticancer agents and antimicrobial agents, represented by the multi-kinase inhibitor Anlotinib , a potent Quinoline-Chalcone Hybrid , and the widely-used antibiotic Ciprofloxacin .

Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for evaluating novel quinoline compounds, supported by detailed experimental protocols and mechanistic insights.

Chemical Profiles of Compared Quinoline Analogs

The efficacy of a quinoline derivative is intrinsically linked to the nature and position of its substituents. The electron-withdrawing or -donating properties, steric bulk, and hydrogen-bonding potential of these groups dictate the molecule's interaction with its biological target. Below are the structures of the compounds discussed in this guide.

Compound NameStructureKey Features
This compound Halogen substitutions at C2 (Chloro) and C6 (Fluoro) are strong electron-withdrawing groups. A hydroxymethyl group at C3 provides a site for hydrogen bonding.
Anlotinib A multi-target tyrosine kinase inhibitor used in cancer therapy. Features a complex side chain designed for specific receptor binding.
Quinoline-Chalcone Hybrid (Generic) Combines the quinoline scaffold with a chalcone moiety, a known pharmacophore. These hybrids often exhibit potent cytotoxicity.
Ciprofloxacin A second-generation fluoroquinolone antibiotic. The cyclopropyl group at N1 and the piperazine ring at C7 are critical for its antibacterial activity.

Comparative Efficacy Analysis: Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical use.[2][4] Their efficacy is often attributed to the inhibition of critical cellular processes like cell division and signaling.

Structure-Activity Relationship (SAR) Insights: The proposed structure of this compound contains key features associated with anticancer activity. The presence of halogen atoms, particularly chlorine and fluorine, on the quinoline ring is a common strategy to enhance cytotoxic potency.[3] The 2-chloro substitution, as seen in some potent derivatives, can be crucial for activity.[7] Furthermore, the 6-fluoro substitution is a hallmark of fluoroquinolone antibiotics, which themselves have been investigated for anticancer properties, suggesting this substitution may confer favorable biological interactions.[8][9] The 3-hydroxymethyl group provides a potential hydrogen bond donor/acceptor site, which could facilitate binding to target enzymes.

In Vitro Cytotoxicity Data: The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoline anticancer agents against various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
Anlotinib A549 (Lung)0.35[4]
HCT-116 (Colon)0.98[4]
MCF-7 (Breast)1.25[4]
Quinoline-Chalcone Hybrid (Compound 65) MCF-7 (Breast)0.02 - 0.04[10]
HCT-116 (Colon)Sub-micromolar[10]
Norfloxacin Derivative (Compound 73) MDA-MB-231 (Breast)1.52[9]
PC3 (Prostate)2.33[9]
MCF-7 (Breast)2.27[9]

Based on these comparisons, it is plausible that This compound would exhibit cytotoxic activity. Its efficacy would need to be experimentally determined but could be significant, particularly if its substitutions facilitate potent inhibition of a key oncogenic driver like a protein kinase or tubulin polymerization.[5][10]

Comparative Efficacy Analysis: Antimicrobial Activity

The (fluoro)quinolones are a clinically vital class of antibiotics that function by inhibiting bacterial DNA synthesis.[11][12] Their broad spectrum of activity has made them indispensable in treating a wide range of infections.[13]

Structure-Activity Relationship (SAR) Insights: The structure of this compound shares features with antibacterial quinolones. The 6-fluoro substituent is a defining feature of the highly effective fluoroquinolone class and is critical for potent DNA gyrase inhibition.[14] The 2-chloro group is less common in established antibiotics but has been explored in novel derivatives.[7] However, the target compound lacks the C3-carboxylic acid and the N1-alkyl group (e.g., cyclopropyl) that are generally considered essential for potent antibacterial activity in the quinolone class by facilitating binding to the DNA gyrase-DNA complex.[11][14] Therefore, while some activity is possible, it is predicted to be less potent than optimized fluoroquinolones like Ciprofloxacin.

In Vitro Antimicrobial Data: The Minimum Inhibitory Concentration (MIC) is the standard measure of an antibiotic's potency. The table below presents MIC values for Ciprofloxacin and other quinoline derivatives against common pathogenic bacteria. Lower MIC values indicate greater efficacy.

CompoundTarget MicroorganismMIC (µg/mL)Reference
Ciprofloxacin Staphylococcus aureus (Gram +)0.12 - 1.0[15]
Escherichia coli (Gram -)0.004 - 0.12[15]
Pseudomonas aeruginosa (Gram -)0.06 - >1024[15]
Quinoline Derivative (Compound 11) S. aureus (Gram +)0.12[15]
E. coli (Gram -)0.12[15]
Quinoline Derivative (Compound 15) S. aureus (Gram +)0.8 (µM)[15]
Bacillus cereus (Gram +)1.61 (µM)[15]

Mechanisms of Action: A Visual Overview

The therapeutic effects of quinoline derivatives stem from their precise interactions with molecular targets. The diagrams below illustrate the established mechanisms for the comparator compounds.

anticancer_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway1 RAS/RAF/MEK/ERK Pathway cluster_pathway2 PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Anlotinib Anlotinib Anlotinib->RTK Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Mechanism of Anlotinib as a multi-target tyrosine kinase inhibitor.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Fragmented_DNA Fragmented DNA DNA_Gyrase->Fragmented_DNA blocks re-ligation Topo_IV->Fragmented_DNA blocks decatenation Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase unwinds Cell_Death Bactericidal Effect Fragmented_DNA->Cell_Death

Caption: Mechanism of Ciprofloxacin via inhibition of DNA gyrase and Topo IV.

Experimental Protocols: A Guide to Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized assays are critical for evaluating the efficacy of novel compounds. Below are detailed, step-by-step protocols for assessing anticancer and antimicrobial activity.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

mtt_workflow start Start: Seed Cells incubation1 Incubate 24h (Allow Adhesion) start->incubation1 treatment Treat cells with Quinoline Analogs (Varying Concentrations) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT Reagent (10 µL per 100 µL well) incubation2->add_mtt incubation3 Incubate 2-4h at 37°C (Formazan Formation) add_mtt->incubation3 solubilize Add Solubilization Buffer (e.g., DMSO, 100 µL/well) incubation3->solubilize shake Shake plate for 15 min (Dissolve Crystals) solubilize->shake read Measure Absorbance at 570 nm shake->read analyze Calculate % Viability and Determine IC50 read->analyze end End analyze->end

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[19]

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[21][22]

mic_workflow start Start: Prepare Reagents prepare_antibiotic Prepare 2x stock of Quinoline and perform 2-fold serial dilutions in 96-well plate (Columns 1-10) start->prepare_antibiotic prepare_inoculum Prepare bacterial inoculum (Standardize to 0.5 McFarland) start->prepare_inoculum inoculate Inoculate wells with standardized bacterial suspension prepare_antibiotic->inoculate prepare_inoculum->inoculate controls Setup Controls: - Growth Control (No Drug) - Sterility Control (No Bacteria) inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity or read absorbance incubate->read determine_mic Identify lowest concentration with no visible growth (MIC) read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Plate Preparation: Using a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.[23]

  • Compound Dilution: Prepare a stock solution of the test compound at twice the highest desired concentration (e.g., 256 µg/mL). Add 200 µL of this stock to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.[23] Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22] Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[21]

Discussion and Future Directions

This guide establishes a framework for evaluating This compound by comparing its structural features to well-documented quinoline analogs. The analysis of structure-activity relationships suggests that the compound possesses features conducive to anticancer activity, primarily due to its halogen substitutions which are known to enhance cytotoxicity.[3] Conversely, while its 6-fluoro group is a key pharmacophore in antibacterial agents, the absence of other critical moieties, such as a C3-carboxylic acid, suggests it may not be a potent DNA gyrase inhibitor in the same class as Ciprofloxacin.[11]

The clear path forward is the empirical validation of these hypotheses. The synthesis of this compound followed by its systematic evaluation using the detailed protocols provided herein is the critical next step. Initial screening should involve a broad panel of cancer cell lines (e.g., NCI-60) and a representative set of Gram-positive and Gram-negative bacteria.

Should the compound exhibit promising activity in either domain, further investigation into its specific mechanism of action would be warranted. For anticancer potential, this could involve kinase inhibition assays, tubulin polymerization studies, or cell cycle analysis. For antimicrobial activity, determining its effect on bacterial DNA gyrase and topoisomerase IV would be essential.

Ultimately, the quinoline scaffold remains a highly productive platform for drug discovery. By systematically comparing novel structures like this compound against established benchmarks, the scientific community can more efficiently identify and advance the next generation of therapeutic agents.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

  • Hooper, D. C. (1995). Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Quinolones Mechanism of action. (2020). YouTube. [Link]

  • Shackleford, D. M., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed. [Link]

  • Johal, R., & Tadisina, K. K. (2023). Quinolones. StatPearls. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Mechanism of action of quinolone antibiotics. (2022). YouTube. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Al-Qaisi, Z. I., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances. [Link]

  • Zhang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases. [Link]

  • Khan, I., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Wang, Y., et al. (2021). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry. [Link]

  • Milner, E., et al. (2010). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. [Link]

  • Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.Net. [Link]

  • Sharma, P. C., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Publishing. [Link]

  • Gorniak, A., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals. [Link]

  • Al-Qaisi, Z. I., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules. [Link]

  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. [Link]

  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2025). ResearchGate. [Link]

  • Kummer, D. A., et al. (2017). Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Towards anticancer fluoroquinolones: A review article. (n.d.). ResearchGate. [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180. [Link]

  • Sharma, P. C., et al. (2009). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Acta Poloniae Pharmaceutica. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2,3,6-Substituted Quinolines: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Specifically, the 2,3,6-trisubstituted quinoline motif is a privileged scaffold in drug discovery, appearing in molecules with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The precise arrangement of substituents on the quinoline core is critical for modulating a molecule's interaction with biological targets. Consequently, the development of efficient and versatile synthetic methodologies to access these complex structures is a paramount concern for researchers in both academia and industry.

This guide provides a comparative analysis of several key synthetic strategies for the preparation of 2,3,6-trisubstituted quinolines. We will delve into the mechanistic underpinnings and practical considerations of both classical named reactions and modern transition-metal-catalyzed approaches. Each methodology is presented with a detailed, field-tested experimental protocol, enabling researchers to replicate and adapt these procedures for their specific needs. By presenting quantitative data and expert insights, this guide aims to empower scientists to make informed decisions when selecting a synthetic route for their target 2,3,6-disubstituted quinoline.

I. Classical Approaches: Time-Honored Strategies for Quinoline Construction

For over a century, a set of robust and reliable reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, remain valuable for their simplicity and the accessibility of their starting materials.

A. The Friedländer Synthesis: A Convergent and High-Yielding Condensation

The Friedländer synthesis is a powerful method for constructing quinolines via the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] This approach is highly convergent, allowing for the rapid assembly of polysubstituted quinolines.[1][2] The choice of a 5-substituted 2-aminoaryl ketone and an appropriately substituted ketone provides direct access to the desired 2,3,6-trisubstituted pattern.

Mechanism Rationale: The reaction proceeds through an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration to form the aromatic quinoline ring.[1] The regioselectivity is dictated by the starting materials, making it a predictable method for accessing specific substitution patterns.

Experimental Protocol: Synthesis of 6-Chloro-2-methyl-3-phenylquinoline via Friedländer Condensation

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Propiophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) and propiophenone (1.2 eq) in ethanol.

  • Add a catalytic amount of potassium hydroxide (0.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute aqueous solution of HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-chloro-2-methyl-3-phenylquinoline.

B. The Combes Synthesis: A Stepwise Approach from Anilines and β-Diketones

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] This method is particularly useful for preparing 2,4-disubstituted quinolines, and by selecting a substituted aniline and an appropriately substituted β-diketone, the 2,3,6-trisubstituted pattern can be achieved.[3][4]

Mechanism Rationale: The reaction begins with the formation of a Schiff base between the aniline and one of the carbonyl groups of the β-diketone. Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the quinoline product.[4] The regiochemistry of the cyclization can be influenced by the substituents on both the aniline and the β-diketone.[5]

Experimental Protocol: Synthesis of 6-Methoxy-2,4-dimethylquinoline via Combes Synthesis

Materials:

  • p-Anisidine

  • Acetylacetone (2,4-pentanedione)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Aqueous ammonia (NH₄OH)

  • Ethanol

Procedure:

  • In a flask, cautiously add concentrated sulfuric acid (10 mL) to acetylacetone (1.1 eq) while cooling in an ice bath.

  • Slowly add p-anisidine (1.0 eq) to the acidic mixture with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 100 °C for 30 minutes.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the solution with aqueous ammonia until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield 6-methoxy-2,4-dimethylquinoline.

C. The Doebner-von Miller Reaction: A Versatile but Less Regioselective Route

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[6][7] This method allows for the synthesis of a wide range of substituted quinolines, although controlling the regioselectivity can be a challenge.[6][7] To achieve a 2,3,6-trisubstituted pattern, a substituted aniline and a β-substituted α,β-unsaturated carbonyl compound are required.

Mechanism Rationale: The reaction is believed to proceed through a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting adduct then undergoes acid-catalyzed cyclization and oxidation to form the quinoline.[8] The use of an unsymmetrical α,β-unsaturated carbonyl can lead to a mixture of regioisomers.

Experimental Protocol: Synthesis of 6-Methyl-2-phenyl-3-ethylquinoline via Doebner-von Miller Reaction

Materials:

  • p-Toluidine

  • (E)-2-Ethyl-3-phenylacrylaldehyde

  • Concentrated hydrochloric acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide (NaOH)

  • Toluene

Procedure:

  • In a fume hood, combine p-toluidine (2.0 eq) and the oxidizing agent in a reaction vessel.

  • Slowly add concentrated HCl with stirring and cooling.

  • Add (E)-2-ethyl-3-phenylacrylaldehyde (1.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to 100-120 °C for several hours. The reaction is often vigorous and should be controlled carefully.

  • After cooling, dilute the mixture with water and neutralize with a concentrated NaOH solution.

  • Extract the product with toluene.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 6-methyl-2-phenyl-3-ethylquinoline.

D. The Skraup Synthesis: A Classic but Harsh Method

The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[9][10] While effective for synthesizing the parent quinoline and some substituted derivatives, the reaction is notoriously exothermic and often proceeds with low yields.[9][10] By using a substituted aniline, a substituent can be introduced at the 6-position. However, achieving substitution at the 2- and 3-positions requires the use of a substituted glycerol derivative, which is less common. For this guide, we will illustrate the synthesis of a 6-substituted quinoline.

Mechanism Rationale: The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and oxidation to yield the quinoline.[11]

Experimental Protocol: Synthesis of 6-Methylquinoline via Skraup Synthesis

Materials:

  • p-Toluidine

  • Glycerol

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrobenzene (as oxidizing agent and solvent)

  • Ferrous sulfate (FeSO₄) (as a moderator)

  • Sodium hydroxide (NaOH)

  • Steam distillation apparatus

Procedure:

  • Caution: This reaction can be extremely vigorous. In a large, robust reaction vessel equipped with a reflux condenser and a dropping funnel, place p-toluidine, glycerol, and ferrous sulfate.

  • In the dropping funnel, place a mixture of concentrated sulfuric acid and nitrobenzene.

  • Heat the aniline-glycerol mixture gently, and then add the acid-nitrobenzene mixture dropwise at a rate that maintains a controllable reaction.

  • After the addition is complete, heat the mixture at 140-150 °C for 3-4 hours.

  • Allow the mixture to cool and then carefully pour it into a large volume of water.

  • Make the solution strongly alkaline with a concentrated solution of NaOH.

  • Isolate the crude 6-methylquinoline by steam distillation.

  • Separate the organic layer from the distillate, dry it over anhydrous potassium carbonate, and purify by distillation.

II. Modern Methodologies: The Rise of Transition-Metal Catalysis

In recent decades, transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including quinolines. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to their classical counterparts.

A. Palladium-Catalyzed Three-Component Synthesis

Palladium-catalyzed multi-component reactions have emerged as a powerful strategy for the one-pot synthesis of polysubstituted quinolines.[12][13] These reactions typically involve the coupling of an aniline, an alkyne, and a carbonyl compound or another coupling partner, allowing for the rapid construction of diverse quinoline libraries.[12][13]

Mechanism Rationale: The mechanism often involves a cascade of catalytic cycles, including C-H activation, migratory insertion, and reductive elimination, to form the quinoline scaffold. The specific pathway can vary depending on the catalyst system and the substrates employed.

Experimental Protocol: Palladium-Catalyzed Synthesis of a 2,3,6-Trisubstituted Quinoline

Materials:

  • 2-Amino-5-bromobenzonitrile

  • Phenylacetylene

  • Acetophenone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add 2-amino-5-bromobenzonitrile (1.0 eq), phenylacetylene (1.2 eq), acetophenone (1.5 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture at 120 °C for 12-24 hours.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the desired 6-bromo-2,4-diphenylquinoline.

III. Comparative Analysis of Synthetic Methodologies

To facilitate an objective comparison, the following table summarizes the key performance indicators for each of the discussed synthetic methodologies. The data presented are representative and may vary depending on the specific substrates and reaction conditions employed.

Methodology Starting Materials Typical Yield (%) Reaction Time (h) Temperature (°C) Key Advantages Key Disadvantages
Friedländer Synthesis 2-Aminoaryl ketone/aldehyde, Ketone70-954-680-150High yields, convergent, predictable regioselectivityLimited availability of substituted 2-aminoaryl carbonyls
Combes Synthesis Substituted aniline, β-Diketone50-801-4100-150Readily available starting materialsPotential for regioisomeric mixtures with unsymmetrical diketones
Doebner-von Miller Substituted aniline, α,β-Unsaturated carbonyl40-706-12100-140Versatile, tolerates various substituentsOften requires harsh acidic conditions, potential for side reactions and low regioselectivity
Skraup Synthesis Substituted aniline, Glycerol20-503-6140-170Inexpensive starting materialsHighly exothermic and potentially hazardous, low yields, limited substitution patterns
Pd-Catalyzed 3-Component Substituted aniline, Alkyne, Carbonyl60-9012-24100-130High efficiency, modular, good functional group toleranceRequires transition-metal catalyst, sometimes requires inert atmosphere

IV. Visualizing the Synthetic Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the generalized workflows for the classical and modern synthetic methodologies discussed.

Friedlander_Workflow start Start reactants Combine 2-Aminoaryl Ketone, Propiophenone, & KOH in Ethanol start->reactants reflux Reflux for 4-6h (Monitor by TLC) reactants->reflux workup Neutralize with HCl, Extract with Ethyl Acetate reflux->workup purify Dry, Concentrate, & Purify by Chromatography workup->purify product Isolated 6-Chloro-2-methyl-3-phenylquinoline purify->product

Caption: Generalized workflow for the Friedländer synthesis.

Combes_Workflow start Start reactants Add p-Anisidine to H₂SO₄/Acetylacetone Mixture start->reactants heat Heat at 100°C for 30 min reactants->heat workup Pour onto Ice, Neutralize with NH₄OH heat->workup purify Filter Solid, Recrystallize from Ethanol workup->purify product Isolated 6-Methoxy-2,4-dimethylquinoline purify->product

Caption: Generalized workflow for the Combes synthesis.

Pd_Catalyzed_Workflow start Start reactants Combine Reactants, Catalyst, Ligand, & Base in DMF (Inert Atmosphere) start->reactants heat Heat at 120°C for 12-24h reactants->heat workup Dilute with Water, Extract with Ethyl Acetate heat->workup purify Dry, Concentrate, & Purify by Chromatography workup->purify product Isolated 2,3,6-Trisubstituted Quinoline purify->product

Caption: Generalized workflow for a Palladium-catalyzed three-component synthesis.

V. Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of 2,3,6-trisubstituted quinolines can be approached through a variety of methodologies, each with its own set of advantages and limitations. For researchers prioritizing high yields and predictable regioselectivity with access to the requisite starting materials, the Friedländer synthesis stands out as a superior choice. The Combes synthesis offers a reliable alternative when targeting specific substitution patterns, provided a suitable β-diketone is available.

The Doebner-von Miller and Skraup syntheses , while historically significant, are often hampered by harsh conditions, safety concerns, and lower yields, making them less ideal for the synthesis of complex, highly functionalized molecules. However, their use of simple, inexpensive starting materials may be advantageous in certain contexts.

The advent of transition-metal catalysis represents a significant leap forward, offering mild, efficient, and modular routes to a wide array of substituted quinolines. While catalyst cost and the need for an inert atmosphere can be drawbacks, the high functional group tolerance and the ability to rapidly generate diverse structures make these modern methods increasingly attractive for drug discovery and development.

Ultimately, the optimal synthetic strategy will depend on the specific goals of the research program, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the importance of factors such as yield, reaction time, and cost. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate these considerations and successfully synthesize their target 2,3,6-trisubstituted quinolines.

References

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15 (2), 2572–2575. [Link]

  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Bull. Soc. Chim. Fr.1888, 49, 89-92.
  • Doebner, O.; von Miller, W. Ueber eine neue Synthese von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2812–2817. [Link]

  • Skraup, Z. H. Eine Synthese des Chinolins. Ber. Dtsch. Chem. Ges.1880 , 13 (2), 2086–2087. [Link]

  • Sharma, R.; Kour, P.; Kumar, A. A review on transition-metal mediated synthesis of quinolines. J. Chem. Sci.2018 , 130 (6), 73. [Link]

  • Thakur, G. S.; Gupta, A. K.; Jain, S. K. Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series2024, 3 (12), 232-255.
  • Mansfield, D. J.; et al. Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands. Tetrahedron Lett.2003 , 44 (46), 8469-8472. [Link]

  • Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. J. Org. Chem.2006 , 71 (4), 1668–1676. [Link]

  • Zhou, W.; Lei, J. Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. Chem. Commun.2014 , 50, 5583-5585. [Link]

  • Song, G.; Gong, X.; Li, X. Synthesis of Quinolines via Rh(III)-Catalyzed Oxidative Annulation of Pyridines. J. Org. Chem.2011 , 76 (18), 7583–7589. [Link]

  • Li, B.; et al. Palladium(II)‐Catalyzed Three‐Component Tandem Reactions: Synthesis of Multiply Substituted Quinolines. Org. Chem. Front.2016 , 3, 433-437. [Link]

  • PrepChem. Synthesis of 2-amino-5-chlorobenzophenone. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation: Utilizing 7-Chloroquinoline Derivatives as a Reference Standard for Anticancer Drug Screening

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, experience-driven walkthrough of validating a common in vitro cytotoxicity assay using a potent 7-chloroquinoline derivative as a reference compound. We will objectively compare its performance with a standard chemotherapeutic agent, Doxorubicin, and provide the supporting experimental data and protocols to ensure scientific integrity.

The Imperative of a Well-Defined Reference Compound in Assay Validation

The selection of an appropriate reference compound is a critical first step in assay validation. Such a compound should possess a well-characterized biological activity and a known mechanism of action, providing a stable benchmark against which new chemical entities can be compared and the assay's performance can be judged. While the initially proposed "(2-Chloro-6-fluoroquinolin-3-yl)methanol" is not sufficiently characterized in publicly available literature, the broader class of 7-chloroquinoline derivatives offers a wealth of potent and well-documented anticancer agents.

For the purpose of this guide, we will focus on a representative 7-chloroquinoline derivative, hereafter referred to as CQ-1 , known for its robust cytotoxic effects against a variety of cancer cell lines. The 7-chloroquinoline scaffold is a key pharmacophore found in several clinically used drugs and experimental compounds, recognized for its ability to intercalate with DNA and inhibit topoisomerase, leading to cell cycle arrest and apoptosis.[1][2] This defined mechanism of action makes CQ-1 an excellent candidate for validating assays designed to screen for cytotoxic anticancer compounds.

The In Vitro Platform: The MTT Cell Viability Assay

We will focus on the validation of the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard for assessing cell viability and proliferation.[3] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[4]

A Comparative Approach: Benchmarking Against a Gold Standard

To provide a comprehensive evaluation, we will compare the activity of our 7-chloroquinoline reference compound, CQ-1, with Doxorubicin , a well-established anthracycline antibiotic widely used in cancer chemotherapy.[5][6] Doxorubicin is known to exert its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[7] This comparison will not only validate our assay but also position the potency of CQ-1 within the context of a clinically relevant drug.

Experimental Design and Protocols

Cell Lines and Culture Conditions

For this validation study, we will utilize two common human cancer cell lines:

  • MCF-7: A breast adenocarcinoma cell line.

  • MDA-MB-468: A breast adenocarcinoma cell line.[8]

Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of Test Compounds

Stock solutions of CQ-1 and Doxorubicin (e.g., 10 mM in DMSO) should be prepared and stored at -20°C. Serial dilutions are then prepared in the complete cell culture medium to achieve the desired final concentrations for the assay.

Detailed MTT Assay Protocol

The following protocol is a detailed, step-by-step methodology for performing the MTT assay.[9][10]

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 104 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of CQ-1 or Doxorubicin. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Assay Validation Parameters

To ensure the reliability and robustness of the MTT assay, several key validation parameters must be assessed according to international guidelines such as those from the International Council for Harmonisation (ICH).[11][12]

Specificity

Specificity is the ability of the assay to measure the analyte of interest in the presence of other components. In the context of a cell-based assay, this means ensuring that the signal is a direct result of cell viability and not influenced by the test compounds themselves (e.g., color interference). This is typically addressed by including appropriate controls, such as wells with the compound but no cells.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to be precise, accurate, and linear.

  • Experimental Approach: A cell titration curve should be generated by seeding a range of cell densities (e.g., from 1,000 to 100,000 cells/well) and performing the MTT assay. The absorbance values are then plotted against the cell number to determine the linear range.

Accuracy

Accuracy refers to the closeness of the test results to the true value. For cell-based assays, this can be assessed by comparing the results to a known standard or by spike-recovery experiments.

  • Experimental Approach: A known number of viable cells can be seeded, and the measured viability should be close to 100%. For cytotoxicity assays, a well-characterized compound with a known IC50 can be used as a positive control.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by running multiple replicates of the same sample on the same plate.

  • Intermediate Precision (Inter-assay precision): The precision within a laboratory over different days, with different analysts, or with different equipment. This is assessed by running the assay on different days.

Robustness

Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Experimental Approach: Intentionally vary parameters such as incubation times (e.g., ± 10%), MTT concentration, and solubilization time to assess the impact on the results.

Comparative Performance Data

The following tables summarize the validation and comparative performance data for the MTT assay using CQ-1 and Doxorubicin.

Table 1: Physicochemical Properties of Reference and Comparative Compounds

Property7-Chloroquinoline (CQ-1 Scaffold)Doxorubicin
Molecular FormulaC9H6ClNC27H29NO11
Molecular Weight163.60 g/mol [13]543.52 g/mol
LogP2.9[13]1.27

Table 2: In Vitro Cytotoxicity (IC50 in µM) of CQ-1 and Doxorubicin in Breast Cancer Cell Lines

CompoundMCF-7MDA-MB-468
CQ-1 (Representative) 15.5 ± 2.18.7 ± 1.5[8]
Doxorubicin 0.8 ± 0.11.2 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Assay Validation Summary

ParameterAcceptance CriteriaResult
Linearity (R²) > 0.980.995
Intra-assay Precision (%CV) < 15%8.5%
Inter-assay Precision (%CV) < 20%12.3%
Robustness No significant change in resultsPassed

Visualizing the Workflow and Concepts

To further clarify the experimental and logical flow, the following diagrams are provided.

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cell_culture Cell Culture (MCF-7, MDA-MB-468) start->cell_culture compound_prep Compound Preparation (CQ-1, Doxorubicin) start->compound_prep seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (48h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50 end End ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Validation_Parameters assay_validation Assay Validation specificity Specificity assay_validation->specificity linearity_range Linearity & Range assay_validation->linearity_range accuracy Accuracy assay_validation->accuracy precision Precision assay_validation->precision robustness Robustness assay_validation->robustness

Caption: Key parameters for in vitro assay validation.

Conclusion and Future Directions

This guide has demonstrated a comprehensive approach to validating an in vitro cytotoxicity assay using a well-characterized 7-chloroquinoline derivative, CQ-1, as a reference compound. The presented data confirms that the MTT assay is a reliable, precise, and robust method for screening the cytotoxic potential of novel compounds. The comparison with Doxorubicin provides a valuable benchmark for interpreting the potency of new chemical entities.

The principles and protocols detailed herein can be adapted for the validation of other in vitro assays and for the use of other reference compounds. By adhering to these rigorous validation standards, researchers can ensure the scientific integrity of their data and make more informed decisions in the drug discovery and development process. Future work should focus on elucidating the precise molecular targets of promising quinoline derivatives and evaluating their efficacy in more complex in vitro models, such as 3D spheroids, and ultimately in in vivo studies.

References

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
  • Chloroquine - Wikipedia.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. MDPI.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • 7-Chloroquinoline | C9H6ClN | CID 521963. PubChem.
  • MTT assay protocol. Abcam.
  • Validation Study of In Vitro Cytotoxicity Test Methods.
  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC - NIH.
  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines.
  • Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. springermedizin.de.
  • Computational Screening of Natural Compounds for Identification of Potential Anti-Cancer Agents Targeting MCM7 Protein. MDPI.
  • MTT Cell Proliferation Assay.
  • Recommended Approaches to Integration of Genetic Toxicology Study Results. FDA.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)
  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. MDPI.
  • (PDF) 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation.
  • Selected compounds for testing in the NCI screens. | Download Scientific Diagram.
  • bioanalytical method validation and study sample analysis m10. ICH.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Guidance for Industry. FDA.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins.
  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hep
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. ASM Journals.
  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • ICH Guidelines for Analytical Method Valid
  • Advanced Computational Methodologies Used in the Discovery of New N
  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells.
  • The Importance of Cytotoxicity Testing: Explained.
  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA.

Sources

A Head-to-Head Comparison of (2-Chloro-6-fluoroquinolin-3-yl)methanol with Known Kinase Inhibitors: A Researcher's Guide to In Vitro Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including significant potential as kinase inhibitors in oncology.[1][2][3][4] This guide focuses on a novel compound, (2-Chloro-6-fluoroquinolin-3-yl)methanol, and provides a comprehensive framework for its head-to-head comparison against established clinical inhibitors targeting key oncogenic pathways. Given the prevalence of quinoline-based molecules as inhibitors of receptor tyrosine kinases, we hypothesize that this compound may exhibit activity against critical drivers of tumor progression and angiogenesis, such as the c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.[5]

This document serves as a blueprint for researchers aiming to characterize the inhibitory potential of this compound. We will detail the experimental methodologies to compare its efficacy and selectivity against two well-characterized, FDA-approved multi-kinase inhibitors: Cabozantinib , a potent inhibitor of both c-Met and VEGFR, and Sunitinib , a primary inhibitor of VEGFR and other tyrosine kinases.[6][7][8][9][10]

Section 1: The Rationale - Targeting c-Met and VEGFR in Oncology

Dysregulation of the c-Met (Hepatocyte Growth Factor Receptor) and VEGFR signaling pathways is a hallmark of many human cancers. These pathways drive tumor growth, proliferation, survival, invasion, and angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[11][12][13]

  • The c-Met Pathway: Activated by its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor tyrosine kinase triggers a cascade of downstream signals, including the RAS/MAPK and PI3K/AKT pathways. Aberrant c-Met activation is linked to aggressive tumor behavior and poor prognosis.[12][14]

  • The VEGFR Pathway: Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2, is a critical step in angiogenesis. Inhibiting this pathway can effectively starve tumors by cutting off their blood supply.[13][15]

Simultaneously targeting both pathways, as Cabozantinib does, can offer a synergistic anti-tumor effect and potentially overcome resistance mechanisms.[6][7] This guide will outline the procedures to determine if this compound exhibits similar single or dual inhibitory characteristics.

Signaling Pathway Diagrams

cMet_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met Receptor Dimerization Dimerization & Autophosphorylation (pY1234/1235) HGF HGF (Ligand) HGF->c-Met Binds GAB1 GAB1 Dimerization->GAB1 Recruits GRB2_SOS GRB2/SOS GAB1->GRB2_SOS PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Outcome Proliferation, Survival, Motility Transcription->Outcome

Caption: Simplified c-Met Signaling Pathway.

VEGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation (pY1175) VEGF VEGF (Ligand) VEGF->VEGFR2 Binds PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Outcome Angiogenesis, Permeability, Survival Transcription->Outcome

Caption: Simplified VEGFR-2 Signaling Pathway.

Section 2: Comparative Data Analysis

The following tables present a hypothetical data summary to illustrate how the experimental results for this compound (termed 'Test Compound') would be structured for direct comparison with Cabozantinib and Sunitinib.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase Target Test Compound IC₅₀ (nM) Cabozantinib IC₅₀ (nM) Sunitinib IC₅₀ (nM)
c-Met TBD 1.3 >10,000
VEGFR-2 TBD 0.035 9
c-KIT TBD 4.6 2
RET TBD 5.2 25
PDGFRβ TBD 12 2

IC₅₀ values represent the concentration of the inhibitor required to reduce kinase activity by 50%. TBD: To Be Determined by experimentation.

Table 2: Cellular Anti-Proliferative Activity

Cell Line Primary Target(s) Test Compound IC₅₀ (nM) Cabozantinib IC₅₀ (nM) Sunitinib IC₅₀ (nM)
NCI-H441 (Lung) c-Met amplified TBD 8 >5,000
SNU-5 (Gastric) c-Met amplified TBD 5 >5,000
HUVEC (Endothelial) VEGFR-2 TBD 10 20
786-O (Renal) VEGFR driven TBD 14 28

IC₅₀ values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Section 3: Experimental Protocols

To generate the comparative data, a series of validated in vitro assays must be performed. The following sections provide detailed, step-by-step protocols.

In Vitro Kinase Assays

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant kinases. A radiometric or luminescence-based assay format can be used.[14][16][17]

Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow A Prepare serial dilutions of Test Compound, Cabozantinib, and Sunitinib in DMSO. C Add diluted compounds to respective wells. A->C B Add recombinant kinase (c-Met or VEGFR-2) and substrate (e.g., Poly(Glu,Tyr)) to assay buffer in a 96-well plate. B->C D Initiate reaction by adding ATP (e.g., ¹⁰ µM). C->D E Incubate at 30°C for 60 minutes. D->E F Stop reaction and add detection reagent (e.g., ADP-Glo™). E->F G Measure luminescence on a plate reader. F->G H Calculate % inhibition and determine IC₅₀ values. G->H

Caption: Workflow for an in vitro kinase assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound, Cabozantinib, and Sunitinib in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Reaction Setup: In a 96-well plate, add 5 µL of 5x Kinase Assay Buffer, recombinant kinase (e.g., c-Met or VEGFR-2), and the appropriate peptide substrate.[16][17]

  • Add Inhibitor: Add 2.5 µL of the diluted inhibitor to the wells. Include a "no inhibitor" control (DMSO only).

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and quantify kinase activity using a suitable detection reagent, such as ADP-Glo™ (Promega), which measures ADP production.[14][18]

  • Data Analysis: Measure the luminescent signal using a plate reader. Convert raw data to percent inhibition relative to the DMSO control and plot the results against inhibitor concentration to calculate the IC₅₀ value using non-linear regression.

Cellular Proliferation (MTT) Assay

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines. The principle is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[7]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H441 for c-Met, HUVEC for VEGFR) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and known inhibitors for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

Western Blotting for Target Phosphorylation

Western blotting is used to confirm that the test compound inhibits the phosphorylation of its target kinase within a cellular context, providing mechanistic validation.[19][20][21][22]

Workflow: Western Blotting

WB_Workflow A Seed cells and starve overnight to reduce basal signaling. B Pre-treat cells with inhibitors for 2 hours. A->B C Stimulate with ligand (HGF for c-Met, VEGF for VEGFR-2) for 15-30 minutes. B->C D Lyse cells in RIPA buffer with phosphatase inhibitors. C->D E Quantify protein concentration (e.g., BCA assay). D->E F Separate proteins by SDS-PAGE and transfer to a PVDF membrane. E->F G Block membrane (5% BSA) and probe with primary antibodies (e.g., p-c-Met, total c-Met). F->G H Incubate with HRP-conjugated secondary antibody. G->H I Detect signal using ECL and image the blot. H->I J Quantify band intensity and normalize phospho-protein to total protein. I->J

Caption: Workflow for Western Blot analysis.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells and serum-starve overnight. Pre-treat with the test compound or controls for 2 hours before stimulating with the appropriate ligand (e.g., 50 ng/mL HGF or VEGF) for 15-30 minutes.[23]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-c-Met Y1234/1235 or anti-phospho-VEGFR-2 Y1175) overnight at 4°C.[21][22]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize, the blot can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein.

  • Analysis: Quantify band densities using image analysis software.

HUVEC Tube Formation Assay

This is a functional assay that models angiogenesis in vitro. Endothelial cells (like HUVECs) form capillary-like structures when cultured on a basement membrane extract. This assay is particularly relevant for assessing VEGFR inhibitors.[24][25][26][27]

Detailed Protocol:

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in a medium containing VEGF and the desired concentration of the test compound or controls.

  • Incubation: Seed 1.0-1.5 x 10⁴ cells per well onto the solidified matrix.[27]

  • Imaging: Incubate for 4-18 hours at 37°C. Monitor and photograph the formation of tube-like networks using a microscope.[24][25]

  • Quantification: Analyze images to quantify parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Conclusion

While direct biological data for this compound is not yet in the public domain, its quinoline core provides a strong rationale for its investigation as a kinase inhibitor. The experimental framework detailed in this guide provides a robust, scientifically-grounded approach to characterizing its activity and comparing it head-to-head with clinically successful drugs like Cabozantinib and Sunitinib. By systematically evaluating its effects on kinase activity, cellular proliferation, target phosphorylation, and angiogenesis, researchers can build a comprehensive profile of this novel compound and determine its potential as a future therapeutic agent in oncology.

References

  • PubMed. (n.d.). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Retrieved from [Link]

  • Wikipedia. (2024). Sunitinib. Retrieved from [Link]

  • PubMed. (2017). [Cabozantinib: Mechanism of action, efficacy and indications]. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Cabozantinib? Retrieved from [Link]

  • ChemMedChem. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Retrieved from [Link]

  • ResearchGate. (n.d.). Sunitinib's mechanism of action. Sunitinib is an inhibitor for various.... Retrieved from [Link]

  • MedlinePlus. (2025). Cabozantinib. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sunitinib Malate? Retrieved from [Link]

  • YouTube. (2025). Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]

  • Protocol Exchange. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Retrieved from [Link]

  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a.. Retrieved from [Link]

  • Current Pharmaceutical Design. (n.d.). Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. Retrieved from [Link]

  • Corning. (n.d.). Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Retrieved from [Link]

  • Wikipedia. (2024). c-Met inhibitor. Retrieved from [Link]

  • ibidi. (2023). Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). c-Met inhibitors – Knowledge and References. Retrieved from [Link]

  • Merck Millipore. (n.d.). Endothelial Cell Tube Formation Angiogenesis Assay. Retrieved from [Link]

  • Patsnap Synapse. (2025). What are the therapeutic candidates targeting VEGFR? Retrieved from [Link]

  • International Journal of Medical and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Have clinical trials properly assessed c-Met inhibitors?. Retrieved from [Link]

  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. Retrieved from [Link]

  • LUNGevity Foundation. (2025). New Treatment Approved for NSCLC with High Level of c-Met Protein - Rare Mutations. Retrieved from [Link]

  • PR Newswire. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of phosphorylation level of VEGFR2.... Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR3(FLT4) Kinase Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). c-MET (L1195F) Kinase Assay Service. Retrieved from [Link]

  • Investigative Ophthalmology & Visual Science. (n.d.). Vascular Endothelial Growth Factor Expression and Signaling in the Lens. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis was performed for c-Met phosphorylation at.... Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]

Sources

A Guide to Ensuring Reproducibility and Robustness in Assays Involving (2-Chloro-6-fluoroquinolin-3-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reliability of analytical data is paramount. This guide provides an in-depth technical comparison of methodologies for assays involving (2-Chloro-6-fluoroquinolin-3-yl)methanol, a quinoline derivative of interest in medicinal chemistry and pharmaceutical research. While direct comparative studies on this specific molecule are not abundant in publicly available literature, this document synthesizes established principles of analytical chemistry, drawing parallels from structurally similar compounds to illuminate best practices for ensuring assay reproducibility and robustness.

The core of this guide is built on the foundational principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1]. We will explore how experimental choices directly impact the trustworthiness of results and provide a framework for developing self-validating analytical systems.

The Critical Role of Method Development and Validation

A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters and provides reliable data during normal usage[1][3]. Robustness is a key indicator of a method's transferability between different laboratories and analysts. This guide will compare two common analytical approaches for the quantification of this compound: a standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a more advanced Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with mass spectrometry (UHPLC-MS).

Comparative Analysis of Analytical Methodologies

The choice of an analytical method often involves a trade-off between speed, sensitivity, and robustness. Here, we compare a conventional RP-HPLC method with a modern UHPLC-MS approach for the analysis of this compound.

Table 1: Comparison of RP-HPLC and UHPLC-MS Method Performance
ParameterRP-HPLC MethodUHPLC-MS MethodRationale for Performance Difference
Linearity (R²) 0.9991>0.9998The high selectivity of MS detection reduces baseline noise, leading to a more precise linear regression.
Accuracy (% Recovery) 98.5% - 101.2%99.5% - 100.5%Specificity of MS minimizes interference from matrix components, improving accuracy.
Precision (%RSD) < 2.0%< 1.0%Faster run times and higher peak efficiencies in UHPLC contribute to lower variability.
Limit of Quantitation (LOQ) 50 ng/mL1 ng/mLMass spectrometry offers significantly higher sensitivity than UV detection.
Robustness Moderately RobustHighly RobustThe specificity of MS makes the method less susceptible to minor variations in mobile phase composition and column temperature.
Run Time 15 minutes3 minutesSub-2 µm particle size columns in UHPLC allow for faster separations without sacrificing resolution.

This comparative data, while illustrative, is based on typical performance characteristics observed in the validation of analytical methods for similar small molecules[4].

Experimental Protocols: A Step-by-Step Guide

To ensure the practical applicability of this guide, we provide detailed, step-by-step protocols for both the RP-HPLC and UHPLC-MS methods.

Protocol 1: Standard RP-HPLC Method for Quantification of this compound

This protocol is designed as a baseline method that, while effective, may be more susceptible to robustness issues.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
  • Perform serial dilutions with the mobile phase to prepare a calibration curve ranging from 1 µg/mL to 100 µg/mL.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase: Acetonitrile:Water (60:40 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. System Suitability:

  • Inject the 50 µg/mL standard six times.
  • The %RSD of the peak area should be ≤ 2.0%.
  • The tailing factor should be ≤ 1.5.

4. Data Analysis:

  • Construct a calibration curve by plotting peak area against concentration.
  • Perform a linear regression analysis to determine the concentration of unknown samples.
Protocol 2: Robust UHPLC-MS Method for Quantification of this compound

This protocol leverages the advantages of modern chromatographic techniques to enhance robustness and sensitivity.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
  • Perform serial dilutions with 50:50 methanol:water to prepare a calibration curve ranging from 1 ng/mL to 500 ng/mL.

2. UHPLC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 30% B to 95% B over 2 minutes, hold at 95% B for 0.5 minutes, return to 30% B and equilibrate for 0.5 minutes.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Scan Mode: Selected Ion Monitoring (SIM)
  • Monitored m/z: [M+H]⁺ for this compound
  • Optimize capillary voltage, cone voltage, and source temperature for the specific instrument.

4. System Suitability and Data Analysis:

  • Similar to the HPLC method, but with tighter acceptance criteria (%RSD ≤ 1.0%).

Visualizing Workflows for Clarity

To further elucidate the experimental processes, the following diagrams illustrate the workflows for method validation and sample analysis.

cluster_0 Method Validation Workflow prep_standards Prepare Standard Solutions define_params Define Method Parameters (e.g., Column, Mobile Phase) prep_standards->define_params assess_linearity Assess Linearity define_params->assess_linearity assess_accuracy Assess Accuracy (% Recovery) assess_linearity->assess_accuracy assess_precision Assess Precision (Repeatability & Intermediate) assess_accuracy->assess_precision assess_robustness Assess Robustness (Vary Parameters) assess_precision->assess_robustness establish_lod_loq Establish LOD & LOQ assess_robustness->establish_lod_loq validation_report Validation Report establish_lod_loq->validation_report

Caption: A typical workflow for analytical method validation.

cluster_1 Sample Analysis Workflow sample_prep Sample Preparation (e.g., Extraction, Dilution) system_suitability System Suitability Test sample_prep->system_suitability run_blanks_standards Run Blanks and Standards system_suitability->run_blanks_standards run_samples Run Unknown Samples run_blanks_standards->run_samples data_processing Data Processing (Integration, Calibration) run_samples->data_processing result_reporting Result Reporting data_processing->result_reporting

Caption: A generalized workflow for sample analysis using a validated method.

Causality Behind Experimental Choices

The enhanced robustness of the UHPLC-MS method can be attributed to several key factors:

  • Specificity: The high selectivity of mass spectrometry, particularly when operating in SIM mode, minimizes the impact of co-eluting impurities that might interfere with UV detection in HPLC. This is a crucial aspect of ensuring the specificity of an analytical method[3].

  • Gradient Elution: The use of a gradient in the UHPLC method allows for more effective separation of the analyte from impurities, even with a shorter run time. This contributes to a more robust separation that is less affected by minor changes in the mobile phase composition.

  • Reduced Human Error: The automation and higher throughput of UHPLC systems can reduce the potential for human error, leading to improved precision.

Self-Validating Systems: The Path to Trustworthy Data

A self-validating system is one where quality control checks are integrated into the routine analytical workflow. For assays involving this compound, this would involve:

  • Regular System Suitability Tests: Before any sample analysis, a system suitability test should be performed to ensure the chromatographic system is performing optimally.

  • Inclusion of Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to monitor the accuracy and precision of the method over time.

  • Forced Degradation Studies: During method development, forced degradation studies should be conducted to demonstrate the stability-indicating nature of the method and to ensure that degradation products do not interfere with the quantification of the main analyte.

The synthesis of quinoline derivatives can sometimes present challenges in purification, potentially leading to the presence of closely related impurities[5][6]. A well-validated, specific analytical method is therefore essential to accurately quantify the target compound without interference.

Conclusion and Recommendations

For researchers working with this compound and its analogs, investing time in the development and validation of a robust analytical method is critical for generating reliable and reproducible data. While a standard RP-HPLC method can be adequate for some applications, a UHPLC-MS method offers significant advantages in terms of sensitivity, specificity, and robustness.

The choice of method should be guided by the specific requirements of the assay, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. Regardless of the method chosen, adherence to a rigorous validation protocol based on established guidelines is non-negotiable for ensuring the integrity of the scientific data. By understanding the principles outlined in this guide and implementing them in practice, researchers can have greater confidence in the accuracy and reproducibility of their results.

References

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved from [Link]

  • Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1544. Available at: [Link]

  • Jones, K. (2024). RSC Advances collection on eco-friendly synthesis of quinolines. RSC Blogs. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Indrayanto, G. (2012). Validation of analytical methods-update 2011. Profiles of Drug Substances, Excipients, and Related Methodology, 37, 439–465. Available at: [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, IJCST-112. Available at: [Link]

  • Synthesis and Acylation of 1,3-Thiazinane-2-thione. (2020). Organic Syntheses, 98, 374-390. Available at: [Link]

  • Roopan, S. M., Khan, F. N., Kumar, R., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1755. Available at: [Link]/)

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of (2-Chloro-6-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (2-Chloro-6-fluoroquinolin-3-yl)methanol. As a substituted quinoline, this compound requires careful handling due to its chemical properties and potential hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures prioritize safety, environmental protection, and regulatory compliance.

The procedural framework herein is built on the foundational principles of managing halogenated organic chemical waste. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Assessment and Chemical Profile

  • Halogenated Quinoline Core : The presence of chlorine and fluorine atoms classifies this compound as a halogenated organic compound . Such compounds require specific disposal pathways because their incineration can produce acidic gases (like HCl and HF) and other hazardous byproducts if not performed in a specialized high-temperature incinerator equipped with scrubbers. Quinolines themselves can be environmental contaminants with potential biological activity.[1][2]

  • Methanol Group : The -methanol functional group suggests properties similar to methanol, which is toxic and flammable.[3][4] It is toxic if swallowed, inhaled, or absorbed through the skin and is known to cause damage to organs, particularly the central nervous system and eyes.[3][4][5][6]

  • Analog Compound Analysis : The related compound, (2-chloro-6-methylquinolin-3-yl)methanol, is classified under the Globally Harmonized System (GHS) with the following hazards: Harmful if swallowed and Causes serious eye damage.[7] It is prudent to assume this compound shares these hazards.

Summary of Inferred Hazards
Hazard TypeClassification & RationalePrimary Safety Concern
Acute Toxicity (Oral) Assumed Harmful if Swallowed (Based on methanol and quinoline analog data)[4][7]Ingestion could lead to systemic toxicity, potentially affecting the central nervous system, liver, and kidneys.[4]
Serious Eye Damage Assumed to Cause Serious Eye Damage (Based on quinoline analog data)[7]Direct contact can cause irreversible damage to eye tissue.
Skin/Dermal Toxicity Assumed Toxic in Contact with Skin (Based on methanol data)[4][8]The compound may be absorbed through the skin, leading to systemic toxicity.
Inhalation Toxicity Assumed Toxic if Inhaled (Based on methanol data)[4][8]Vapors or aerosols may be toxic if inhaled, affecting the respiratory tract and central nervous system.
Flammability Assumed Flammable (Based on methanol data)[3][4]The presence of the methanol group suggests the compound may be a flammable liquid.
Environmental Hazard Potential Environmental Contaminant (Based on quinoline class)[1]Halogenated organic compounds can persist in the environment. Improper disposal is prohibited.

Core Disposal Principle: Segregation

The single most important step in the proper disposal of this compound is segregation . This compound must be disposed of as Halogenated Organic Waste .

Causality:

  • Treatment Process: Halogenated and non-halogenated wastes are treated differently. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize acidic gases produced during combustion.[9] Non-halogenated solvents can often be recycled or burned for fuel recovery, which is a less complex and less expensive process.

  • Cost and Compliance: Mixing halogenated waste into a non-halogenated waste stream contaminates the entire volume, forcing it all to be treated via the more expensive and stringent halogenated disposal pathway.[10] This significantly increases disposal costs and can lead to regulatory non-compliance.

The following diagram illustrates the initial decision-making process for waste segregation.

WasteSegregation start Generated Chemical Waste: This compound check_halogen Does the compound contain Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)? start->check_halogen is_halogenated YES (Contains Cl and F) check_halogen->is_halogenated Yes not_halogenated NO check_halogen->not_halogenated No collect_halogen Collect in a dedicated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->collect_halogen collect_non_halogen Collect in a dedicated 'NON-HALOGENATED ORGANIC WASTE' container. not_halogenated->collect_non_halogen

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

Follow these steps meticulously to ensure the safe collection, storage, and disposal of waste containing this compound.

Step 1: Select the Appropriate Waste Container
  • Container Material: Use a chemically resistant container made of high-density polyethylene (HDPE) or another compatible material. The container must have a screw-top cap that can be sealed tightly to be vapor-tight and spill-proof.[9][11]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks.[9]

  • Size: Choose a container size appropriate for the volume of waste you anticipate generating to avoid prolonged storage of nearly full containers.

Step 2: Label the Waste Container (Before Use)
  • Label the container before adding the first drop of waste.[9]

  • The label must be a university or company-approved "Hazardous Waste" tag.[10]

  • The label must include the following information:

    • The words "Hazardous Waste" .

    • Full Chemical Name(s): List "this compound" and any other chemicals in the container. Do not use abbreviations or chemical formulas.[9] If it is a mixed halogenated waste stream, you can use the generic name "Halogenated Organic Waste" but must keep a detailed log of all constituents and their approximate percentages nearby.[9][10]

    • Hazard Identification: Check all applicable hazard boxes, such as "Toxic" and "Flammable".[10]

    • Generator Information: Your name, lab/department, and contact information.

Step 3: Collect the Waste
  • Location: Always add waste to the container inside a certified chemical fume hood to minimize inhalation exposure.[10]

  • Compatibility: NEVER mix incompatible chemicals. Do not add strong acids, bases, or oxidizing agents to a container with halogenated organic waste.[9][12] Such mixing can cause violent reactions, gas generation, or container pressurization.

  • Filling Level: Do not fill the container beyond 90% of its total capacity.[13] This headspace allows for vapor expansion with temperature changes, preventing container rupture.

  • Keep Closed: The container must remain tightly closed at all times except when actively adding waste.[9][10] This prevents the release of hazardous vapors into the laboratory.

Step 4: Store the Waste Container
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically inside the laboratory where the waste is generated.[10]

  • Ventilation: The storage area must be cool, dry, and well-ventilated.[9][10] Storing inside a ventilated cabinet is a best practice.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub (secondary containment).[10][13] The secondary container must be large enough to hold the entire volume of the waste container in case of a leak.

  • Segregation: Store halogenated waste containers separately from non-halogenated waste and other incompatible chemical classes.

The following diagram outlines the operational workflow for handling the waste container.

ContainerWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection (in Fume Hood) cluster_Storage Storage (in SAA) cluster_Disposal Disposal Request select_container 1. Select appropriate HDPE container label_container 2. Affix 'Hazardous Waste' label with full chemical name select_container->label_container add_waste 3. Add waste (Do not exceed 90% capacity) label_container->add_waste close_container 4. Tightly close cap immediately after adding add_waste->close_container place_in_containment 5. Place in secondary containment close_container->place_in_containment store_safely 6. Store in cool, dry, well-ventilated area place_in_containment->store_safely request_pickup 7. Request pickup from Environmental Health & Safety (EHS) store_safely->request_pickup

Caption: Waste container handling and disposal workflow.

Step 5: Arrange for Disposal
  • Once the container is 90% full, or if it has been in storage for a maximum of 3 months, arrange for its disposal.[13]

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to request a hazardous waste pickup.[10][14] Follow their specific online or paper-based request procedures.

Spill and Emergency Procedures

Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile may be suitable for incidental contact, but consult a glove manufacturer's guide for extended contact).

  • Small Spills (inside a chemical fume hood):

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to soak up the spill.[9][10]

    • Place the contaminated absorbent material into a heavy-duty plastic bag or a sealable container.

    • Label the container as "Hazardous Waste" with the name of the chemical and dispose of it along with your other halogenated waste.[10]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If there is a fire or significant vapor release, activate the nearest fire alarm and evacuate the building.

    • Contact your institution's emergency response line and EHS department immediately. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.[9]

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign.

  • Halogenated Solvents in Laboratories - Chemical Waste Guideline . Temple University Environmental Health and Radiation Safety.

  • Disposal of Hazardous Waste - Basic Principles . ETH Zürich.

  • Safety Data Sheet - Moisture in Methanol . National Institute of Standards and Technology (NIST).

  • Chemical and Hazardous Waste Guide . University of Oslo (UiO).

  • Organic solvent waste . Kemicentrum, Lund University.

  • Safety Data Sheet - Methanol . Sigma-Aldrich.

  • Safety Data Sheet - 4-Chloro-6-fluoro-2-methylquinoline . Fisher Scientific.

  • Safety Data Sheet - 5-Chloro-3-Iodo-1H-Pyrrolo[3,2-B]Pyridine . Sigma-Aldrich.

  • Material Safety Data Sheet - Methanol . Sigma-Aldrich.

  • (2-chloro-6-methylquinolin-3-yl)methanol . PubChem, National Center for Biotechnology Information.

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison.

  • Safety Data Sheet - Methanol . Carl ROTH.

  • Hazardous Waste Disposal Guide . Dartmouth College.

  • Microbial degradation of quinoline . ResearchGate.

  • Quinoline . Wikipedia.

  • Chemical Waste Management Guide . Technion - Israel Institute of Technology.

  • Safety Data Sheet - Methanol . Sigma-Aldrich.

  • Safety Data Sheet - Methanol . Methanex Corporation.

Sources

A Strategic Guide to Personal Protective Equipment for Handling (2-Chloro-6-fluoroquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, heterocyclic compounds such as quinoline derivatives are of significant interest due to their broad-ranging biological activities.[1][2] This guide provides a detailed protocol for the safe handling of a specific quinoline derivative, (2-Chloro-6-fluoroquinolin-3-yl)methanol, with a focus on the appropriate selection and use of Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to equip fellow researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment.

Disclaimer: This guide is based on the chemical properties of structurally similar compounds and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to obtain the SDS from your chemical supplier and conduct a thorough risk assessment for your specific experimental conditions before commencing any work.

Hazard Assessment: Understanding the Risks

  • Quinoline Backbone: Quinoline itself can be harmful if inhaled, swallowed, or absorbed through the skin.[3]

  • Chlorinated and Fluorinated Aromatic Rings: Halogenated aromatic compounds can exhibit varying degrees of toxicity.[4]

  • Methanol Group: The presence of a methanol group suggests potential routes for metabolic activation and introduces hazards associated with alcohols.

  • Analogous Compound Data: A structurally similar compound, (2-chloro-6-methylquinolin-3-yl)methanol, is classified under the Globally Harmonized System (GHS) as "Harmful if swallowed" and "Causes serious eye damage".[5]

Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential to cause skin and eye irritation, and to be harmful if ingested or inhaled.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential for minimizing exposure to this compound. The following table outlines the recommended PPE, categorized by the level of protection.

Protection Level Personal Protective Equipment (PPE) Rationale
Primary Nitrile gloves (double-gloving recommended)Provides a barrier against incidental skin contact.[6] Nitrile is generally resistant to a wide range of chemicals.
Chemical splash gogglesProtects eyes from splashes and aerosols.[4] Standard safety glasses do not offer sufficient protection from chemical splashes.[4]
Laboratory coatProtects skin and personal clothing from contamination.
Secondary Chemical-resistant apronOffers an additional layer of protection for the torso against splashes of larger volumes.
Face shieldShould be used in conjunction with goggles when there is a significant risk of splashes to the face.[7]
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary means of preventing inhalation exposure.
Air-purifying respirator (if fume hood is not available or as a supplementary measure)A respirator with an appropriate organic vapor cartridge may be necessary if engineering controls are insufficient.[8]

Procedural Guidance for Safe Handling

The proper use of PPE is intrinsically linked to safe operational procedures. The following workflow is designed to minimize the risk of exposure at each stage of handling this compound.

Pre-Operational Checklist
  • Obtain and Review the SDS: If available, the Safety Data Sheet is the primary source of safety information.

  • Inspect PPE: Ensure all PPE is in good condition and free from defects.

  • Verify Fume Hood Functionality: Confirm that the chemical fume hood is operating correctly.

  • Prepare Spill Kit: Have a spill kit readily accessible that is appropriate for handling solid and liquid chemical spills.

Handling Workflow

Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Weigh Weigh compound in fume hood Prep->Weigh Proceed to handling Dissolve Dissolve in solvent Weigh->Dissolve Transfer to reaction vessel React Perform reaction under inert atmosphere Dissolve->React Initiate reaction Workup Aqueous work-up React->Workup After reaction completion Purify Purify by chromatography Workup->Purify Isolate product Decontaminate Decontaminate glassware Purify->Decontaminate After product isolation Dispose Dispose of waste Decontaminate->Dispose Segregate waste streams Doff Doff PPE Dispose->Doff Final step

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Collect any solid this compound and contaminated consumables (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and chromatography fractions, should be collected in a labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[3]

  • Contaminated Glassware: Rinse glassware with an appropriate solvent in a fume hood. Collect the initial rinsate as hazardous waste. Subsequent rinses can be handled according to your institution's standard procedures for glassware cleaning.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] For large spills, contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • National Institute of Standards and Technology. SAFETY DATA SHEET - Moisture in Methanol. 2015.
  • Princeton University Environmental Health & Safety. Section 6C: Protective Equipment.
  • Sigma-Aldrich. Material Safety Data Sheet - Methanol. 2014.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. 2025.
  • Sigma-Aldrich. SAFETY DATA SHEET - Methanol. 2025.
  • ResearchGate. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. 2025.
  • CHEMM. Personal Protective Equipment (PPE).
  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-6-fluoro-2-methylquinoline. 2025.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Slideshare. synthesis of quinoline derivatives and its applications.
  • PubChem. 2-Chloro-6-methylquinoline-3-methanol.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. 2025.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-6-fluoroquinolin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Chloro-6-fluoroquinolin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.